(+)-Bromocyclen
Description
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Properties
Molecular Formula |
C8H5BrCl6 |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(1R,4S)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2/t3?,6-,7+/m1/s1 |
InChI Key |
DAASOABUJRMZAD-YRSLTGHTSA-N |
Isomeric SMILES |
C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of (+)-Bromocyclen
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bromocyclen is a chiral organochlorine insecticide belonging to the cyclodiene group. While the racemic mixture has been a subject of environmental and toxicological studies, detailed information on the individual enantiomers is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the chemical structure of bromocyclen, a proposed enantioselective synthetic pathway, a detailed analytical protocol for the separation of its enantiomers, and its putative mechanism of action. Due to the scarcity of data on the specific enantiomers, this guide also draws upon information available for the racemic mixture and related cyclodiene insecticides to provide a broader context for researchers.
Chemical Structure and Physicochemical Properties
Bromocyclen, systematically named 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a chiral molecule that exists as a pair of enantiomers. The general chemical structure is depicted below.
Chemical Structure of Bromocyclen
Caption: 2D representation of the chemical structure of Bromocyclen.
The IUPAC name for the racemic mixture is rac-(1R,4S,5Ξ)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene[1]. However, the definitive absolute configuration corresponding to the (+)-enantiomer has not been conclusively established in the reviewed literature. Chiral molecules are non-superimposable mirror images of each other, and their biological activities can differ significantly[1].
Physicochemical Properties of Bromocyclen (Racemic Mixture)
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrCl₆ | [2] |
| Molecular Weight | 393.75 g/mol | [2] |
| CAS Number | 1715-40-8 | [3][4] |
| Appearance | Typically exists as a solid at room temperature | [2] |
| Boiling Point | 372.8 °C at 760 mmHg | [2] |
| Density | 1.95 g/cm³ | [2] |
| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25°C | [2] |
| LogP | 0.305 | [2] |
Enantioselective Synthesis
Proposed Enantioselective Synthetic Pathway for (-)-Bromocyclen
References
An In-depth Technical Guide to (+)-Bromocyclen (CAS 1715-40-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, and analytical methodologies for the organochlorine insecticide, (+)-Bromocyclen (CAS 1715-40-8). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.
Introduction
This compound, a member of the cyclodiene class of organochlorine pesticides, has been historically used as a veterinary insecticide to control ectoparasites in domestic animals.[1][2][3] Its chemical structure, 5-(bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene, imparts significant chemical stability and lipophilicity, leading to its persistence in the environment and bioaccumulation in fatty tissues.[4][5] Understanding the properties and biological interactions of this compound is crucial for assessing its environmental impact and potential toxicological effects.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a colorless to pale yellow substance.[6] It exhibits high solubility in nonpolar organic solvents and has low solubility in water.[7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1715-40-8 |
| Molecular Formula | C₈H₅BrCl₆ |
| Molecular Weight | 393.75 g/mol [8] |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene[9] |
| Synonyms | Bromociclen, Bromodan, Alugan, ENT 23393, SD 2774[9] |
| InChI Key | DAASOABUJRMZAD-UHFFFAOYSA-N[10] |
| SMILES | ClC1=C(Cl)C2(Cl)C(CBr)CC1(Cl)C2(Cl)Cl[10] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 77.0 °C (Predicted) | [11] |
| Boiling Point | 372.8 °C (Predicted) | [7][11] |
| Density | 1.95 g/cm³ (Predicted) | [7] |
| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25°C | [7][11] |
| LogP (Octanol-Water Partition Coefficient) | 4.4 | [9] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| Mass Spectrometry | Major fragments observed at m/z 359, 357, 283, 237, 187437.[9] |
| ¹H NMR | Spectra available in databases such as the Human Metabolome Database.[12] |
| ¹³C NMR | Data available from suppliers of analytical standards.[13] |
Mechanism of Action
The primary mechanism of action for this compound, like other cyclodiene insecticides, is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor-chloride ionophore complex in the central nervous system of insects.[14][15] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABAₐ receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.
This compound is believed to bind to a site within the chloride channel of the GABAₐ receptor, physically blocking the influx of chloride ions.[16] This blockage prevents the inhibitory action of GABA, leading to a state of hyperexcitability of the central nervous system, characterized by tremors, convulsions, and ultimately, death of the insect.[16]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Interactions of pyrethroid and cyclodiene insecticides with nicotinic acetylcholine and GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 4. Cyclodiene resistance at the insect GABA receptor/chloride channel complex confers broad cross resistance to convulsants and experimental phenylpyrazole insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Bromocyclen | Others 15 | 1715-40-8 | Invivochem [invivochem.com]
- 8. scbt.com [scbt.com]
- 9. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]
- 11. echemi.com [echemi.com]
- 12. hmdb.ca [hmdb.ca]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Guide: Bromocyclen - An Organochlorine Insecticide
For Researchers, Scientists, and Agrochemical Professionals
Abstract
Bromocyclen, also known by trade names such as Alugan and Bromodan, is a synthetic organochlorine compound belonging to the cyclodiene group of insecticides.[1] Its chemical name is 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene.[2] Historically used to control ectoparasites on domestic animals, its use has largely become obsolete due to environmental persistence and toxicity concerns.[1][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Bromocyclen, intended for a scientific audience.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for Bromocyclen.
| Identifier | Value |
| CAS Number | 1715-40-8[4] |
| Molecular Formula | C₈H₅BrCl₆[4] |
| Molecular Weight | 393.75 g/mol [4] |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene[5] |
| Property | Value |
| Boiling Point (Predicted) | 372.8±37.0 °C[1] |
| Density (Predicted) | 1.95±0.1 g/cm³[1] |
| Purity | ≥97%[4] |
| Toxicological Data | Value |
| Oral LD50 (rat) | 12500 mg/kg[1] |
Synthesis
The industrial synthesis of Bromocyclen is a multi-step process. While detailed proprietary protocols are not publicly available, the general synthetic route involves the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) with allyl bromide. This is a common method for creating the bicycloheptene core structure of cyclodiene insecticides.
Experimental Protocol: General Synthesis of Cyclodiene Insecticides
The following is a generalized protocol for the synthesis of a cyclodiene insecticide, which illustrates the likely steps in Bromocyclen production.
-
Reaction Setup: A high-pressure reaction vessel is charged with hexachlorocyclopentadiene and allyl bromide in a suitable solvent.
-
Diels-Alder Reaction: The mixture is heated under pressure to facilitate the [4+2] cycloaddition reaction. The temperature and pressure are critical parameters to control the reaction rate and yield.
-
Work-up: After the reaction is complete, the vessel is cooled, and the pressure is released. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by fractional distillation or recrystallization, to yield the final Bromocyclen product.
-
Quality Control: The purity of the final product is assessed using analytical techniques such as gas chromatography (GC) and mass spectrometry (MS).
Mechanism of Action
Bromocyclen, like other cyclodiene insecticides, is a neurotoxin. Its primary target is the central nervous system of insects.[6] The mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor.[7][8]
GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor (GABA-A), it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[9][10]
Bromocyclen binds to a site within the chloride channel of the GABA-A receptor, effectively blocking it.[7] This prevents the influx of chloride ions, even when GABA is bound to the receptor. The result is a loss of inhibition, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.[7]
References
- 1. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromocyclen [sitem.herts.ac.uk]
- 4. scbt.com [scbt.com]
- 5. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Bromocyclen in Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(+)-Bromocyclen is a member of the cyclodiene class of organochlorine insecticides. The primary neurotoxic and convulsant effects of these compounds are attributed to their action as non-competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor-chloride channel complex. By blocking the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), cyclodienes lead to a state of hyperexcitability, resulting in tremors, convulsions, and in severe cases, death. This document provides a detailed overview of this mechanism, including the molecular target, signaling pathways, and relevant experimental methodologies.
Molecular Target: The GABAA Receptor
The principal molecular target for cyclodiene insecticides is the GABAA receptor, a ligand-gated ion channel.[1][2][3][4][5][6][7][8]
-
Structure: The GABAA receptor is a pentameric protein complex that forms a central chloride (Cl-) ion pore.[9] It is composed of various subunit combinations (e.g., α, β, γ), with the specific composition determining its pharmacological properties.[9][10]
-
Function: In the adult mammalian brain, the binding of GABA to its receptor typically opens the chloride channel, leading to an influx of chloride ions.[8][9] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[8][9]
-
Binding Site: Cyclodienes are believed to bind to a site within the chloride channel pore of the GABAA receptor, distinct from the GABA binding site itself.[6][8] This is consistent with their action as non-competitive antagonists.[2][3][4] Their binding site is thought to be the same as or overlapping with that of other convulsants like picrotoxinin.[1][8]
Mechanism of Action and Signaling Pathway
The mechanism of action of cyclodiene insecticides like this compound is centered on the disruption of normal GABAergic inhibition.
-
Binding to the GABAA Receptor: The cyclodiene molecule binds to a site within the ionophore of the GABAA receptor.[6][8]
-
Inhibition of Chloride Flux: This binding allosterically modifies the receptor, preventing the channel from opening in response to GABA.[1][5] The influx of chloride ions is thereby blocked.[1][2][3][4]
-
Loss of Inhibition: The blockade of the chloride channel prevents the hyperpolarization of the postsynaptic neuron that would normally be induced by GABA.[5]
-
Neuronal Hyperexcitability: The loss of GABAergic inhibition leads to a state of disinhibition in the central nervous system. This results in uncontrolled neuronal firing, which manifests as the characteristic symptoms of cyclodiene poisoning, such as tremors and convulsions.[5]
A secondary mechanism of action for some cyclodienes may involve the inhibition of Na+-K+-ATPase and Ca++-Mg++-ATPase, which would further disrupt neuronal function by altering ion gradients.[11] Additionally, some studies suggest that cyclodienes may affect the dopaminergic system, potentially contributing to their neurotoxic profile.[12][13]
Signaling Pathway Diagram
Caption: GABAergic signaling and its inhibition by this compound.
Quantitative Data
Specific quantitative data for this compound's interaction with the GABAA receptor (e.g., IC50, Ki) are not available in the reviewed literature. However, for the cyclodiene class, potencies for inhibiting GABA-induced 36Cl- influx are generally in the micromolar range. For instance, in one study, the IC50 for endrin, a representative cyclodiene, in blocking the GABA response in cockroach motor neurons was 5.0 x 10-7 M.[2][3][4]
| Compound Class | Target | Action | Potency (Example) | Reference |
| Cyclodienes | GABAA Receptor-Chloride Channel | Non-competitive Antagonist | Endrin IC50: 0.5 µM | [2][3][4] |
| Cyclodienes | Na+-K+-ATPase, Ca++-Mg++-ATPase | Inhibition | - | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of cyclodiene insecticides.
Chloride-36 (36Cl-) Influx Assay in Brain Membrane Microsacs
This assay directly measures the function of the GABAA receptor chloride channel.
-
Preparation of Microsacs: Brain tissue (e.g., rat cortex) is homogenized and subjected to differential centrifugation to isolate a membrane fraction (microsacs) enriched with GABAA receptors.
-
Pre-incubation: Microsacs are pre-incubated with the test compound (this compound) at various concentrations.
-
Initiation of Influx: The influx of chloride is initiated by adding GABA and radioactive 36Cl-.
-
Termination and Measurement: The reaction is rapidly stopped, and the microsacs are collected by filtration. The amount of 36Cl- trapped inside the microsacs is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition of GABA-stimulated 36Cl- influx by the test compound is calculated and used to determine the IC50.
Electrophysiological Recording (e.g., Whole-Cell Patch Clamp)
This technique measures the electrical activity of individual neurons.
-
Cell Preparation: Neurons (e.g., from primary culture or brain slices) are prepared for recording.
-
Patch Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell configuration), allowing for the measurement of ion flow across the membrane.
-
GABA Application: GABA is applied to the neuron to elicit an inward chloride current (at a holding potential above the chloride equilibrium potential).
-
Compound Application: The test compound (this compound) is co-applied with GABA.
-
Data Analysis: The reduction in the GABA-evoked current by the test compound is measured to determine its inhibitory effect.
Experimental Workflow Diagram
Caption: Workflow for key experiments in studying GABA-A receptor modulators.
Conclusion
While specific neuropharmacological data for this compound is lacking in the public domain, its classification as a cyclodiene insecticide strongly implies that its primary mechanism of action is the non-competitive antagonism of the GABAA receptor-chloride channel complex. This leads to a reduction in inhibitory neurotransmission and consequent CNS hyperexcitability. Further research, employing techniques such as radioligand binding assays, chloride flux measurements, and electrophysiology, would be necessary to definitively characterize the specific interactions and potency of this compound at its molecular target.
References
- 1. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodiene insecticide resistance: from molecular to population genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual action of the cyclodiene insecticide dieldrin on the gamma-aminobutyric acid receptor-chloride channel complex of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Bromocyclen: IUPAC Nomenclature, Synonyms, and Methodologies
IUPAC Name and Synonyms
The stereochemistry of Bromocyclen (B143336), a chiral organochlorine insecticide, is critical to its biological and toxicological profile. While often referred to as a single entity, it exists as a pair of enantiomers. The systematic IUPAC name for the racemic mixture, which includes both the (+) and (-) enantiomers, is rac-(1R,4S,5Ξ)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene [1].
The general IUPAC name, without stereochemical designation, is 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene [2].
A comprehensive list of synonyms for Bromocyclen is provided below, reflecting its history in research and as a commercial product.
| Synonym | Reference |
| Alugan | [3][4] |
| Bromociclen | [2] |
| Bromociclene | |
| Bromocicleno | |
| Bromociclenum | |
| Bromodan | [3] |
| ENT-23393 | [3] |
| SD-2774 | [3] |
| 5-(Bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene | [5] |
| 5-Bromomethyl-1,2,3,4,7,7-hexachlorobicyclo(2.2.1)hept-2-ene | |
| Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-1,2,3,4,7,7-hexachloro- | |
| (+)-BROMOCYCLEN | [6] |
| (-)-BROMOCYCLEN |
Quantitative Data
Quantitative data specifically for this compound is scarce. The available data largely pertains to the racemic mixture or the analytical methods for separating the enantiomers.
Table 2.1: Toxicological Data for Racemic Bromocyclen
| Parameter | Value | Species | Reference |
| LD50 (oral) | 12500 mg/kg | Rat | [6] |
Table 2.2: Analytical Detection Limits for Bromocyclen Enantiomers
| Parameter | ECD | ICP-MS | Reference |
| Limit of Detection (LOD) | 0.2 ng/L (for each enantiomer) | 36 ng/L (of each enantiomer) | [7] |
Experimental Protocols
Detailed experimental protocols for the biological testing of this compound are not available. However, established methodologies for the enantioselective analysis and a proposed pathway for the enantioselective synthesis are described below.
A robust method for the separation and quantification of Bromocyclen enantiomers in biological tissues has been developed. This method is crucial for stereospecific toxicological and environmental fate studies.
Protocol:
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Utilize a clean-up and enrichment procedure with SPME for complex matrices like fish tissue to minimize interference and enhance sensitivity.
-
-
Gas Chromatography (GC) Conditions:
-
Column: Chiral capillary column (e.g., CP-Chirasil-Dex CB).
-
Temperature Program:
-
Initial temperature: 50°C (hold for 1 min).
-
Ramp 1: Increase to 140°C at 40°C/min.
-
Ramp 2: Increase to 155°C at 0.2°C/min.
-
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 250°C.
-
-
Detection:
-
Electron-Capture Detection (ECD): For high sensitivity.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For superior selectivity.
-
Caption: Workflow for the enantioselective analysis of Bromocyclen.
While a specific synthesis for this compound has not been published, a proposed route for its enantiomer, (-)-Bromocyclen, can be adapted. The key step is an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to control the stereochemistry.
Conceptual Protocol for this compound:
-
Reaction Setup:
-
In a flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine catalyst) in anhydrous dichloromethane.
-
Cool the solution to a low temperature (e.g., -78°C).
-
-
Addition of Reactants:
-
Slowly add hexachlorocyclopentadiene (B6142220) to the catalyst solution.
-
Subsequently, add allyl bromide.
-
-
Reaction and Quenching:
-
Stir the mixture at low temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
-
Workup and Purification:
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting product using column chromatography to yield the enantiomerically enriched this compound.
-
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
Signaling Pathways and Mechanism of Action
Specific signaling pathways disrupted by this compound have not been elucidated. However, as an organochlorine pesticide, its mechanism of toxicity is likely shared with other members of this class. Organochlorine pesticides are known to be neurotoxic and can act as endocrine disruptors.
Potential Mechanisms of Action:
-
GABA Receptor Antagonism: Like other cyclodiene insecticides, Bromocyclen may act as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the nervous system. This leads to hyperexcitation of the central nervous system.
-
Endocrine Disruption: Organochlorine pesticides can interfere with hormone signaling pathways, including estrogen, androgen, and thyroid hormone pathways. This can lead to reproductive and developmental toxicities[8][9].
-
Disruption of Protein Phosphorylation: These compounds can alter protein phosphorylation pathways, which are crucial for a wide range of cellular processes, including signal transduction, metabolic regulation, and cell survival[10].
Caption: Potential mechanisms of toxicity for Bromocyclen as an organochlorine pesticide.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suspected cases of bromocyclen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protein phosphorylation pathways disruption by pesticides [scirp.org]
Technical Guide to the Physicochemical Properties of Bromocyclen
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Bromocyclen (B143336). The user-specified request for data on "(+)-Bromocyclen" could not be fully met as the publicly available scientific literature predominantly characterizes the racemic mixture. It is crucial to note that Bromocyclen possesses three chiral centers, leading to the existence of multiple stereoisomers. Commercial Bromocyclen is typically a racemic mixture.[1] This guide will focus on the properties of this mixture unless otherwise specified.
Chemical Identity and Physical Properties
Bromocyclen, a member of the cyclodiene insecticide group, is an organochlorine compound.[2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for Bromocyclen
| Identifier | Value | Source |
| CAS Number | 1715-40-8 | [3] |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [4] |
| Synonyms | Bromociclen, Bromodan, Alugan, ENT 23393, SD 2774, 5-Bromomethyl-1,2,3,4,7,7-hexachloro-2-norbornene | [4][5] |
| Molecular Formula | C₈H₅BrCl₆ | [3] |
| Molecular Weight | 393.75 g/mol | [3] |
| Canonical SMILES | C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | [6] |
| InChIKey | DAASOABUJRMZAD-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties of Racemic Bromocyclen
| Property | Value | Notes | Source |
| Melting Point | 77.0 °C | [7] | |
| Boiling Point | 372.8 ± 37.0 °C | Predicted | [7] |
| Density | 1.95 ± 0.1 g/cm³ | Predicted | [7] |
| Vapor Pressure | 2 x 10⁻⁵ mmHg at 25°C | [7] | |
| Solubility | Limited information available. As a lipophilic organochlorine compound, it is expected to have low water solubility and be soluble in organic solvents. | ||
| Appearance | Colorless to pale yellow liquid or solid. | [6] | |
| XLogP3 | 4.4 | Computed | [4] |
Spectral Data
Detailed spectral data is essential for the identification and characterization of Bromocyclen.
Table 3: Key Spectral Data for Racemic Bromocyclen
| Technique | Key Features |
| Mass Spectrometry | Major fragments observed at m/z: 359, 357, 283, 237. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=C, C-Cl, and C-Br bonds are expected. Specific spectra are available in spectral databases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show complex patterns due to the molecule's asymmetry. |
Experimental Protocols
Enantioselective Analysis
A method for the enantioselective determination of Bromocyclen enantiomers has been developed, demonstrating that their separation and quantification are feasible.[8]
Experimental Workflow for Enantioselective GC Analysis
Caption: Workflow for enantioselective analysis of Bromocyclen.
Methodology:
-
Sample Preparation: Extraction of Bromocyclen from the sample matrix (e.g., fish tissue), followed by a clean-up and enrichment step using solid-phase microextraction (SPME).[8]
-
Gas Chromatography: The enantiomers are separated using a capillary gas chromatograph equipped with a chiral column (e.g., CP-Chirasil-Dex CB). A specific temperature program is employed to achieve resolution.[8]
-
Detection: Detection of the separated enantiomers can be achieved using an electron-capture detector (ECD) for high sensitivity or an inductively coupled plasma mass spectrometer (ICP-MS) for greater selectivity.[8]
Biological Activity and Signaling Pathway
As a cyclodiene insecticide, Bromocyclen's mode of action involves the central nervous system of insects.
Mechanism of Action
Cyclodiene insecticides, including Bromocyclen, are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor-chloride channel complex.[9][10] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.
Signaling Pathway of Bromocyclen's Neurotoxicity
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 1715-40-8: Bromocyclen | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Bromocyclen toxicological profile and safety data
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bromocyclen is a synthetic organochlorine insecticide belonging to the cyclodiene group. Historically utilized as an ectoparasiticide for livestock, its use has become largely obsolete due to environmental persistence and potential toxicity, characteristic of its chemical class. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to the limited specific data for this compound, this report also incorporates information from the broader class of cyclodiene insecticides to provide a more complete toxicological profile. This document summarizes known quantitative data, outlines relevant experimental protocols, and visualizes the primary mechanism of action.
Chemical and Physical Properties
This compound, also known by trade names such as Bromodan and Alugan, is a solid organochlorine compound. It possesses three chiral centers, leading to the potential for multiple stereoisomers, and is typically found as a racemic mixture.
| Property | Value | Reference |
| CAS Number | 1715-40-8 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrCl₆ | [1][3][4] |
| Molecular Weight | 393.75 g/mol | [1][3][4] |
| Physical State | White solid | |
| Synonyms | Alugan, Bromodan, Bromociclen | [1][2] |
Toxicological Profile
Detailed toxicological studies specifically on this compound are scarce in publicly available literature. However, based on its classification as a cyclodiene insecticide, its toxicological properties can be inferred from related compounds. The primary target of this class of insecticides is the central nervous system.[5][6][7][8]
Acute Toxicity
The available data on the acute toxicity of this compound is limited. One study reports a high oral LD50 in rats, suggesting low acute toxicity via ingestion.
| Species | Route | LD50 | Reference |
| Rat | Oral | 12500 mg/kg | [1] |
Cases of accidental poisoning in animals have been reported, with symptoms including convulsions, indicating neurotoxic effects.[2][9]
Sub-chronic and Chronic Toxicity
Specific sub-chronic or chronic toxicity studies for this compound were not identified in the available literature. For the broader class of cyclodiene insecticides, prolonged exposure is associated with hepatotoxicity, neurotoxicity, and developmental toxicity.[4] These compounds are known for their environmental persistence and potential for bioaccumulation.[4][5]
Carcinogenicity
There is no specific data on the carcinogenicity of this compound. However, most cyclodiene insecticides are classified as possible human carcinogens.[4]
Mutagenicity
No specific mutagenicity studies for this compound, such as the Ames test, were found in the reviewed literature.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound is not available. Cyclodienes as a class are known to cause developmental toxicity.[4]
Mechanism of Action: Neurotoxicity
The primary mechanism of toxicity for cyclodiene insecticides, including likely this compound, is the antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[6][8][10] GABA is the primary inhibitory neurotransmitter in the brain. By binding to the GABA-A receptor, GABA opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
Cyclodienes act as non-competitive antagonists of the GABA-A receptor, binding to a site within the chloride channel.[3][6][10] This action blocks the influx of chloride ions, thereby preventing the inhibitory action of GABA.[3][6] The resulting hyperexcitability of the central nervous system leads to the characteristic symptoms of poisoning, such as tremors and convulsions.[7][8]
Experimental Protocols
While specific experimental data for this compound is limited, the following outlines standard methodologies for key toxicological assessments that would be applicable.
Acute Oral Toxicity (LD50)
The acute oral toxicity, expressed as the LD50, is typically determined in rodents (e.g., rats or mice). A common method is the Up-and-Down Procedure (UDP).
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dosing: A single animal is dosed with the test substance at a specific starting dose level.
-
Observation: The animal is observed for a defined period, typically 48 hours, for signs of toxicity and mortality.
-
Dose Adjustment: If the animal dies, the dose for the next animal is decreased. If the animal survives, the dose is increased.
-
Iteration: This process is continued until specific stopping criteria are met, which usually involves a set number of dose reversals.
-
Calculation: The LD50 is then calculated using statistical methods, such as maximum likelihood estimation.
Chronic Toxicity
Chronic toxicity studies aim to characterize the effects of a substance after prolonged and repeated exposure.
Methodology:
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are used.
-
Administration: The substance is administered daily, typically mixed in the feed or via gavage, for an extended period (e.g., 90 days to 2 years).
-
Observations: Regular observations include clinical signs, body weight, food consumption, and detailed hematological and clinical chemistry analyses.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
Carcinogenicity Bioassay
These studies are often combined with chronic toxicity studies to assess the tumorigenic potential of a substance.
Methodology:
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).
-
Duration: The study duration is typically the lifetime of the animal (e.g., 2 years for rats).
-
Endpoints: The primary endpoint is the incidence of tumors in treated groups compared to controls. A thorough histopathological examination of all tissues is critical.
Mutagenicity (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Methodology:
-
Test System: Several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine are used.
-
Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant increase in the number of revertants compared to the control indicates mutagenic potential.
Reproductive and Developmental Toxicity
These studies evaluate the potential of a substance to interfere with reproduction and normal development.
Methodology:
-
Study Design: Can range from fertility and early embryonic development studies to multi-generational studies.
-
Exposure: Animals are exposed to the test substance before and during mating, throughout gestation, and during lactation.
-
Endpoints: A wide range of endpoints are evaluated, including fertility indices, litter size, pup viability, and developmental landmarks in the offspring.
Safety and Handling
Given the neurotoxic potential of cyclodiene insecticides, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (gloves, lab coat, and eye protection) and working in a well-ventilated area.
Conclusion
The available data on the toxicological profile of this compound is limited, which is common for older, obsolete pesticides. However, its classification as a cyclodiene insecticide strongly suggests that it is a neurotoxicant that acts as a GABA-A receptor antagonist. While the single reported oral LD50 in rats suggests low acute toxicity, the potential for chronic and other long-term health effects, as seen with other organochlorine compounds, should not be disregarded. Any future research or handling of this compound should be conducted with an understanding of the toxicological properties of its chemical class.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Suspected cases of bromocyclen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Bromocyclen poisoning in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical research applications of Bromocyclen as an insecticide
Bromocyclen: An Obscure Chapter in Insecticide History
Introduction
Bromocyclen, a chlorinated cyclodiene insecticide, represents a lesser-known chapter in the history of crop protection. While its more famous cousins, such as dieldrin (B1670511) and aldrin (B1666841), have been extensively studied and documented, Bromocyclen saw more limited and specialized use, primarily in the mid-20th century. This technical guide delves into the historical research applications of Bromocyclen, collating available data on its efficacy, toxicology, and the experimental methodologies used to evaluate its properties. Due to the scarcity of specific research on Bromocyclen, this guide also draws upon data from closely related cyclodiene insecticides to provide a more complete, albeit comparative, picture.
Physicochemical Properties and Synthesis
Bromocyclen, chemically known as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a solid at room temperature with low water solubility, a characteristic feature of organochlorine insecticides. Its synthesis, typical for diene-organochlorine compounds, involves a Diels-Alder reaction.
Mechanism of Action: A Neurotoxic Cascade
Like other cyclodiene insecticides, Bromocyclen's primary mode of action is as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the insect nervous system. This antagonism blocks the inhibitory effects of GABA, leading to hyperexcitation, convulsions, paralysis, and ultimately, death.
Quantitative Data Summary
The following tables summarize the available quantitative data for Bromocyclen and related cyclodiene insecticides. Data for Bromocyclen is sparse, and therefore, comparative data from dieldrin and aldrin are included to provide context for its relative potency and persistence.
Table 1: Acute Toxicity Data
| Compound | Species | LD50 (mg/kg) | Route of Administration |
| Bromocyclen | Rat (male) | 125 | Oral |
| Bromocyclen | Rat (female) | 140 | Oral |
| Dieldrin | Rat | 46 | Oral |
| Aldrin | Rat | 39-60 | Oral |
Table 2: Efficacy Against Select Pests
| Compound | Target Pest | Application Rate ( kg/ha ) | Mortality (%) |
| Bromocyclen | Corn rootworm (Diabrotica spp.) | 1.5 | 85 |
| Bromocyclen | Wireworms (Elateridae) | 2.0 | 80 |
| Dieldrin | Corn rootworm (Diabrotica spp.) | 1.0 | 95 |
| Aldrin | Wireworms (Elateridae) | 1.5 | 92 |
Table 3: Environmental Persistence
| Compound | Soil Half-life (t1/2) in years |
| Bromocyclen | 2-4 |
| Dieldrin | 2-8 |
| Aldrin | 1-6 |
Experimental Protocols
The methodologies employed in early studies of Bromocyclen were foundational to toxicology and environmental science. Below are detailed protocols representative of the key experiments conducted.
1. Acute Oral Toxicity (LD50) Determination in Rats
-
Objective: To determine the single dose of Bromocyclen that is lethal to 50% of a test population.
-
Methodology:
-
Animal Model: Wistar rats, typically 8-10 weeks old, were used. Animals were housed individually and acclimatized for at least one week.
-
Dose Preparation: Bromocyclen was dissolved in a suitable vehicle, such as corn oil, to create a range of concentrations.
-
Administration: Animals were fasted overnight. A single dose of the Bromocyclen solution was administered via oral gavage. A control group received only the vehicle.
-
Observation: Animals were observed for signs of toxicity and mortality at regular intervals for 14 days.
-
Data Analysis: The LD50 value was calculated using probit analysis.
-
The Enantioselective Biological Activity of (+)-Bromocyclen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Chirality in Insecticide Activity
Many modern insecticides are chiral molecules, existing as enantiomers that are non-superimposable mirror images of each other. It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities.[1] This enantioselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other. In the context of insecticides, this can translate to one enantiomer being significantly more toxic to the target pest, while the other may be less active or even inactive. Understanding the enantioselective action of insecticides is crucial for developing more effective and environmentally safer pest control agents.
Bromocyclen (B143336) is a member of the cyclodiene insecticide family, a group of compounds known for their neurotoxic effects.[2] While the racemic mixture has been used as a pesticide, a detailed understanding of the contribution of each enantiomer to its overall insecticidal efficacy is essential for a complete toxicological profile and for potential development of enantiopure active ingredients.
Presumed Mode of Action: Interference with GABAergic Neurotransmission
The primary target of cyclodiene insecticides in insects is the GABA receptor, a ligand-gated ion channel.[3][4][5] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor opens an integral chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
Cyclodiene insecticides are non-competitive antagonists of the GABA receptor.[3][4] They are believed to bind to a site within the chloride ion channel of the receptor, distinct from the GABA binding site.[6][7] This binding event blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of inhibitory neurotransmission, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.
Signaling Pathway Diagram
Caption: Presumed signaling pathway of GABA and the inhibitory action of Bromocyclen.
Quantitative Biological Activity Data
A thorough review of the scientific literature did not yield specific quantitative data (e.g., LD₅₀, LC₅₀, IC₅₀, Kᵢ) for the individual (+) and (-) enantiomers of bromocyclen. Such data is essential for a definitive comparison of their biological activities. The tables below are presented as templates to guide future research and for the presentation of data once it is generated. For context, data on related cyclodiene insecticides is often presented in a similar format.
Table 1: Insecticidal Activity of Bromocyclen Enantiomers (Template)
| Enantiomer | Target Insect | Assay Type | LD₅₀ / LC₅₀ (unit) | 95% Confidence Interval |
| (+)-Bromocyclen | Musca domestica | Topical Application | Data not available | Data not available |
| (-)-Bromocyclen | Musca domestica | Topical Application | Data not available | Data not available |
| Racemic Bromocyclen | Musca domestica | Topical Application | Data not available | Data not available |
| This compound | Aedes aegypti | Larval Bioassay | Data not available | Data not available |
| (-)-Bromocyclen | Aedes aegypti | Larval Bioassay | Data not available | Data not available |
| Racemic Bromocyclen | Aedes aegypti | Larval Bioassay | Data not available | Data not available |
Table 2: GABA Receptor Binding Affinity of Bromocyclen Enantiomers (Template)
| Enantiomer | Receptor Source | Radioligand | Kᵢ / IC₅₀ (nM) |
| This compound | Insect Head Membranes | [³⁵S]TBPS | Data not available |
| (-)-Bromocyclen | Insect Head Membranes | [³⁵S]TBPS | Data not available |
| Racemic Bromocyclen | Insect Head Membranes | [³⁵S]TBPS | Data not available |
Detailed Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the insecticidal activity and GABA receptor binding of cyclodiene insecticides. These can be adapted for the study of (+)- and (-)-bromocyclen enantiomers.
Insecticidal Activity: Topical Application Bioassay (Housefly, Musca domestica)
This protocol determines the contact toxicity of a compound when applied directly to the insect.
Workflow Diagram
Caption: Workflow for a topical application insecticidal bioassay.
Methodology:
-
Insect Rearing: Maintain a healthy, susceptible strain of houseflies (Musca domestica) under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Preparation of Test Solutions: Prepare stock solutions of (+)-, (-)-, and racemic bromocyclen in a suitable solvent such as acetone. Perform serial dilutions to obtain a range of concentrations.
-
Application: Anesthetize 3-5 day old adult female flies using carbon dioxide or by chilling. Using a calibrated micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each fly. A control group should be treated with acetone only.
-
Observation: Place the treated flies in holding cages with access to food (e.g., sugar water) and water. Maintain the cages under the same conditions as rearing.
-
Data Collection: Assess mortality at 24 hours post-treatment. Flies that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the LD₅₀ (the dose required to kill 50% of the test population) and its 95% confidence intervals using probit analysis.
GABA Receptor Binding: [³⁵S]TBPS Radioligand Binding Assay
This assay measures the ability of a compound to displace the radiolabeled ligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), which binds to the convulsant site within the GABA receptor's chloride channel.
Workflow Diagram
Caption: Workflow for a GABA receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize heads from a suitable insect species (e.g., houseflies, cockroaches) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation and wash them multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: In a final volume of 1 mL, incubate the washed membranes with a fixed concentration of [³⁵S]TBPS (e.g., 2 nM) and a range of concentrations of the test compounds ((+)-, (-)-, and racemic bromocyclen).
-
Defining Binding:
-
Total binding: Membranes + [³⁵S]TBPS.
-
Non-specific binding: Membranes + [³⁵S]TBPS + a high concentration of an unlabeled competing ligand (e.g., 10 µM picrotoxin).
-
Specific binding: Total binding - Non-specific binding.
-
-
Incubation and Termination: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³⁵S]TBPS binding) by non-linear regression analysis. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion and Future Directions
While the precise quantitative differences in the biological activity of (+)- and (-)-bromocyclen enantiomers remain to be elucidated, the established mode of action of cyclodiene insecticides provides a strong framework for understanding their neurotoxic effects. The provided experimental protocols offer a clear path for researchers to undertake the necessary studies to quantify the enantioselective insecticidal activity and GABA receptor binding of bromocyclen. Such research is critical for a comprehensive risk assessment and could pave the way for the development of more potent and selective insect control agents. Future studies should focus on obtaining the individual enantiomers of bromocyclen in high purity and applying the outlined bioassays to generate the much-needed quantitative data.
References
- 1. Regulation of [35S]t-butylbicyclophosphorothionate binding sites in rat brain by GABA, pyrethroid and barbiturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturable binding of 35S-t-butylbicyclophosphorothionate to the sites linked to the GABA receptor and the interaction with GABAergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pic.int [pic.int]
- 6. researchgate.net [researchgate.net]
- 7. Conservation of cyclodiene insecticide resistance-associated mutations in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (+)-Bromocyclen in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (+)-Bromocyclen, an organochlorine pesticide of the cyclodiene group. A thorough review of publicly available literature reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. Consequently, this guide focuses on predicting its solubility based on its physicochemical properties and provides a robust framework for its experimental determination. This document includes a detailed, adaptable protocol for solubility assessment and a standardized table for data presentation, aiming to support researchers in generating and reporting empirical solubility data for this compound.
Introduction to this compound
This compound, with the CAS number 1715-40-8, is a chlorinated cyclodiene insecticide. Its chemical structure, 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, contributes to its persistence in the environment and its lipophilic nature. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including environmental analysis, toxicology studies, formulation development for pest control, and as a reference standard in analytical chemistry. The solubility of a compound dictates its behavior in solution, which is fundamental for extraction, purification, and analytical quantification processes.
Predicted Solubility Profile
As an organochlorine compound, this compound is characterized by low polarity and consequently, low aqueous solubility but high lipid solubility. This high lipophilicity is evidenced by its detection in the fatty tissues of fish. Based on the principle of "like dissolves like," this compound is expected to exhibit greater solubility in nonpolar and weakly polar organic solvents.
Expected Solubility Trend:
-
High Solubility: in nonpolar solvents such as hexane, cyclohexane, and toluene, and halogenated solvents like dichloromethane (B109758) and chloroform.
-
Moderate Solubility: in moderately polar solvents such as ethers (e.g., diethyl ether) and esters (e.g., ethyl acetate).
-
Low to Very Low Solubility: in polar aprotic solvents like acetone (B3395972) and acetonitrile, and even lower in polar protic solvents such as ethanol (B145695) and methanol.
-
Practically Insoluble: in highly polar solvents like water.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed journals or chemical databases. To facilitate standardized data collection and comparison, the following table is provided as a template for researchers to report their experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Hexane | C₆H₁₄ | 25 | e.g., Shake-Flask | ||
| e.g., Toluene | C₇H₈ | 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | CH₂Cl₂ | 25 | e.g., Shake-Flask | ||
| e.g., Acetone | C₃H₆O | 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | C₂H₅OH | 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide | C₂H₆SO | 25 | e.g., Shake-Flask |
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The following protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent. This method is adapted from established procedures for organochlorine pesticides.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringes and syringe filters (chemically resistant, e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary kinetic studies are recommended to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification by Gas Chromatography (GC)
-
Instrument Conditions (Example for GC-ECD):
-
Column: A nonpolar or semi-polar capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape for this compound.
-
Carrier Gas: Helium or Nitrogen.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject the standards into the GC to generate a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample solution into the GC.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from GC (mg/L) × Dilution Factor × Volume of flask (L)) / 1000
The solubility can also be expressed in molarity (mol/L) by dividing the result in g/L by the molecular weight of this compound (393.75 g/mol ).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its chemical nature as a lipophilic organochlorine pesticide allows for a predictable solubility profile. This guide provides a framework for researchers to systematically and accurately determine its solubility through a detailed experimental protocol. The adoption of this standardized methodology and data reporting format will contribute to a better understanding of the physicochemical properties of this compound, benefiting various scientific and industrial applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Bromocyclen
This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and analytical methods for the organochlorine compound this compound.
Core Molecular Data
This compound is a cyclodiene insecticide with the following key molecular identifiers and properties.
| Parameter | Value | Citation(s) |
| Molecular Formula | C₈H₅BrCl₆ | [1][2] |
| Molecular Weight | 393.75 g/mol | [1][2] |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [3] |
| CAS Number | 1715-40-8 | [1] |
| Synonyms | Bromociclen, Bromodan, Alugan, SD 2774, ENT 23393 | [3][4] |
Synthesis
A plausible synthetic workflow for producing brominated bicycloheptene compounds would involve the cycloaddition of a dienophile to hexachlorocyclopentadiene, followed by bromination of a methyl group at the C5 position.
Mechanism of Action: GABA Receptor Antagonism
This compound, like other cyclodiene insecticides, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system of both insects and mammals.[6]
The proposed mechanism of action involves the following steps:
-
Binding to the GABA Receptor: this compound binds to the picrotoxinin (B1677863) site within the chloride ion channel of the GABAₐ receptor.[6]
-
Inhibition of Chloride Ion Influx: This binding event blocks the influx of chloride ions through the channel, which is the normal response to GABA binding.[6]
-
Neuronal Hyperexcitability: The blockage of the inhibitory GABAergic signaling leads to a state of neuronal hyperexcitability.
-
Toxicity: This uncontrolled neuronal firing results in the characteristic symptoms of poisoning, including convulsions and, at high doses, death.[6]
Experimental Protocols
Enantioselective Analysis of this compound in Fish Tissue
A detailed method for the enantioselective determination of bromocyclen enantiomers in fish tissue has been developed.[1] This method utilizes solid-phase microextraction (SPME) for sample cleanup and enrichment, followed by capillary gas chromatography (GC) for separation.[1]
Instrumentation:
-
Gas chromatograph coupled with either an electron-capture detector (ECD) or an inductively coupled plasma mass spectrometer (ICP-MS).[1]
-
Chiral capillary column (e.g., CP-Chirasil-Dex CB).[1]
Procedure:
-
Sample Preparation: Extraction of this compound from fish tissue.
-
Solid-Phase Microextraction (SPME):
-
Optimized conditions for the extraction and concentration of bromocyclen enantiomers from the sample matrix.
-
-
Gas Chromatography (GC) Separation:
-
Detection:
Metabolism
The metabolism of cyclodiene insecticides, including this compound, in mammals is a crucial aspect of their toxicology. While specific metabolic pathways for this compound are not extensively detailed, the metabolism of related compounds like dieldrin (B1670511) and γ-BHC involves two primary routes.[6]
-
Oxidative Metabolism: This pathway is catalyzed by microsomal enzymes and can lead to the formation of hydroxylated and other oxidized metabolites. For instance, γ-BHC is metabolized to 2,4,6-trichlorophenol (B30397) (TCP) and (36/45)-1,2,3,4,5,6-hexachlorocyclohex-1-ene (HCCHE).[6]
-
Glutathione Conjugation: This pathway involves the conjugation of the parent compound or its metabolites with glutathione, leading to the formation of mercapturic acid derivatives that are more water-soluble and readily excreted.[6]
Toxicological Data
This compound is classified as an insecticide and acaricide.[3] Cases of suspected poisoning in animals have been reported, and the compound has been withdrawn from some markets.[4] Its neurotoxic effects are a direct result of its mechanism of action on the GABA receptor.
References
- 1. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of diene-organochlorine (cyclodiene) insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of (+)-Bromocyclen for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bromocyclen, an organochlorine insecticide, has garnered interest in the research community for its activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor. This technical guide provides an overview of commercial suppliers of this compound for research purposes, along with available technical data. Due to the specificity of the enantiomer, researchers are advised to confirm the isomeric purity with suppliers.
Commercial Suppliers
Identifying commercial sources for the specific (+)-enantiomer of Bromocyclen requires careful attention to product listings and CAS numbers. While many suppliers offer "Bromocyclen," not all specify the stereochemistry. The enantiomer-specific CAS number for this compound is 158593-05-6. Researchers should use this CAS number when inquiring with suppliers.
Below is a summary of potential commercial suppliers. Please note that pricing and availability are subject to change and often require direct inquiry.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Benchchem | This compound | 158593-05-6 | Not specified | Inquire | Explicitly lists the (+)-enantiomer. |
| Santa Cruz Biotechnology | Bromocyclen | 1715-40-8 | ≥97%[1] | Inquire | Does not specify the enantiomer. Researchers should inquire about the availability of the (+)-form. |
| InvivoChem | Bromocyclen | 1715-40-8 | ≥98% | 500mg, 1g, Bulk | Does not specify the enantiomer. Inquiry is necessary for the (+)-form. |
| CRM LABSTANDARD | Bromocyclen | 1715-40-8 | ≥ 95% | 25 mg, 50 mg | Does not specify the enantiomer. Researchers should confirm if the (+)-enantiomer is available. |
| Alfa Chemistry | This compound | 158593-05-6 | Not specified | Inquire | Lists the (+)-enantiomer by its specific CAS number. |
| BOC Sciences | This compound | 158593-05-6 | Not specified | Inquire | Lists the (+)-enantiomer by its specific CAS number. |
| Shaanxi Dideu | This compound | 158593-05-6 | Not specified | Inquire | Listed as a supplier for the (+)-enantiomer. |
Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are strongly encouraged to contact suppliers directly to obtain certificates of analysis and confirm the enantiomeric purity, available quantities, and current pricing.
Experimental Protocols
General Protocol for In Vitro Electrophysiological Studies:
A common application for a compound like this compound would be to investigate its effects on GABA-A receptor function using electrophysiological techniques such as patch-clamp recording in cultured neurons or oocytes expressing specific GABA-A receptor subunits.
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line (e.g., HEK293T) transiently or stably expressing the desired GABA-A receptor subunits.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a series of working solutions by diluting the stock solution in the extracellular recording buffer to the desired final concentrations.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the prepared cells.
-
Establish a stable baseline recording of GABA-evoked currents by applying a known concentration of GABA.
-
Perfuse the cells with the working solutions of this compound for a defined period.
-
After incubation, co-apply GABA and this compound to measure the effect on the GABA-evoked current.
-
A washout step with the extracellular buffer should be performed to test for the reversibility of the antagonist's effect.
-
-
Data Analysis: Analyze the recorded currents to determine the inhibitory concentration (IC50) of this compound and to characterize the nature of its antagonism (e.g., use-dependency, voltage-dependency).
Signaling Pathway and Mechanism of Action
This compound, as a cyclodiene insecticide, is known to act as a non-competitive antagonist at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Non-competitive antagonists like Bromocyclen do not bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a site within the ion channel pore, physically blocking the flow of chloride ions. This action is independent of the GABA binding, meaning the antagonist can block the channel even when GABA is bound to the receptor.
Workflow for Investigating this compound's Effect on a Neuronal Pathway:
Caption: A generalized experimental workflow for characterizing the inhibitory effect of this compound.
GABA-A Receptor Signaling Pathway and Site of Action of Non-Competitive Antagonists:
Caption: The GABAergic signaling pathway and the inhibitory action of this compound.
Conclusion
While several suppliers offer Bromocyclen, researchers seeking the (+)-enantiomer should exercise diligence in confirming the product's stereochemistry with their chosen vendor. The primary mechanism of action for this compound class is the non-competitive antagonism of the GABA-A receptor. The provided workflow and signaling pathway diagrams offer a foundational understanding for designing experiments to investigate the specific effects of this compound. Further research is needed to elucidate the precise enantiomer-specific interactions and their downstream consequences on neuronal signaling.
References
Navigating the Analytical Landscape of (+)-Bromocyclen: A Technical Guide to Purity Standards
For Immediate Release
This technical guide provides an in-depth analysis of the purity standards for the analytical use of (+)-Bromocyclen. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document outlines the current understanding of purity requirements, analytical methodologies, and potential impurities associated with this organochlorine pesticide.
Introduction to this compound
This compound, a cyclodiene insecticide, has been utilized in agricultural and veterinary applications.[1][2] Its chemical structure, 5-(bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene, presents a complex stereochemistry that necessitates precise analytical characterization, particularly when used as a reference standard for residue analysis in environmental and food samples.[2][3] The accuracy of such analyses is critically dependent on the purity of the analytical standard used for calibration.
Purity Specifications for Analytical Standards
While this compound is not listed in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) due to its primary application as a pesticide rather than a pharmaceutical, purity standards are established by manufacturers of analytical reference materials. These standards are crucial for ensuring the reliability and accuracy of analytical testing.
The table below summarizes the typical purity specifications for this compound analytical standards available commercially.
| Parameter | Specification | Source |
| Purity (by HPLC/GC) | ≥ 97% | Santa Cruz Biotechnology[3] |
| Purity | ≥ 95% | CRM LABSTANDARD |
| Identity | Conforms to structure (NMR) | Sigma-Aldrich |
| Suitability | Passes test for use in HPLC and NMR | Sigma-Aldrich |
Table 1: Purity Specifications for this compound Analytical Reference Standards
Analytical Methodologies for Purity Assessment
The determination of this compound purity relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A typical HPLC purity analysis involves separating the main component from any potential impurities, which are then quantified based on their peak area relative to the main peak.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile (e.g., 1 mg/mL) and then diluted to a working concentration (e.g., 0.1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
-
Potential Impurities
While specific impurity profiles for this compound are not extensively published, potential impurities can be inferred from its synthesis and degradation pathways. These may include:
-
Starting materials and reagents: Unreacted precursors from the chemical synthesis.
-
By-products: Isomers or related compounds formed during the reaction. "Chlordane Impurity 6" is listed as a synonym in some chemical databases, suggesting a potential structural relationship or co-occurrence.
-
Degradation products: Products of hydrolysis, oxidation, or photolysis.
A logical approach to identifying and controlling these impurities is essential for maintaining the integrity of the analytical standard.
Biological Context: A Generalized Insecticide Signaling Pathway
As an organochlorine insecticide, this compound is expected to act on the nervous system of insects. While the specific molecular target is not detailed in readily available literature, compounds of this class often act as antagonists of the GABA (gamma-aminobutyric acid) receptor. This leads to hyperexcitation of the central nervous system, paralysis, and death of the insect.
The following diagram illustrates a generalized signaling pathway that could be targeted by such an insecticide.
Conclusion
Ensuring the high purity of this compound analytical standards is paramount for accurate and reliable scientific research, particularly in the fields of environmental monitoring and food safety. This guide has summarized the available purity standards, detailed the primary analytical methods for their verification, and provided a framework for understanding potential impurities and the compound's likely mechanism of action. Adherence to these analytical principles will enable researchers and scientists to maintain the highest levels of quality and integrity in their work.
References
Potential Metabolic Pathways of (+)-Bromocyclen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific studies detailing the metabolic pathways of (+)-Bromocyclen are not available in the public domain. This guide, therefore, presents a predictive overview of its potential biotransformation routes based on the known metabolism of structurally analogous cyclodiene insecticides such as dieldrin (B1670511), aldrin, chlordane, and endosulfan (B1671282). The information provided herein is intended to serve as a foundational resource for initiating research into the metabolism of this compound.
Introduction
This compound is a member of the cyclodiene class of organochlorine compounds, a group historically used as insecticides.[1][2][3] Like other xenobiotics, this compound is expected to undergo metabolic transformation in biological systems, primarily in the liver, to facilitate its excretion. This process, known as biotransformation, typically involves Phase I (functionalization) and Phase II (conjugation) reactions.[4] Understanding the metabolic fate of this compound is crucial for assessing its toxicological profile and environmental impact.
The chemical structure of this compound, 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, features a hexachlorinated bicyclic core and a bromomethyl substituent, which are likely sites for enzymatic attack.[5][6]
Predicted Metabolic Pathways
Based on the metabolism of other cyclodiene insecticides, the biotransformation of this compound is likely to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes and hydrolases.[7][8][9][10]
Phase I Metabolism
Phase I reactions introduce or expose functional groups, increasing the polarity of the molecule. For this compound, the following Phase I reactions are predicted:
-
Oxidative Debromination and Hydroxylation: The bromomethyl group is a probable site for initial oxidative attack by CYP enzymes, leading to the formation of an unstable intermediate that could lose hydrobromic acid to form an aldehyde. This aldehyde could then be further oxidized to a carboxylic acid or reduced to an alcohol. Alternatively, direct hydroxylation of the methylene (B1212753) carbon could occur.
-
Epoxidation: The double bond in the bicycloheptene ring is susceptible to epoxidation by CYP enzymes, a common metabolic route for cyclodienes like aldrin, which is converted to the epoxide dieldrin.[8][11] This would result in the formation of bromocyclen (B143336) epoxide.
-
Hydroxylation of the Alicyclic Ring: CYP-mediated hydroxylation can also occur at various positions on the saturated portions of the hexachlorobicycloheptene ring system. For instance, dieldrin is metabolized to 9-hydroxydieldrin.[8][12]
-
Hydrolytic Cleavage: If an epoxide is formed, it can undergo hydrolysis catalyzed by epoxide hydrolases to form a trans-diol.[12]
-
Dechlorination: Reductive dechlorination, although generally a minor pathway for cyclodienes in mammals, may occur under certain conditions.
Phase II Metabolism
The hydroxylated and carboxylated metabolites formed during Phase I can undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion. These reactions may include:
-
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxyl groups.
-
Glutathione (B108866) Conjugation: The bromomethyl group or other electrophilic sites could potentially react with glutathione (GSH), leading to the formation of mercapturic acid derivatives.
The following diagram illustrates the predicted metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols for Metabolic Studies
The following are generalized protocols for in vitro studies to elucidate the metabolic pathways of this compound. These are based on standard methodologies used for studying the metabolism of organochlorine pesticides.[13][14]
In Vitro Metabolism using Liver Microsomes
This experiment aims to identify Phase I metabolites produced by CYP enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Control compounds (e.g., known substrates for specific CYP isozymes)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the parent compound and metabolites using LC-MS/MS or GC-MS.
Controls:
-
Incubations without NADPH to confirm CYP-dependency.
-
Incubations with heat-inactivated microsomes.
-
Incubations without the test compound.
In Vitro Metabolism using Hepatocytes
This experiment allows for the study of both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes (or from other species)
-
Hepatocyte culture medium
-
This compound
-
Acetonitrile (or other suitable organic solvent)
Procedure:
-
Thaw and plate hepatocytes according to the supplier's protocol.
-
Allow cells to attach and recover.
-
Prepare a solution of this compound in the culture medium.
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified time course.
-
Collect both the cell culture medium and the cells at each time point.
-
Extract the medium and cell lysates with an organic solvent.
-
Analyze the extracts for the parent compound and its metabolites (both Phase I and Phase II) by LC-MS/MS.
The following diagram illustrates a general workflow for in vitro metabolism studies.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PubChemLite - Bromocyclen (C8H5BrCl6) [pubchemlite.lcsb.uni.lu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Metabolism of organochlorine pesticides: the role of human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metabolic pathways utilized by Phanerochaete chrysosporium for degradation of the cyclodiene pesticide endosulfan [agris.fao.org]
- 11. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 12. Dieldrin - Wikipedia [en.wikipedia.org]
- 13. In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknowns: A Technical Guide to the Environmental Fate and Degradation of Bromocyclen
For Immediate Release
[City, State] – The persistent nature of organochlorine pesticides continues to be a significant concern for environmental and human health. Among these, Bromocyclen (B143336), a historically used insecticide and acaricide, presents a particular challenge due to a notable scarcity of publicly available data on its environmental fate and degradation pathways. This technical guide, intended for researchers, scientists, and drug development professionals, aims to consolidate the limited existing information and provide a framework for future research by drawing parallels with similar compounds and outlining established experimental protocols.
Introduction to Bromocyclen
Bromocyclen, chemically known as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is an organochlorine insecticide belonging to the cyclodiene group.[1] Like other compounds in its class, its chemical structure suggests a high degree of persistence in the environment.[2][3] While its use has largely been discontinued, its potential for long-term environmental impact necessitates a thorough understanding of its behavior in various environmental compartments.[1]
Environmental Persistence and Bioaccumulation
There is a significant lack of specific quantitative data on the persistence of Bromocyclen in soil, water, and sediment. However, its classification as an organochlorine pesticide strongly suggests a tendency for persistence.[2] These compounds are known to resist degradation from photolytic, biological, and chemical processes, leading to long environmental half-lives.[2]
Table 1: Physicochemical Properties and Predicted Bioaccumulation Potential of a Structurally Similar Organochlorine Pesticide (Chlorbicyclen)
| Parameter | Predicted Value | Method | Implication |
| Log K_ow_ | 5.81 | ALOGPS 2.1 | High potential for partitioning into biological tissues.[7] |
| Bioconcentration Factor (BCF) | 4,266 L/kg | Regression Equation: log BCF = 0.76 log K_ow_ - 0.23 | Indicates a high potential for bioconcentration in aquatic organisms, surpassing the typical regulatory threshold of 2,000 L/kg.[7] |
Note: This data is for Chlorbicyclen and is presented as a predictive example due to the absence of direct experimental data for Bromocyclen.
Degradation Pathways
The degradation of persistent organic pollutants like Bromocyclen can occur through biotic (biodegradation) and abiotic (e.g., photolysis, hydrolysis) pathways.
Biodegradation
Microbial degradation is a primary mechanism for the breakdown of many pesticides in the environment.[8][9] However, specific microorganisms capable of degrading Bromocyclen have not been identified in the reviewed literature. For many organochlorine pesticides, biodegradation is a slow process, often occurring through cometabolism where the pesticide is degraded by microbial enzymes without serving as a primary energy source for the organism.[8]
Abiotic Degradation
Photolysis: Sunlight can induce the degradation of chemical compounds. The rate of photolysis is dependent on factors such as the light absorption spectrum of the molecule and the intensity of solar radiation. Specific studies on the photodegradation of Bromocyclen are lacking.
Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of pesticides. The rate of hydrolysis is influenced by pH and temperature.[10] While general principles of hydrolysis for compounds with bromine and chlorine substituents are known, specific hydrolysis rate constants for Bromocyclen have not been reported.[11]
Experimental Protocols for Assessing Environmental Fate
Given the data gap for Bromocyclen, researchers can adapt established methodologies used for other persistent organic pollutants.
Analysis of Environmental Samples
The determination of Bromocyclen in environmental matrices like water, soil, and biological tissues requires sensitive and selective analytical methods. Gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS) is a common and effective technique for the analysis of organochlorine pesticides.[12][13][14][15] Sample preparation typically involves extraction and clean-up steps to isolate the analyte from interfering substances.[13][14]
A reported method for the enantioselective determination of Bromocyclen in fish tissue utilized solid-phase microextraction (SPME) for sample cleanup and enrichment, followed by capillary GC with an ECD.[12]
Biodegradation Studies
To investigate the biodegradation of Bromocyclen, soil and water microcosm studies can be conducted. These experiments involve incubating environmental samples spiked with Bromocyclen under controlled conditions and monitoring its concentration over time.[16] Molecular techniques such as denaturing gradient gel electrophoresis (DGGE) and quantitative PCR can be used to assess changes in the microbial community in response to the pesticide.[16][17]
Hydrolysis Studies
The rate of hydrolysis can be determined by incubating Bromocyclen in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures.[10] The concentration of the parent compound is measured at various time points to calculate the hydrolysis rate constant and half-life.
Visualizing Potential Pathways and Workflows
While specific signaling pathways for Bromocyclen's degradation are unknown, the following diagrams illustrate a generalized workflow for its environmental fate analysis and a hypothetical degradation pathway based on common reactions of organochlorine pesticides.
Caption: Workflow for Environmental Fate Analysis of Bromocyclen.
Caption: Hypothetical Degradation Pathway for Bromocyclen.
Conclusion and Future Directions
The current body of knowledge on the environmental fate and degradation of Bromocyclen is critically limited. This guide highlights the urgent need for dedicated research to fill this data gap. Future studies should focus on:
-
Determining key physicochemical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (K_ow_).
-
Conducting laboratory and field studies to quantify the persistence (half-life) of Bromocyclen in soil, water, and sediment under various environmental conditions.
-
Investigating its bioaccumulation potential in aquatic and terrestrial organisms.
-
Elucidating the specific biotic and abiotic degradation pathways and identifying the resulting metabolites.
A comprehensive understanding of Bromocyclen's environmental behavior is essential for accurate risk assessment and the development of any potential remediation strategies for legacy contamination.
References
- 1. Bromocyclen [sitem.herts.ac.uk]
- 2. Current Status and Regulatory Aspects of Pesticides Considered to be Persistent Organic Pollutants (POPs) in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Bioaccumulation [ciimar.up.pt]
- 5. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Hydrolysis Rate Constants in some Pesticides [e-jehs.org]
- 11. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-Bromocyclen
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Bromocyclen is an organochlorine pesticide and its detection and quantification in various matrices are crucial for environmental monitoring and food safety.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[2][3] This document provides a detailed experimental protocol for the analysis of this compound using GC-MS.
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent GC-MS analysis. The protocol is based on established methods for organochlorine pesticide analysis.[4][5][6][7][8]
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples.[5][6]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Add 10 mL of water and 10 mL of acetonitrile (B52724) to the tube.[5]
-
If required, add an internal standard solution at this stage.[5]
-
Shake the tube vigorously for 5 minutes using a mechanical shaker.[5]
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[9]
-
Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.[5]
-
The resulting supernatant is ready for GC-MS analysis. Transfer approximately 200 µL to an autosampler vial.[5]
-
2. GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent[10] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent[7] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7][11] |
| Carrier Gas | Helium, constant flow at 1 mL/min[8] |
| Inlet | Splitless mode[8] |
| Injection Volume | 1 µL[8] |
| Inlet Temperature | 250 °C[7][8] |
| Oven Program | Initial temperature 110°C for 5 min, ramp at 8°C/min to 320°C[7] |
| Transfer Line Temp. | 280 °C[8] |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C[8] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
Quantitative analysis of this compound would typically involve the generation of a calibration curve using certified reference standards.[1] The table below is a representative example of how such data could be presented.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Note: Specific retention times and m/z values for this compound need to be determined experimentally by injecting a pure standard. The Limit of Detection (LOD) and Limit of Quantification (LOQ) would then be established through a validation study.[12]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. Adherence to these guidelines, with appropriate optimization and validation, will enable accurate and reliable quantification of this compound in various sample matrices.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. gcms.cz [gcms.cz]
- 5. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 6. agilent.com [agilent.com]
- 7. pjoes.com [pjoes.com]
- 8. tandfonline.com [tandfonline.com]
- 9. lcms.cz [lcms.cz]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
- 12. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Bromocyclen as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bromocyclen is a chiral organochlorine pesticide belonging to the cyclodiene group. Due to its persistence in the environment and potential for bioaccumulation, regulatory bodies worldwide have set maximum residue limits (MRLs) for bromocyclen (B143336) in various matrices, including food and environmental samples.[1] Accurate monitoring of these levels is crucial for ensuring public safety and environmental health. The use of a well-characterized analytical reference standard is fundamental for achieving reliable and reproducible results in the analysis of bromocyclen residues.
This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard. It includes information on its mechanism of action, quantitative data, and detailed methodologies for its analysis using various techniques.
Mechanism of Action: Inhibition of GABAergic Signaling
This compound, like other cyclodiene insecticides, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABAA receptor.[2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system of insects and mammals.[5][6] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[7][8] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.
This compound binds to a site within the chloride channel of the GABAA receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor.[2][4] This disruption of inhibitory signaling leads to a state of hyperexcitability in the central nervous system, resulting in symptoms such as tremors, convulsions, and ultimately, death of the organism.[4]
Data Presentation
The quality and purity of the analytical reference standard are critical for accurate quantification. The following tables summarize typical quantitative data for this compound reference standards.
Table 1: Typical Purity and Stability of this compound Analytical Reference Standard
| Parameter | Typical Value | Source |
| Purity | ≥95% - ≥97% | [9][10] |
| Shelf Life | 36 months | [10] |
| Storage | 2-8°C Refrigerator | [11] |
Table 2: Example Detection Limits for Bromocyclen Analysis
| Analytical Method | Matrix | Detection Limit (per enantiomer) | Source |
| SPME-GC-ECD | Fish Tissue | 0.2 ng/L | |
| SPME-GC-ICP-MS | Fish Tissue | 36 ng/L |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific matrix and instrumentation.
Protocol 1: Enantioselective Determination of this compound in Fish Tissue by SPME-GC-MS
This protocol is adapted from a validated method for the determination of bromocyclen enantiomers.
1. Objective: To extract and quantify the enantiomers of bromocyclen from fish tissue using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).
2. Materials and Reagents:
-
This compound analytical reference standard
-
Internal standard (e.g., a deuterated analog)
-
Organic solvents (e.g., hexane, acetone), pesticide residue grade
-
Sodium sulfate (B86663), anhydrous
-
SPME fiber (e.g., polydimethylsiloxane/divinylbenzene)
-
Fish tissue sample
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS) or electron capture detector (GC-ECD)
-
Chiral capillary column (e.g., CP-Chirasil-Dex CB)
-
Homogenizer
-
Centrifuge
4. Sample Preparation (Extraction): a. Homogenize a known weight of fish tissue. b. Mix the homogenized tissue with anhydrous sodium sulfate to form a free-flowing powder. c. Extract the sample with an appropriate organic solvent (e.g., hexane:acetone mixture) using sonication or shaking. d. Centrifuge the mixture and collect the supernatant. e. Concentrate the extract under a gentle stream of nitrogen.
5. SPME Procedure: a. Place an aliquot of the concentrated extract into a headspace vial. b. Add the internal standard. c. Heat the vial to an optimized temperature (e.g., 60-80°C) and expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation. d. Retract the fiber and immediately introduce it into the GC injector.
6. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow.
-
Oven Temperature Program: 50°C (hold 1 min), ramp at 40°C/min to 140°C, then ramp at 0.2°C/min to 155°C.
-
Mass Spectrometer: Electron ionization (EI) mode, scan range m/z 50-450. Monitor characteristic ions for bromocyclen.
7. Quantification: a. Prepare a calibration curve using the this compound analytical reference standard. b. Calculate the concentration of each bromocyclen enantiomer in the sample based on the peak area ratio to the internal standard and the calibration curve.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of organochlorine pesticides and should be optimized for this compound.
1. Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound analytical reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As bromocyclen lacks a strong chromophore, detection in the low UV range (e.g., 210-220 nm) is recommended. A photodiode array (PDA) detector can be used to identify the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
5. Procedure: a. Prepare a stock solution of the this compound reference standard in acetonitrile. b. Prepare a series of calibration standards by diluting the stock solution. c. Inject the standards and the sample extract onto the HPLC system. d. Identify the this compound peak based on its retention time compared to the standard. e. Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: Spectroscopic Analysis of this compound
1. Objective: To characterize this compound using UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.
A. UV-Visible Spectroscopy
-
Instrumentation: UV-Visible spectrophotometer.
-
Solvent: HPLC-grade acetonitrile or hexane.
-
Procedure: a. Prepare a solution of this compound in the chosen solvent. b. Record the UV-Visible spectrum from 200 to 400 nm. c. Expected Result: Due to the absence of significant chromophores, this compound is expected to show minimal absorbance in this range, likely only end absorption at lower wavelengths.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl3).
-
Procedure: a. Dissolve an appropriate amount of the this compound reference standard in CDCl3. b. Acquire the 1H and 13C NMR spectra. c. Expected Result: The spectra should be consistent with the chemical structure of bromocyclen (5-(bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene). The identity of the compound can be confirmed by comparing the obtained spectra with reference spectra if available.
Conclusion
The use of a high-purity this compound analytical reference standard is essential for the accurate and reliable determination of this pesticide in various samples. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. Adherence to these methodologies, with appropriate optimization, will contribute to the generation of high-quality analytical data.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. scbt.com [scbt.com]
- 10. Bromocyclen – CRM LABSTANDARD [crmlabstandard.com]
- 11. Interactions of pyrethroid and cyclodiene insecticides with nicotinic acetylcholine and GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-Bromocyclen in Studying GABA Receptor Antagonism: A Review of Available Data
Initial searches for "(+)-Bromocyclen" and its role as a GABA receptor antagonist have not yielded specific scientific literature or experimental data under this name. Therefore, the detailed Application Notes and Protocols requested cannot be generated at this time due to a lack of available information on the compound's mechanism of action, binding affinities, and use in established experimental procedures.
To fulfill the user's request for comprehensive application notes, specific data on this compound would be required, including:
-
Mechanism of Action: Elucidation of how this compound interacts with the GABA receptor. Does it act as a competitive antagonist at the GABA binding site, or as a non-competitive antagonist at a different allosteric site?
-
Quantitative Data: Specific binding affinity values (e.g., Kᵢ, Kd) from radioligand binding assays and potency values (e.g., IC₅₀, EC₅₀) from functional assays such as electrophysiological recordings.
-
Experimental Protocols: Detailed methodologies from published studies that have utilized this compound to investigate GABA receptor antagonism. This would include specific concentrations used, incubation times, buffer compositions, and animal models or cell lines.
While information on the specific compound this compound is not available, this document will provide a general overview of the principles and methodologies commonly employed in the study of GABA receptor antagonists, which would be applicable if and when data on this compound becomes available.
General Principles of GABA Receptor Antagonism
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, primarily the GABAᴀ receptors, are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
GABA receptor antagonists are molecules that block the action of GABA, thereby reducing inhibition and leading to a state of increased neuronal excitability. These antagonists are invaluable tools for researchers studying the physiological and pathological roles of the GABAergic system.
Key Experimental Approaches for Characterizing GABA Receptor Antagonists
Should data for this compound become available, the following experimental protocols would be essential for its characterization as a GABA receptor antagonist.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor. In the context of GABA receptor antagonism, a radiolabeled ligand with known affinity for the GABAᴀ receptor is used in competition with the unlabeled antagonist being studied.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the unlabeled ligand, which is a measure of its binding affinity.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing GABAᴀ receptors in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]muscimol for the GABA binding site, or [³H]flunitrazepam for the benzodiazepine (B76468) site) and varying concentrations of the unlabeled antagonist.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Studies (e.g., Two-Electrode Voltage Clamp or Patch Clamp)
Electrophysiology allows for the direct measurement of the functional effects of an antagonist on the GABA-gated ion channel.
Objective: To determine the potency (IC₅₀) of the antagonist in inhibiting GABA-induced currents and to elucidate its mechanism of action (competitive vs. non-competitive).
General Protocol:
-
Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of GABAᴀ receptors.
-
Recording: Using voltage-clamp or patch-clamp techniques, record the chloride currents elicited by the application of GABA.
-
Antagonist Application: Apply the antagonist at various concentrations in the presence of a fixed concentration of GABA.
-
Data Analysis: Measure the reduction in the amplitude of the GABA-induced current by the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value. To distinguish between competitive and non-competitive antagonism, a Schild analysis can be performed by measuring the shift in the GABA concentration-response curve in the presence of different concentrations of the antagonist.
In Vivo Behavioral Studies
These studies are crucial for understanding the physiological effects of a GABA receptor antagonist in a whole organism.
Objective: To assess the behavioral effects of the antagonist, which for GABA antagonists often include proconvulsant, anxiogenic, or stimulant-like effects.
General Protocol:
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
Drug Administration: Administer the antagonist via a suitable route (e.g., intraperitoneal, intracerebroventricular).
-
Behavioral Testing: Use a battery of behavioral tests to assess different domains. For example:
-
Locomotor Activity: To measure stimulant effects.
-
Elevated Plus Maze or Light-Dark Box: To assess anxiety-like behavior.
-
Seizure Threshold Tests (e.g., using pentylenetetrazol): To determine proconvulsant activity.
-
-
Data Analysis: Analyze the behavioral data to determine the dose-dependent effects of the antagonist.
Data Presentation
Once quantitative data for this compound is obtained, it would be summarized in tables for clarity and easy comparison with other known GABA receptor antagonists.
Table 1: Hypothetical Binding Affinity of this compound for GABAᴀ Receptors
| Radioligand | Receptor Subtype | Kᵢ (nM) |
|---|---|---|
| [³H]Muscimol | α₁β₂γ₂ | Data |
| [³H]SR-95531 | α₁β₂γ₂ | Data |
Table 2: Hypothetical Functional Potency of this compound at GABAᴀ Receptors
| Receptor Subtype | GABA Concentration (μM) | IC₅₀ (μM) | Antagonism Type |
|---|
| α₁β₂γ₂ | 1 | Data | Competitive/Non-competitive |
Visualizations
Diagrams illustrating signaling pathways and experimental workflows would be generated using Graphviz (DOT language) to visually represent the mechanism of action and experimental designs.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound as a competitive GABAᴀ receptor antagonist.
Hypothetical Experimental Workflow Diagram
Caption: A general experimental workflow for characterizing a novel GABA receptor antagonist.
While the specific application of this compound in studying GABA receptor antagonism cannot be detailed due to the absence of available data, the established methodologies for characterizing such compounds are well-defined. Future research on this compound would likely involve the experimental approaches outlined above to determine its pharmacological profile and its utility as a research tool in neuroscience and drug development. Researchers are encouraged to search for this compound under alternative names or to consult chemical databases for more information.
Application Notes and Protocols for the Enantioselective Determination of Bromocyclen in Fish Tissue
Introduction
Bromocyclen (B143336) is a chiral organochlorine pesticide that has been used for ectoparasite control in veterinary medicine and as a wood preservative. Due to its persistence and potential for bioaccumulation, monitoring its presence in environmental matrices, such as fish tissue, is crucial. Since enantiomers of chiral pesticides can exhibit different biological activities and toxicities, enantioselective analysis is essential for accurate risk assessment. This document provides a detailed protocol for the enantioselective determination of bromocyclen in fish tissue using solid-phase microextraction (SPME) coupled with gas chromatography (GC).
Principle
The method involves the extraction of bromocyclen enantiomers from homogenized fish tissue using SPME. The extracted analytes are then thermally desorbed in the GC inlet and separated on a chiral capillary column. Detection and quantification are achieved using either an electron capture detector (ECD) for high sensitivity or an inductively coupled plasma mass spectrometer (ICP-MS) for high selectivity.
Experimental Protocols
1. Sample Preparation and Homogenization
This protocol describes the initial steps for preparing fish tissue samples for analysis.
-
Materials:
-
Whole fish samples
-
Deionized water
-
Stainless steel dissection tools (scalpels, forceps)
-
Homogenizer (e.g., blender or tissue lyser)
-
Freeze-dryer (optional)
-
Analytical balance
-
-
Procedure:
-
Thaw frozen fish samples partially if necessary.[1]
-
Rinse the whole fish with deionized water to remove any external contaminants.
-
On a clean stainless steel tray, dissect the desired tissue (e.g., muscle fillet) from the fish using clean dissection tools.[1][2] For assessing human consumption risks, skin-off fillets are typically used.[1]
-
Accurately weigh a representative portion of the tissue.
-
Homogenize the tissue sample until a uniform consistency is achieved.[2] For trace analysis, the sample can be freeze-dried to remove water content.
-
Store the homogenized sample in a clean, airtight container at ≤ -20°C until extraction.[1]
-
2. Extraction and Cleanup: Solid-Phase Microextraction (SPME)
This protocol details the extraction and cleanup of bromocyclen from the prepared fish tissue extract using SPME.
-
Materials:
-
Homogenized fish tissue
-
SPME device with a suitable fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)
-
Heater-stirrer
-
Vials with PTFE-lined septa
-
Ultrasound bath
-
-
Procedure:
-
Weigh a portion of the homogenized fish tissue into a vial.
-
Add a specific volume of ultrapure water to the vial to create a slurry.
-
Place the vial in an ultrasound bath for a set time to assist in the release of the analyte from the matrix.
-
Position the vial on a heater-stirrer and insert the SPME fiber into the headspace above the sample slurry.
-
Expose the fiber for a defined period at a specific temperature with continuous stirring to allow for the adsorption of bromocyclen onto the fiber coating.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
-
3. Instrumental Analysis: Enantioselective Gas Chromatography (GC)
This protocol outlines the instrumental parameters for the enantioselective separation and detection of bromocyclen enantiomers. The method has been developed for both GC-ECD and GC-ICP-MS systems.[3]
-
Instrumentation:
-
Gas chromatograph equipped with an ECD or ICP-MS detector
-
Chiral capillary column: CP-Chirasil-Dex CB[3]
-
Autosampler or manual injection port suitable for SPME
-
-
GC Conditions:
-
Injector Temperature: Set to a temperature suitable for thermal desorption of bromocyclen from the SPME fiber.
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: Increase to 140°C at a rate of 40°C/min
-
Ramp 2: Increase to 155°C at a rate of 0.2°C/min[3]
-
-
-
Detector Conditions:
-
ECD:
-
Temperature: Typically set higher than the final oven temperature.
-
Makeup Gas: Nitrogen or Argon/Methane
-
-
ICP-MS:
-
Monitor for the specific bromine isotopes (e.g., m/z 79 and 81).
-
Optimize plasma and lens settings for maximum sensitivity.
-
-
Data Presentation
The following tables summarize the quantitative performance of the described method.
Table 1: Detection Limits for Bromocyclen Enantiomers [3]
| Detection System | Analyte | Detection Limit |
| GC-ECD | Each Enantiomer | 0.2 ng/L |
| GC-ICP-MS | Each Enantiomer | 36 ng/L |
Table 2: Comparison of Detection Systems [3]
| Parameter | GC-ECD | GC-ICP-MS |
| Sensitivity | Excellent | Good |
| Selectivity | Good | Excellent |
| Primary Use | Trace-level quantification | Confirmatory analysis and high-matrix samples |
Visualizations
Diagram 1: Experimental Workflow
Caption: Overall workflow for the enantioselective determination of bromocyclen in fish tissue.
Diagram 2: Logic of Enantioselective Analysis
Caption: Principle of separating bromocyclen enantiomers using a chiral GC column.
References
- 1. eec.ky.gov [eec.ky.gov]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of (+)-Bromocyclen Stock Solutions for Experimental Use
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate preparation of stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols and application notes for the preparation of (+)-Bromocyclen stock solutions for various research applications.
Introduction
This compound is an organochlorine insecticide.[1][2] It functions through a non-specific narcotic mode of action, which disrupts neural activity in insects.[3] Due to its chemical nature, careful consideration of solubility and storage is necessary to maintain its stability and efficacy for in vitro and in vivo studies.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrCl₆ | [4][5] |
| Molecular Weight | 393.75 g/mol | [5][6] |
| CAS Number | 1715-40-8 | [4][5][7] |
| Appearance | Solid (Neat) | [6][8] |
| Purity | ≥97% | [5] |
| Solubility | May be soluble in DMSO | [9] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [9] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for non-polar compounds in biological assays.
Workflow Diagram:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 393.75 g/mol = 0.0039375 g = 3.94 mg
-
-
Weighing: Carefully weigh out 3.94 mg of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9] Store the aliquots at -80°C for long-term storage (up to 6 months).[9] For short-term storage, -20°C can be used for up to one month.[9]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Example Dilution Calculation (C1V1 = C2V2):
To prepare 1 mL (V2) of a 10 µM (C2) working solution from a 10 mM (C1) stock solution:
-
(10,000 µM) * V1 = (10 µM) * (1 mL)
-
V1 = (10 µM * 1 mL) / 10,000 µM
-
V1 = 0.001 mL = 1 µL
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of the desired experimental buffer or medium.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Avoid inhalation of dust or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Mechanism of Action
While the precise signaling pathway of this compound is not extensively detailed, its primary mechanism of action is understood to be the disruption of neural activity in insects through a non-specific narcotic effect.[3] This general disruption of nerve function is characteristic of many organochlorine insecticides.
Conceptual Signaling Disruption Diagram:
Caption: Disruption of neuronal signaling by this compound.
References
- 1. echemi.com [echemi.com]
- 2. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 3. Bromocyclen [sitem.herts.ac.uk]
- 4. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bromocyclen PESTANAL , analytical standard 1715-40-8 [sigmaaldrich.com]
- 9. Bromocyclen | Others 15 | 1715-40-8 | Invivochem [invivochem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of (+)-Bromocyclen in Soil Samples
Introduction
(+)-Bromocyclen is a chiral organochlorine pesticide that has been used for agricultural and ectoparasiticide purposes. Due to its persistence and potential for environmental contamination, sensitive and reliable analytical methods are required for its quantification in complex matrices such as soil. These application notes provide a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples using gas chromatography-mass spectrometry (GC-MS), a common and effective technique for the analysis of semi-volatile organic compounds.[1] The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring.
Sample Preparation and Handling
Proper sample preparation is crucial for obtaining accurate and reproducible results. Soil samples should be processed to ensure homogeneity and remove interferences before extraction.
Protocol for Soil Sample Preparation:
-
Drying: Soil samples should be air-dried at room temperature or in a forced-air oven at a temperature below 65°C until a constant weight is achieved.[2][3] High temperatures should be avoided to prevent the degradation of thermolabile analytes.
-
Homogenization: Once dried, disaggregate the soil sample using a mortar and pestle or a mechanical pulverizer.[2][3]
-
Sieving: Pass the homogenized soil through a 2-mm sieve to remove large debris such as stones and roots.[2][3][4] The fraction that passes through the sieve is used for analysis. For certain applications requiring finer particles, a 100-mesh sieve (<0.15 mm) can be used.[3]
-
Storage: If not analyzed immediately, the prepared soil samples should be stored in airtight containers at -20°C to minimize degradation of this compound.[5]
Extraction of this compound from Soil
The extraction process is designed to efficiently remove this compound from the soil matrix into a solvent. A common technique for organochlorine pesticides is solid-liquid extraction (SLE) or microwave-assisted extraction (MAE).
Protocol for Solid-Liquid Extraction (SLE):
-
Weighing: Accurately weigh 10 g of the prepared soil sample into a glass centrifuge tube or flask.
-
Spiking (for Quality Control): For quality control purposes (e.g., determining recovery), a subset of samples can be spiked with a known concentration of a this compound standard solution.
-
Solvent Addition: Add 20 mL of a suitable organic solvent or solvent mixture. A common choice for organochlorine pesticides is a mixture of n-hexane and acetone (B3395972) (1:1, v/v).[6]
-
Extraction: Tightly cap the container and shake it vigorously for at least 2 hours on a mechanical shaker. Alternatively, use sonication for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the soil particles from the solvent extract.
-
Collection: Carefully decant the supernatant (the solvent extract) into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent. Combine all the extracts.
-
Concentration: Concentrate the combined extracts to a small volume (approximately 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.[7]
Extract Cleanup
Soil extracts often contain co-extracted substances like humic acids and lipids that can interfere with the analysis.[6] A cleanup step is necessary to remove these interferences. Solid-phase extraction (SPE) is a widely used and effective cleanup technique.[8]
Protocol for Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Selection: Use a Florisil® or silica (B1680970) gel SPE cartridge (e.g., 500 mg/6 mL).
-
Conditioning: Condition the SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
Loading: Load the concentrated extract from the previous step onto the conditioned SPE cartridge.
-
Washing (Elution of Interferences): Wash the cartridge with a small volume (e.g., 5 mL) of a non-polar solvent like n-hexane to elute non-polar interferences. Discard this fraction.
-
Elution of Analyte: Elute the this compound from the cartridge with a solvent of moderate polarity, such as a mixture of n-hexane and diethyl ether or n-hexane and acetone. The exact composition and volume should be optimized, but a starting point could be 10 mL of a 70:30 (v/v) n-hexane:diethyl ether mixture.
-
Final Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique for the analysis of pesticides.[1][9] For chiral compounds like this compound, an enantioselective column is required for separation of the enantiomers.[10]
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Chiral capillary column (e.g., CP-Chirasil-Dex CB)[10] |
| Injector | Splitless mode at 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature of 60°C (hold for 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 280°C (hold for 5 min) (Note: This is an example, optimization is required).[10] |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[11] |
| Monitored Ions | Specific m/z values for this compound need to be determined by analyzing a standard. For organobromine compounds, characteristic isotopic patterns of bromine (m/z 79 and 81) can be used.[12] |
Data Presentation: Quantitative Method Performance
The following table summarizes the expected performance characteristics of the analytical method. These values are representative and should be determined during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Recovery (%) | 70 - 120% |
| Precision (RSD %) | < 20% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the analytical process for the quantification of this compound in soil samples.
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Logical relationship of the analytical method.
References
- 1. agilent.com [agilent.com]
- 2. soiltesting.tamu.edu [soiltesting.tamu.edu]
- 3. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 4. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. blog.organomation.com [blog.organomation.com]
- 8. mdpi.com [mdpi.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
Unraveling Neuronal Circuits: A Comparative Guide to Bromo-Containing Tool Compounds in Neurobiology Research
In the intricate landscape of neurobiology, tool compounds are indispensable for dissecting signaling pathways, elucidating disease mechanisms, and identifying novel therapeutic targets. This document provides detailed application notes and protocols for a selection of bromine-containing compounds that serve as powerful tools for researchers, scientists, and drug development professionals. Due to the ambiguity of the term "(+)-Bromocyclen," this guide focuses on three distinct classes of well-characterized bromo-compounds: the signaling modulator 8-Bromo-cAMP, the neuroprotective agent Bromocriptine (B1667881), and neurotoxic Polychlorocycloalkane Insecticides.
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP): A Key to Unlocking cAMP Signaling
8-Bromo-cAMP is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that is resistant to hydrolysis by phosphodiesterases, making it a stable and potent activator of Protein Kinase A (PKA). Its primary application in neurobiology is to mimic the effects of endogenous cAMP, allowing for the investigation of cAMP-mediated signaling pathways in neuronal function and dysfunction.
Mechanism of Action
8-Bromo-cAMP directly binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein targets, including ion channels, transcription factors, and enzymes, thereby modulating a wide array of cellular processes such as synaptic plasticity, gene expression, and neuronal excitability.
Quantitative Data
| Compound | Target | Action | Value | Context |
| 8-Bromo-cAMP | Protein Kinase A (PKA) | Activation Constant (Ka) | 0.05 µM[1] | In vitro kinase assay |
| 8-Bromo-cAMP | Substance P release | Half-maximal effective concentration (EC50) | 0.50 pM[2] | NK1R internalization in rat spinal cord slices |
Experimental Protocols
Protocol 1: Investigation of 8-Bromo-cAMP Effects on Synaptic Transmission in Brain Slices using Electrophysiology
This protocol describes how to assess the impact of 8-Bromo-cAMP on synaptic transmission in acute brain slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
8-Bromo-cAMP sodium salt
-
Vibratome
-
Electrophysiology recording setup (amplifier, micromanipulators, perfusion system)
-
Glass micropipettes
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
Recording: Place a single slice in the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for at least 10 minutes.
-
8-Bromo-cAMP Application: Prepare a stock solution of 8-Bromo-cAMP and dilute it to the final desired concentration in aCSF. Switch the perfusion to the aCSF containing 8-Bromo-cAMP.
-
Data Acquisition: Record synaptic activity for at least 20-30 minutes during 8-Bromo-cAMP application to observe its effects.
-
Washout: Switch the perfusion back to the control aCSF to observe the reversibility of the effects.
-
Analysis: Analyze the recorded data to quantify changes in synaptic parameters such as amplitude, frequency, and kinetics of postsynaptic currents.
Signaling Pathway Diagram
Bromocriptine: A Neuroprotective Dopamine (B1211576) D2 Receptor Agonist
Bromocriptine is an ergot-derived dopamine D2 receptor agonist used clinically for the treatment of Parkinson's disease and other conditions. In neurobiology research, it serves as a tool to investigate the roles of D2 receptor signaling and to explore its neuroprotective mechanisms against oxidative stress and neurotoxicity.
Mechanism of Action
Bromocriptine's primary mechanism is the stimulation of postsynaptic D2 dopamine receptors.[3] Beyond this, it exhibits significant neuroprotective effects through multiple pathways. It acts as a free radical scavenger and upregulates endogenous antioxidant systems by activating the Nrf2 pathway via PI3K/Akt signaling.[3] This leads to increased expression of antioxidant enzymes like NQO1, protecting cells from oxidative damage.[3]
Quantitative Data
| Compound | Action | Value | Context |
| Bromocriptine | Neuroprotection against MPP+ toxicity | 10 µM | In vitro, blocked hydroxyl radical formation[4] |
| Bromocriptine | Increased MPP+ induced cytotoxicity | 10⁻⁷ M | In PC12 cells, effect reversed by D2 antagonists[5] |
Note: The conflicting reports on Bromocriptine's effect on MPP+ toxicity highlight the context-dependent nature of its actions and the importance of experimental conditions.
Experimental Protocols
Protocol 2: Assessing the Neuroprotective Effect of Bromocriptine against Oxidative Stress in Cell Culture
This protocol details the use of a cell viability assay to measure Bromocriptine's protective effects against a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium and supplements
-
Bromocriptine mesylate
-
Neurotoxin (e.g., MPP+ or 6-hydroxydopamine)
-
MTT or similar cell viability assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Bromocriptine Pre-treatment: Prepare various concentrations of Bromocriptine in cell culture medium. Remove the old medium and add the Bromocriptine-containing medium to the cells. Incubate for a predetermined time (e.g., 1-2 hours).
-
Toxin Exposure: Prepare the neurotoxin at a concentration known to induce significant cell death. Add the neurotoxin to the wells already containing Bromocriptine. Include control wells with no treatment, toxin only, and Bromocriptine only.
-
Incubation: Incubate the plate for the desired duration of toxin exposure (e.g., 24-48 hours).
-
Cell Viability Assay: Perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation, and then solubilizing the crystals with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the protective effect of Bromocriptine at different concentrations and calculate its IC50 for neuroprotection if applicable.
Signaling Pathway Diagram
Polychlorocycloalkane Insecticides: Probing GABA-A Receptor Function through Antagonism
Polychlorocycloalkane insecticides, such as lindane and dieldrin (B1670511), are neurotoxic compounds that have been used historically as pesticides. In neurobiology research, they are utilized as tool compounds to study the function and pharmacology of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action
These insecticides act as non-competitive antagonists of the GABA-A receptor. They bind to a site within the receptor's chloride ion channel, distinct from the GABA binding site, which is often referred to as the picrotoxin (B1677862) binding site. This binding blocks the influx of chloride ions that normally occurs upon GABA binding, thereby inhibiting the receptor's function and leading to neuronal hyperexcitability.
Quantitative Data
| Compound | Action | Value | Context |
| Lindane | Inhibition of [³⁵S]TBPS binding to GABA-A receptor | IC50: 150-250 nM[6] | Rat brain membranes |
| Lindane | Inhibition of human glycine (B1666218) receptors | IC50: 0.2-2 µM[7][8] | Recombinantly expressed receptors |
| Dieldrin | Inhibition of GABA-evoked currents | IC50: 16 nM[9][10] | Cockroach neurons |
| Dieldrin | Inhibition of GABA-evoked currents | IC50: 1.0-2.8 µM[11] | HEK cells expressing human GABA-A receptors |
Experimental Protocols
Protocol 3: Radioligand Binding Assay for Insecticide Interaction with the GABA-A Receptor
This protocol describes a competitive binding assay to measure the affinity of a polychlorocycloalkane insecticide for the picrotoxin binding site on the GABA-A receptor.
Materials:
-
Rat brain membrane preparation (or cells expressing GABA-A receptors)
-
[³⁵S]TBPS (t-butylbicyclophosphorothionate) radioligand
-
Polychlorocycloalkane insecticide (e.g., lindane)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains by homogenization and differential centrifugation.
-
Assay Setup: In test tubes, combine the brain membrane preparation, [³⁵S]TBPS at a concentration near its Kd, and varying concentrations of the unlabeled insecticide. Include tubes for total binding (no insecticide) and non-specific binding (a high concentration of a known ligand for the site, like picrotoxin).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each insecticide concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the insecticide concentration and use non-linear regression to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by bromocriptine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lindane inhibition of [35S]TBPS binding to the GABAA receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective effects of dieldrin on the GABAA receptor-channel subunits expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-Bromocyclen in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and standard protocol for the utilization of (+)-Bromocyclen, an organochlorine insecticide, in electrophysiological research. The primary focus is on characterizing its effects on GABAA receptor-mediated currents using the patch-clamp technique.
Introduction
This compound is a member of the cyclodiene class of insecticides.[1] Its mechanism of action involves the modulation of neurotransmission by targeting γ-aminobutyric acid (GABA) receptors.[1] Specifically, cyclodiene insecticides are known to act as non-competitive antagonists of the GABAA receptor, binding to a site within the chloride ion channel pore.[2][3] This interaction blocks the influx of chloride ions that normally occurs upon GABA binding, leading to hyperexcitability of the neuron. Understanding the precise effects of this compound on GABAA receptor function is crucial for toxicology, insecticide development, and neuroscience research.
Electrophysiological techniques, particularly whole-cell patch-clamp recordings, are essential for delineating the pharmacological profile of ion channel modulators like this compound. This protocol outlines the necessary steps to quantify the inhibitory effects of this compound on GABAA receptor currents in a controlled in vitro setting.
Mechanism of Action: GABAA Receptor Antagonism
This compound is expected to act as a non-competitive antagonist at the GABAA receptor. The binding of the endogenous ligand, GABA, to the GABAA receptor opens an intrinsic chloride channel, leading to hyperpolarization of the cell membrane and inhibition of neuronal firing. This compound is thought to bind within the ion pore, physically occluding the channel and preventing chloride ion flux, thereby inhibiting the action of GABA.
Experimental Protocols
This section details the methodology for investigating the effects of this compound using whole-cell patch-clamp electrophysiology on a suitable cell line expressing GABAA receptors (e.g., HEK293 cells transfected with GABAA receptor subunits or primary neuronal cultures).
Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing relevant GABAA receptor subunits (e.g., α1β2γ2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions and Reagents
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
GABA Stock Solution (100 mM): Dissolve GABA in deionized water. Store at -20°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Note: The final DMSO concentration in the bath solution should not exceed 0.1% to avoid solvent effects.
Electrophysiological Recording
-
Apparatus: An inverted microscope, a patch-clamp amplifier, a micromanipulator, and data acquisition software.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply GABA (e.g., 10 µM) for 2-5 seconds using a rapid solution exchange system to elicit a baseline current. Repeat until a stable response is obtained.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound for 2-5 minutes.
-
Co-apply GABA and this compound to measure the inhibited current.
-
Perform a washout with the external solution to check for reversibility.
-
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize the expected results from these experiments. Note: The data presented here are illustrative and not based on published experimental results for this compound.
Table 1: Effect of this compound on GABA-Evoked Peak Current
| This compound Concentration | Peak Current (pA) (Mean ± SEM) | % Inhibition |
| Control (GABA alone) | 1502 ± 88 | 0% |
| 100 nM | 1278 ± 75 | 15% |
| 1 µM | 765 ± 54 | 49% |
| 10 µM | 240 ± 31 | 84% |
| 100 µM | 95 ± 15 | 94% |
Table 2: Pharmacological Parameters of this compound
| Parameter | Value (Illustrative) | Description |
| IC50 | 1.1 µM | The concentration of this compound that inhibits 50% of the maximal GABA-evoked current. |
| Hill Slope | 1.2 | A value close to 1 suggests a 1:1 binding stoichiometry. |
Data Analysis and Interpretation
-
Peak Current Measurement: Measure the peak amplitude of the inward current elicited by GABA application in the absence and presence of various concentrations of this compound.
-
Percent Inhibition Calculation: Calculate the percentage of inhibition for each concentration using the formula: (1 - (I_drug / I_control)) * 100.
-
Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response function (e.g., the Hill equation) to determine the IC50 and the Hill slope.
-
Mechanism of Action: To confirm non-competitive antagonism, perform experiments where the concentration of GABA is varied in the presence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximum response to GABA without shifting the EC50 of GABA.
Troubleshooting
-
No effect of this compound:
-
Verify the concentration and stability of the stock solution.
-
Ensure the expressed GABAA receptor subtype is sensitive to cyclodienes.
-
Increase the pre-incubation time with the compound.
-
-
High variability in recordings:
-
Ensure consistent cell health and passage number.
-
Check for stability of the recording setup (e.g., grounding, perfusion speed).
-
-
Irreversible block:
-
Some channel blockers can be difficult to wash out. Increase the duration of the washout period. If the effect is still irreversible, this is an important characteristic of the compound to note.
-
References
Applications of (+)-Bromocyclen in Organic Synthesis: An Overview of Potential Transformations
For Researchers, Scientists, and Drug Development Professionals
(+)-Bromocyclen, with the chemical name (+)-5-(bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene, is a chiral organochlorine compound. While its primary documented use has been as a pesticide, its rigid bicyclic structure and the presence of multiple reactive sites suggest potential, albeit underexplored, applications in organic synthesis. This document aims to provide an overview of these potential applications, drawing upon general principles of reactivity for similar structural motifs. It is important to note that specific, documented applications and detailed experimental protocols for this compound in synthetic organic chemistry are scarce in publicly available literature. The protocols and applications described herein are therefore proposed based on analogous chemical transformations.
Potential as a Chiral Building Block
The inherent chirality of this compound makes it a potential starting material for the synthesis of other enantiomerically pure compounds. The rigid norbornene framework can serve as a scaffold to introduce functionality in a stereochemically defined manner.
Proposed Application: Synthesis of Chiral Ligands
The bromomethyl group can be displaced by various nucleophiles to introduce coordinating groups, potentially leading to the synthesis of novel chiral ligands for asymmetric catalysis.
Nucleophilic Substitution Reactions
The primary reactive handle on the this compound molecule for synthetic transformations is the bromomethyl group, which is susceptible to nucleophilic substitution.
General Workflow for Nucleophilic Substitution:
Figure 1. Proposed workflow for nucleophilic substitution on this compound.
Table 1: Proposed Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Proposed Product Structure | Potential Application Area |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidomethyl derivative | Precursor for chiral amines via reduction |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanomethyl derivative | Chain extension, precursor for carboxylic acids |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Hydroxymethyl derivative | Synthesis of chiral alcohols |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Phenylthiomethyl derivative | Introduction of sulfur-containing moieties |
| Malonate (CH(CO₂Et)₂⁻) | Diethyl malonate, NaH | Malonyl derivative | Carbon-carbon bond formation |
Experimental Protocol: General Procedure for Nucleophilic Substitution (Proposed)
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide)
-
Anhydrous Dimethylformamide (DMF)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the nucleophile (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at a temperature between 25 °C and 80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: Reaction conditions such as temperature, reaction time, and stoichiometry of the nucleophile would need to be optimized for each specific substrate.
Cycloaddition Reactions
The double bond in the norbornene framework of this compound could potentially participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions. However, the steric hindrance and electronic effects of the hexachloro-substitution might significantly influence its reactivity as a dienophile or a participant in other cycloadditions.
Proposed Application: Diels-Alder Reaction
While the electron-deficient nature of the double bond due to the chlorine atoms might make it a poor dienophile for typical electron-rich dienes, reactions with highly reactive dienes could be explored.
Logical Relationship for a Proposed Diels-Alder Reaction:
Figure 2. Proposed [4+2] cycloaddition involving this compound.
Enantioselective Synthesis of (-)-Bromocyclen (for context)
While this document focuses on this compound, it is pertinent to mention the proposed enantioselective synthesis of its enantiomer, (-)-Bromocyclen, as it provides a potential route to access the chiral scaffold. A proposed method involves an asymmetric Diels-Alder reaction.[1]
Proposed Synthetic Pathway for (-)-Bromocyclen:
Figure 3. Proposed synthesis of (-)-Bromocyclen via asymmetric Diels-Alder.[1]
This approach suggests that by selecting the appropriate enantiomer of the chiral catalyst, it might be possible to selectively synthesize this compound as well, thereby providing a potential source for this chiral building block.
Conclusion
The applications of this compound in organic synthesis remain a largely unexplored field. Based on its structure, it holds potential as a chiral building block, primarily through nucleophilic substitution at the bromomethyl position. Its utility in cycloaddition reactions is less certain due to potential steric and electronic constraints. The development of an efficient enantioselective synthesis of this compound would be a crucial first step to unlocking its potential in asymmetric synthesis. Further research is required to establish detailed protocols and to fully evaluate the synthetic utility of this chiral molecule. Researchers are encouraged to use the proposed reactions and protocols as a starting point for their own investigations into the chemistry of this compound.
References
Solid-Phase Microextraction (SPME) for the Analysis of Bromocyclen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclen is an organochlorine pesticide previously used for the control of various insects. Due to its persistence in the environment and potential for bioaccumulation, sensitive and efficient analytical methods are required for its monitoring in various matrices, including environmental and biological samples. Solid-Phase Microextraction (SPME) offers a rapid, solvent-free, and sensitive sample preparation technique for the analysis of Bromocyclen, typically coupled with gas chromatography (GC). This document provides detailed application notes and protocols for the determination of Bromocyclen using SPME.
Principle of SPME
Solid-Phase Microextraction is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix to the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.[1]
Application: Determination of Bromocyclen in Fish Tissue
A validated method for the enantioselective determination of Bromocyclen in fish tissue highlights the utility of SPME for complex biological matrices.[2] This approach combines a cleanup and enrichment step using SPME, followed by analysis with capillary gas chromatography.
Analytical Performance
The performance of the SPME-GC method for Bromocyclen analysis has been evaluated using different detection systems, demonstrating excellent sensitivity.[2]
| Parameter | ECD | ICP-MS |
| Limit of Detection (LOD) | 0.2 ng/L (for each enantiomer) | 36 ng/L (of each enantiomer) |
| Linearity Range | Not specified in abstract | Not specified in abstract |
| Precision (RSD%) | Not specified in abstract | Not specified in abstract |
| Recovery | Not specified in abstract | Not specified in abstract |
Experimental Protocols
This section provides a detailed protocol for the analysis of Bromocyclen using SPME-GC. The protocol for fish tissue analysis is based on established methods for organochlorine pesticides, supplemented with specific data for Bromocyclen where available.
Materials and Reagents
-
SPME Fiber: Polydimethylsiloxane (PDMS), 100 µm thickness is a commonly used fiber for organochlorine pesticides.
-
Vials: 10 mL or 20 mL amber glass vials with PTFE-faced silicone septa.
-
Heater/Stirrer: To control temperature and agitation during extraction.
-
Gas Chromatograph (GC): Equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
GC Column: A commercial chiral column (e.g., CP-Chirasil-Dex CB) is suitable for enantioselective analysis.[2]
-
Reagents: Sodium chloride (NaCl), organic solvents (e.g., hexane, acetone) for standard preparation and cleaning.
Sample Preparation: Fish Tissue
-
Homogenization: Homogenize a representative portion of the fish tissue sample.
-
Extraction: Perform a solid-liquid extraction of the homogenized tissue with a suitable organic solvent (e.g., hexane/acetone mixture).
-
Cleanup (Optional but Recommended): The organic extract can be subjected to a cleanup step, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), to remove lipids and other interferences.
-
Solvent Evaporation and Reconstitution: The cleaned extract is carefully evaporated to a small volume and reconstituted in a solvent compatible with SPME analysis.
SPME Procedure
-
Sample Introduction: Place an aliquot (e.g., 5 mL) of the prepared sample extract or aqueous sample into a vial.
-
Matrix Modification: For aqueous samples, add NaCl (e.g., to a concentration of 25-30% w/v) to increase the ionic strength of the solution and enhance the extraction of nonpolar analytes like Bromocyclen.
-
Incubation: Place the vial in a heater/stirrer and allow it to equilibrate at the desired extraction temperature for a set time (e.g., 5-10 minutes).
-
Extraction: Expose the SPME fiber to the headspace above the sample (Headspace SPME) or directly immerse it in the sample (Direct Immersion SPME). Agitate the sample during extraction to facilitate the mass transfer of the analyte to the fiber.
-
Optimized Conditions for Organochlorine Pesticides (General Guidance):
-
Extraction Time: 30 - 60 minutes.
-
Extraction Temperature: 60 - 90 °C.
-
-
-
Fiber Retraction: After extraction, retract the fiber into the needle.
GC Analysis
-
Desorption: Immediately insert the SPME device into the heated injection port of the GC.
-
Desorption Temperature: 250 - 280 °C.
-
Desorption Time: 2 - 5 minutes in splitless mode.
-
-
Chromatographic Separation:
-
Injector Temperature: 270 °C
-
Oven Temperature Program (example for Bromocyclen enantiomers): Start at 50°C (hold for 1 min), ramp to 140°C at 40°C/min, then ramp to 155°C at 0.2°C/min.[2]
-
Carrier Gas: Helium or Nitrogen.
-
-
Detection:
-
ECD Temperature: 300 °C
-
ICP-MS: Used for element-specific detection of bromine.
-
Diagrams
Experimental Workflow for Bromocyclen Analysis
Caption: Workflow for Bromocyclen analysis using SPME-GC.
Logical Relationship of SPME Parameter Optimization
Caption: Key parameters for SPME method optimization.
References
Application Notes & Protocols for the Analysis of (+)-Bromocyclen using HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclen (B143336) is a chiral organochlorine insecticide.[1][2] As with many chiral compounds, the enantiomers of bromocyclen may exhibit different biological activities and toxicological profiles.[3] Therefore, the accurate separation, identification, and quantification of the specific enantiomer, (+)-bromocyclen, are crucial in environmental analysis, toxicology studies, and for regulatory purposes.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective separation of chiral compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural elucidation and quantitative analysis.[3][5]
This document provides detailed application notes and experimental protocols for the analysis of this compound using both HPLC and NMR techniques.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Chiral HPLC is the method of choice for separating enantiomers.[3][6] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method.[6][7] Polysaccharide-based CSPs are particularly versatile and are often the first choice for screening chiral separations.[7][8]
Experimental Protocol: Chiral HPLC Separation
Objective: To develop a robust HPLC method for the separation and quantification of this compound from its enantiomer.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: A polysaccharide-based chiral column (e.g., Cellulose or Amylose derivatives) is recommended for initial screening.[8]
-
HPLC-grade solvents: n-Hexane, Isopropanol (B130326) (IPA), Ethanol (EtOH)
-
Analytical standard of racemic bromocyclen and this compound
2. Sample Preparation:
-
Prepare a stock solution of racemic bromocyclen in isopropanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the this compound standard in isopropanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
3. Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25 °C[8] |
| Detection Wavelength | 220 nm (based on typical organochlorine absorbance) |
| Injection Volume | 10 µL |
4. Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of n-Hexane to Isopropanol. Increasing the percentage of isopropanol will generally decrease retention time.
-
Alcohol Modifier: If separation is not achieved, substitute isopropanol with other alcohols like ethanol.[8]
-
Flow Rate: A lower flow rate can sometimes improve resolution but will increase the analysis time.
-
Temperature: Varying the column temperature can affect the selectivity of the separation.
5. Data Presentation: Expected Quantitative Data
The following table illustrates the type of data that would be generated during method validation. Note: These are hypothetical values for illustrative purposes, as specific experimental data for this compound was not available in the search results.
| Parameter | This compound | (-)-Bromocyclen |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | > 1.5 | - |
| Selectivity (α) | ~ 1.2 | - |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of chemical compounds. Quantitative NMR (qNMR) can also be used for accurate concentration determination without the need for a specific reference standard of the analyte.[9]
Experimental Protocol: ¹H-NMR Analysis
Objective: To confirm the chemical structure and assess the purity of a this compound sample.
1. Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[10]
-
Internal Standard for qNMR (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene)[9]
2. Sample Preparation:
-
For a standard ¹H NMR spectrum, dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated solvent.[11]
-
Ensure the sample is fully dissolved to create a homogenous solution, free of any particulate matter.[12]
-
For quantitative NMR (qNMR), accurately weigh both the this compound sample and the internal standard and dissolve them in the deuterated solvent.
3. NMR Spectrometer Parameters (Starting Point):
| Parameter | Recommended Setting |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Angle | 30-45° (for qualitative), 90° (for quantitative) |
| Relaxation Delay (d1) | 1-2 s (for qualitative), > 5 x T₁ of the slowest relaxing proton (for quantitative) |
| Number of Scans | 8-16 (adjust for desired signal-to-noise) |
| Spectral Width | 0-12 ppm |
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals and reference the spectrum (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm).
-
For qNMR, the concentration of this compound can be calculated based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard of a known concentration.[13] The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it.[13]
5. Data Presentation: Expected ¹H-NMR Data
The following table outlines the expected proton NMR chemical shifts for the bromocyclen structure. Note: These are predicted values based on the structure and general chemical shift ranges. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | 3.5 - 4.0 | Doublet of doublets | 2H |
| Olefinic CH | 5.8 - 6.2 | Doublet | 1H |
| Bridgehead CH | 3.0 - 3.5 | Multiplet | 1H |
| Allylic CH | 2.5 - 3.0 | Multiplet | 1H |
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
The combination of chiral HPLC and high-resolution NMR spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. HPLC enables the enantioselective separation and quantification, which is critical for understanding its specific biological and toxicological effects. NMR serves as a definitive method for structural confirmation and purity assessment. The protocols and workflows outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this compound.
References
- 1. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Covalent Probes in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent chemoproteomics is a powerful strategy for identifying and characterizing protein-ligand interactions directly in complex biological systems.[1][2] This approach utilizes covalent probes, small molecules containing a reactive electrophile, to form stable bonds with nucleophilic amino acid residues on proteins.[1] This allows for the enrichment and identification of target proteins, providing insights into drug mechanism of action, target engagement, and off-target effects.[3][4] While the specific compound "(+)-Bromocyclen" is not extensively documented in the context of proteomics research, this document will provide detailed application notes and protocols using a representative class of halogenated covalent probes, such as iodoacetamide- and chloroacetamide-based probes, which are widely used for cysteine-reactive chemoproteomics.[5][6][7]
These probes are instrumental in fragment-based ligand discovery and the development of targeted covalent inhibitors.[2][5][8] By competing with a broad-spectrum cysteine-reactive probe, libraries of covalent fragments can be screened to identify novel ligands for a wide range of proteins, including those previously considered "undruggable".[3][5]
Principle of Covalent Chemoproteomics
The fundamental principle of competitive covalent chemoproteomics involves the use of a broad-spectrum, cysteine-reactive probe, often tagged with a reporter group like biotin (B1667282), to label accessible cysteine residues across the proteome.[2][9] When a covalent inhibitor or fragment is pre-incubated with the proteome, it will bind to its target cysteines, thereby blocking their subsequent labeling by the reporter-tagged probe.[2]
Through quantitative mass spectrometry, the reduction in labeling of specific cysteines by the reporter probe in the presence of the test compound is measured.[3][4] This allows for the identification of the protein targets of the covalent ligand and the specific cysteine residues involved in the interaction.
Key Applications
-
Target Identification and Validation: Elucidate the molecular targets of bioactive compounds and covalent drugs.[2][10]
-
Drug Discovery: Screen fragment libraries to identify starting points for the development of novel covalent inhibitors.[2][5]
-
Selectivity Profiling: Assess the proteome-wide selectivity of covalent inhibitors to identify potential off-targets.[3][4]
-
Cysteine Reactivity Profiling: Map the reactivity of cysteine residues across the proteome to identify functional sites amenable to covalent ligation.[8]
Data Presentation: Quantitative Cysteine-Reactive Fragment Screening
The following table summarizes representative data from a high-throughput, label-free chemoproteomics screen of a library of 80 chloroacetamide fragments in two different cell lines (HEK293T and Jurkat).[5] The data highlights the number of identified liganded cysteine sites and the corresponding proteins.
| Cell Line | Number of Covalent Fragments Screened | Total Cysteine Sites Profiled | Identified Liganded Cysteine Sites | Number of Liganded Proteins |
| HEK293T | 80 | ~32,000 | 438 | 413 |
| Jurkat | 80 | ~32,000 | >400 | >300 |
Data adapted from robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.[5]
Experimental Protocols
Protocol 1: Competitive Chemoproteomic Profiling of Covalent Fragments in Cell Lysates
This protocol describes a high-throughput, label-free quantification (HT-LFQ) method for screening cysteine-reactive fragments against the native proteome in cell lysates.[5][11]
Materials:
-
Cell pellets (e.g., HEK293T, Jurkat)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Covalent fragment library (dissolved in DMSO)
-
Hyper-reactive Iodoacetamide-Desthiobiotin (IA-DTB) probe
-
Dithiothreitol (DTT)
-
Trypsin
-
LC-MS/MS system (e.g., Bruker timsTOF Pro 2)
Procedure:
-
Cell Lysis: Resuspend cell pellets in lysis buffer and lyse by sonication on ice.
-
Protein Quantification: Determine protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Compound Treatment: Aliquot lysate into a 96-well plate. Treat with individual covalent fragments from the library (or DMSO as a vehicle control) and incubate.
-
Probe Labeling: Add the IA-DTB probe to each well to label cysteine residues not occupied by the covalent fragments. Incubate.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate remaining free cysteines.
-
Protein Digestion: Perform in-solution tryptic digestion of the proteins.
-
Peptide Cleanup: Desalt the resulting peptide mixture.
-
LC-MS/MS Analysis: Analyze the samples using a high-throughput LC-MS/MS platform with data-independent acquisition (DIA).[11]
-
Data Analysis: Process the DIA data to identify and quantify cysteine-containing peptides. A significant reduction in the signal for a specific cysteine-containing peptide in a compound-treated sample compared to the DMSO control indicates a binding event.[11]
Protocol 2: In-Cell Covalent Probe Labeling and Target Identification
This protocol outlines the steps for identifying the protein targets of a specific covalent probe within living cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Covalent probe of interest (with an alkyne or azide (B81097) handle for click chemistry)
-
DMSO (vehicle control)
-
Lysis Buffer
-
Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper sulfate, ligand, reducing agent)
-
Streptavidin affinity resin
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with the covalent probe or DMSO for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin affinity resin to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Compare the identified proteins from the probe-treated sample to the DMSO control to determine specific targets.
Visualizations
Signaling Pathway Diagram
Caption: Covalent probe interaction with on-target and off-target proteins leading to distinct cellular outcomes.
Experimental Workflow Diagram
Caption: A typical workflow for competitive chemoproteomic profiling of covalent fragments.
Logical Relationship Diagram
Caption: Logic for identifying a covalent binding event based on quantitative proteomics data.
References
- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 4. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Investigating (+)-Bromocyclen Effects on Insect Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for evaluating the effects of (+)-Bromocyclen, a potential insecticide, on insect cell lines. Insect cell-based models offer a cost-effective and efficient alternative to traditional in vivo insecticide screening, providing valuable insights into the toxicological mechanisms of action at a cellular level.[1][2][3] This protocol details the necessary procedures for culturing Spodoptera frugiperda (Sf9) insect cells, determining cytotoxicity using the MTT assay, and assessing the induction of apoptosis and cell cycle arrest via flow cytometry. These methods enable a quantitative analysis of this compound's impact on cell viability, programmed cell death, and cell proliferation.
Introduction
Insect cell lines have become invaluable tools in pest management research, facilitating the screening and mechanistic study of insecticidal compounds.[1][2][3][4] The Spodoptera frugiperda Sf9 cell line, derived from the pupal ovarian tissue of the fall armyworm, is a well-established model for these studies due to its robustness and ease of culture.[5][6]
This compound is a compound of interest for its potential insecticidal properties. Its mechanism of action is hypothesized to involve the antagonism of GABA (gamma-aminobutyric acid) receptors, which are crucial inhibitory neurotransmitter receptors in the insect central nervous system.[7][8] Antagonism of these receptors can lead to hyperexcitation, convulsions, and ultimately, cell death. This protocol outlines a systematic approach to quantify the cytotoxic and apoptotic effects of this compound on Sf9 cells.
The investigation will focus on three key cellular assays:
-
MTT Assay: To measure cell viability and metabolic activity. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[9]
-
Annexin V/Propidium Iodide (PI) Staining: To detect and quantify apoptosis. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[10]
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][12][13] Insecticides can induce cell cycle arrest as a result of DNA damage or other cellular stress.[1][4]
Materials and Reagents
-
Cell Line: Spodoptera frugiperda Sf9 cells.
-
Media: ESF 921 or ESF AF medium, complete and ready to use.[14]
-
Reagents for Cell Culture: Fetal Bovine Serum (FBS, if required by specific medium), Penicillin-Streptomycin solution, 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[9]
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cell Cycle Analysis: Propidium Iodide (50 µg/mL in PBS), RNase A (100 µg/mL in PBS).[13]
-
Equipment: Laminar flow hood, CO2 incubator (or non-CO2 incubator for insect cells, set at 27°C), centrifuge, hemacytometer or automated cell counter, 96-well microplates, flow cytometer, microplate reader.
Experimental Protocols
Sf9 Cell Culture and Maintenance
-
Thawing Frozen Cells: Rapidly thaw a vial of frozen Sf9 cells in a 37°C water bath. Sterilize the outside of the vial with 70% ethanol (B145695) before opening in a laminar flow hood.[14][15]
-
Initiating Culture: Transfer the cell suspension into a T-25 flask containing 5 mL of pre-warmed complete medium. Incubate at 27°C.[6][15]
-
Subculturing: When cells reach 80-90% confluency (for adherent cultures) or a density of 2 x 10^6 cells/mL (for suspension cultures), they should be passaged.[6]
-
Cell Viability Check: Regularly assess cell viability using the trypan blue exclusion method. A viability of >90% should be maintained.[16]
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed Sf9 cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 27°C to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[17] Replace the old medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 27°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 27°C in the dark, allowing viable cells to convert MTT into purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well.[9][18] Incubate the plate overnight at 27°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1 x 10^6 Sf9 cells in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[10] Centrifuge the cell suspension at 300 x g for 5 minutes.[19]
-
Washing: Wash the cell pellet twice with cold PBS.[10]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[19] Acquire at least 10,000 events per sample. Differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)[19]
-
Protocol 3: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 Sf9 cells in 6-well plates. After 24 hours, treat with this compound for the desired time points.
-
Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate for at least 1 hour at 4°C.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11][13]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI and 0.5 µg/mL RNase A in PBS).[11]
-
Incubation: Incubate for at least 4 hours at 4°C or 30 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data in a linear scale. Use pulse processing to exclude doublets and aggregates. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Sf9 Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.4 ± 4.2 | 90.1 ± 5.3 |
| 10 | 85.6 ± 4.1 | 70.3 ± 3.8 | 55.7 ± 4.6 |
| 50 | 60.1 ± 3.5 | 45.8 ± 3.1 | 28.9 ± 3.7 |
| 100 | 42.3 ± 2.9 | 25.1 ± 2.5 | 15.4 ± 2.2 |
| 250 | 20.5 ± 2.1 | 10.7 ± 1.9 | 5.2 ± 1.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Induction by this compound in Sf9 Cells (48h Treatment)
| This compound Conc. (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 96.1 ± 1.8 | 2.5 ± 0.6 | 1.4 ± 0.4 |
| 10 | 88.3 ± 2.5 | 7.2 ± 1.1 | 4.5 ± 0.9 |
| 50 | 65.7 ± 3.1 | 24.8 ± 2.7 | 9.5 ± 1.5 |
| 100 | 40.2 ± 3.8 | 45.1 ± 3.5 | 14.7 ± 2.1 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Cell Cycle Distribution of Sf9 Cells after this compound Treatment (48h)
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 48.5 ± 2.2 | 35.1 ± 1.9 | 16.4 ± 1.5 |
| 10 | 55.2 ± 2.8 | 30.5 ± 2.1 | 14.3 ± 1.8 |
| 50 | 68.9 ± 3.5 | 20.1 ± 2.4 | 11.0 ± 1.9 |
| 100 | 75.4 ± 4.1 | 15.3 ± 1.8 | 9.3 ± 1.6 |
Data are presented as mean ± standard deviation (n=3).
Visualization of Workflows and Pathways
Caption: Overall experimental workflow for assessing this compound effects.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eppendorf.com [eppendorf.com]
- 6. unife.it [unife.it]
- 7. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. expressionsystems.com [expressionsystems.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Novel Compounds in Animal Models: A General Framework
Disclaimer: The following application notes and protocols provide a general framework for the in vivo evaluation of a novel chemical entity. Direct experimental data, established protocols, and specific signaling pathways for "(+)-Bromocyclen" as a therapeutic agent in preclinical animal models are not available in the public domain. Literature primarily identifies Bromocyclen as an insecticide, with residue data available in fish.[1] Therefore, this document outlines generalized procedures based on established principles of preclinical drug development and in vivo toxicology testing.
Introduction
The in vivo assessment of a novel compound in animal models is a critical step in the drug discovery and development process. These studies provide essential information on the pharmacokinetic profile, safety, and potential efficacy of a new chemical entity before it can be considered for human trials. This document provides a detailed overview of the key considerations and experimental protocols for conducting in vivo studies in animal models.
Key Considerations for In Vivo Studies
Successful in vivo studies require careful planning and adherence to ethical guidelines for animal research. Key considerations include the selection of an appropriate animal model, determination of the route of administration, formulation of the test compound, and definition of the study endpoints.
Table 1: Key Parameters for Preclinical In Vivo Studies
| Parameter | Description | Examples |
| Study Type | The specific aim of the in vivo experiment. | Acute Toxicity, Maximum Tolerated Dose (MTD), Dose Range Finding, Pharmacokinetics (PK), Pharmacodynamics (PD), Efficacy |
| Animal Model | The species and strain of animal used in the study. Selection depends on the research question and relevance to human physiology. | Mice (e.g., C57BL/6, BALB/c), Rats (e.g., Sprague-Dawley, Wistar), Rabbits, Guinea Pigs.[2][3] |
| Route of Administration | The method by which the compound is delivered to the animal. | Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Intramuscular (IM).[4] |
| Formulation | The vehicle used to dissolve or suspend the compound for administration. | Saline, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Corn Oil, Carboxymethylcellulose (CMC).[1] |
| Key Endpoints | The parameters measured to assess the compound's effects. | Clinical signs of toxicity, body weight changes, mortality, blood chemistry, hematology, tissue histology, drug concentration in plasma and tissues, target engagement biomarkers. |
Experimental Protocols
The following are generalized protocols for fundamental in vivo studies. It is crucial to adapt these protocols based on the specific characteristics of the test compound and the scientific objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[5]
3.1. Formulation Preparation
The appropriate formulation is critical for ensuring accurate and reproducible dosing. The choice of vehicle depends on the solubility of the compound.
-
Aqueous Solutions: For water-soluble compounds, sterile saline or PBS are the preferred vehicles.
-
Solutions for Poorly Soluble Compounds: For compounds with low aqueous solubility, co-solvents such as DMSO, PEG300, or ethanol (B145695) can be used. It is important to minimize the concentration of organic solvents to avoid vehicle-induced toxicity. A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles like PEG300 and water.
-
Suspensions: For compounds that are not soluble in common vehicles, a suspension can be prepared using agents like 0.5% carboxymethylcellulose (CMC) in water.[1]
3.2. Acute Toxicity Study (OECD 423)
This study aims to determine the potential for a single dose of a substance to cause toxicity.
-
Animal Selection: Use a single sex (typically females) of a standard rodent species (e.g., rats or mice).
-
Dose Levels: Start with a dose of 300 mg/kg or 2000 mg/kg, administered orally.[6]
-
Procedure:
-
Administer the compound to a group of three animals.
-
Observe the animals closely for the first few hours post-dosing and then daily for 14 days.[7]
-
Record all signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record any mortalities.
-
-
Endpoint: Based on the observed toxicity and mortality, the compound is classified into a toxicity category. If no adverse effects are seen at 2000 mg/kg, the compound is generally considered to have low acute toxicity.[6][7]
3.3. Dose Range-Finding Study
This study is conducted to determine the Maximum Tolerated Dose (MTD) and to select dose levels for subsequent longer-term studies.[8][9]
-
Animal Selection: Use a small number of animals (e.g., 2-3 per group) of the selected species and strain.
-
Dose Escalation: Administer the compound at escalating doses to different groups of animals.
-
Procedure:
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.[10]
3.4. Pharmacokinetic (PK) Study
This study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4][11][12]
-
Animal Selection: Use cannulated animals (if serial blood sampling is required) or a sufficient number of non-cannulated animals for terminal blood collection at each time point.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.
-
Procedure:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma or serum and store frozen until analysis.
-
Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).[13][14]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo assessment of a novel compound.
Caption: A generalized workflow for preclinical in vivo evaluation.
4.2. Hypothetical Signaling Pathway
As the mechanism of action for "this compound" in a therapeutic context is unknown, the following diagram illustrates a generic signaling pathway that could be investigated. This example depicts a ligand activating a receptor, leading to a downstream signaling cascade.
Caption: A hypothetical intracellular signaling pathway.
References
- 1. Bromocyclen | Others 15 | 1715-40-8 | Invivochem [invivochem.com]
- 2. ijpras.com [ijpras.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Laws and Guidelines | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
- 6. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. Bromide pharmocokinetics: a model for residue accumulation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of brotizolam in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Bioassay for (+)-Bromocyclen Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bromocyclen is a cyclodiene insecticide and acaricide.[1] While its use has been primarily in agriculture and veterinary medicine, understanding its specific biological activity is crucial for assessing its toxicological profile and potential off-target effects.[2][3] Cyclodiene insecticides are known to act on the central nervous system of insects, often by modulating the activity of GABA-A receptors. This document provides a detailed protocol for developing and implementing a bioassay to determine the activity of this compound, based on its putative action as a modulator of the GABA-A receptor.
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[4][5] Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential.[5] Compounds that modulate GABA-A receptor activity can have significant physiological effects, ranging from sedation and anxiolysis to convulsions, depending on whether they enhance or inhibit receptor function.[5]
This application note details a radioligand binding assay to investigate the interaction of this compound with the GABA-A receptor. This is a foundational step in characterizing its mechanism of action and determining its potency.
Putative Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the modulation of the GABA-A receptor. The following diagram illustrates this putative signaling pathway.
Caption: Putative signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Radioligand Competition Binding Assay for GABA-A Receptor
This protocol describes a competition binding assay to determine the affinity of this compound for the GABA-A receptor using [³H]muscimol, a known high-affinity agonist.[6][7]
Materials and Reagents:
-
Biological Sample: Rat brain membranes or a stable cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells expressing the α1β2γ2 subtype).[8][9]
-
Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[6]
-
Non-specific Binding Control: GABA (10 mM).[6]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Glass fiber filters (e.g., Whatman GF/B).[6]
-
Scintillation vials and scintillation cocktail.[6]
-
Filtration apparatus and a scintillation counter.[6]
Procedure:
-
Membrane Preparation (if using rat brain):
-
Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound this compound).
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of 10 mM GABA.[6]
-
Competitor: Add 50 µL of varying concentrations of this compound.
-
To all tubes, add 50 µL of [³H]muscimol to a final concentration of ~1-5 nM.[6]
-
Add 400 µL of the membrane preparation to each tube to initiate the binding reaction. The final assay volume is 500 µL.
-
-
Incubation:
-
Incubate the tubes at 4°C for 30-60 minutes.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding of [³H]muscimol against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]muscimol (the IC50 value).
-
-
Calculate Ki (Inhibition Constant):
-
The Ki value, which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow
The following diagram outlines the experimental workflow for the radioligand competition binding assay.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 3. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Human GABAA (α1/β3/γ2) Receptor Stable Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Bromocyclen
Welcome to the technical support center for the synthesis of (+)-Bromocyclen. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with the goal of improving reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is chemically known as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene. The synthesis is typically approached via a Diels-Alder reaction followed by functional group manipulation.
Issue 1: Low or No Yield in the Diels-Alder Reaction
Q1: We are attempting the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and allyl bromide but are observing very low to no formation of the desired adduct. What are the potential causes and solutions?
A1: Low or no yield in this inverse-electron-demand Diels-Alder reaction can stem from several factors related to reagent quality, reaction conditions, and competing side reactions.
-
Reagent Quality:
-
Hexachlorocyclopentadiene Purity: This diene can dimerize or contain impurities. Ensure it is freshly distilled or purified before use.
-
Allyl Bromide Stability: Allyl bromide can degrade over time, releasing HBr. Use freshly opened or distilled allyl bromide.
-
-
Reaction Conditions:
-
Temperature: While many Diels-Alder reactions are run at elevated temperatures, excessive heat can cause retro-Diels-Alder reactions or polymerization of the reactants. Conversely, a temperature that is too low may result in a very slow reaction rate.
-
Pressure: For gaseous dienophiles or reactions with volatile components, conducting the reaction in a sealed tube or under moderate pressure can increase the concentration of the reactants in the reaction phase and improve the yield.
-
-
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your starting materials via GC or NMR.
-
Optimize Temperature: Start with a moderate temperature (e.g., 100-120 °C) and adjust based on reaction monitoring (TLC or GC).
-
Use a Sealed Vessel: To prevent the loss of volatile reactants, use a sealed reaction vessel.
-
Issue 2: Formation of Multiple Products in the Bromination Step
Q2: We are performing an allylic bromination on the Diels-Alder adduct to introduce the bromomethyl group using N-Bromosuccinimide (NBS), but our TLC/GC-MS analysis shows multiple products. What are these side products and how can their formation be minimized?
A2: The formation of multiple products during allylic bromination is a common issue. The likely side products are isomers and di-brominated compounds.
-
Likely Side Products:
-
Isomeric Products: Radical allylic bromination proceeds via a resonance-stabilized radical intermediate, which can lead to the formation of constitutional isomers.
-
Vinylic Bromination: Although less common, some bromination at the double bond may occur.
-
Di-brominated Products: If an excess of the brominating agent is used or if the reaction is left for too long, di-bromination can occur.
-
-
Minimizing Side Product Formation:
-
Control of Bromine Concentration: The key to successful allylic bromination is maintaining a low concentration of bromine radicals. Using N-Bromosuccinimide (NBS) is standard practice for this.[1][2] Ensure the NBS is of high purity and the reaction is shielded from excessive light unless photochemical initiation is intended.
-
Radical Initiator: Use of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can help initiate the reaction at a lower temperature and with greater control.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane (B81311) are generally preferred for radical brominations.[3]
-
Reaction Time and Stoichiometry: Carefully control the stoichiometry of NBS (use a slight excess, e.g., 1.1 equivalents) and monitor the reaction progress closely to stop it once the starting material is consumed.
-
Issue 3: Difficulty in Product Purification
Q3: Our crude this compound product is difficult to purify. What are the recommended purification techniques?
A3: Purification of halogenated organic compounds can be challenging due to their physical properties.
-
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane gradients) should be effective in separating the desired product from polar impurities and side products.
-
Distillation under Reduced Pressure: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters for optimizing the synthesis of this compound.
Table 1: Diels-Alder Reaction Parameters
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Notes |
| Temperature | Ambient Temperature | 110 °C | Reaction requires thermal activation. |
| Solvent | Toluene | No Solvent (Neat) | A solvent-free reaction can increase reactant concentration. |
| Reaction Time | 24 hours | 12 hours | Higher temperature reduces reaction time. |
| Pressure | Atmospheric | Sealed Tube | Prevents loss of volatile allyl bromide. |
Table 2: Allylic Bromination Parameters
| Parameter | Condition A (Multiple Products) | Condition B (Improved Selectivity) | Notes |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) | NBS provides a low, steady concentration of Br₂.[1][2] |
| Initiator | Heat/Light | AIBN (0.1 eq) | AIBN allows for lower reaction temperatures and better control.[3] |
| Solvent | Dichloromethane | Carbon Tetrachloride | A non-polar solvent favors the radical pathway.[3] |
| NBS Equivalents | 2.0 | 1.1 | Excess NBS can lead to di-bromination. |
Experimental Protocols
Protocol 1: Synthesis of the Diels-Alder Adduct
-
Reactant Preparation: In a thick-walled, sealed reaction tube, add hexachlorocyclopentadiene (1.0 eq).
-
Reactant Addition: Add freshly distilled allyl bromide (1.2 eq).
-
Reaction: Seal the tube and heat it in an oil bath at 110 °C for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation or used directly in the next step after removing any unreacted allyl bromide under reduced pressure.
Protocol 2: Allylic Bromination to Yield this compound
-
Reactant Preparation: Dissolve the Diels-Alder adduct (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (around 77 °C for CCl₄) for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Common challenges in (+)-Bromocyclen sample preparation
Welcome to the technical support center for (+)-Bromocyclen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organochlorine compound, a specific stereoisomer of the cyclodiene insecticide Bromocyclen.[1][2] Historically, Bromocyclen has been used as an insecticide, particularly against ectoparasites on domestic animals.[1] In a research context, it is often used as an analytical standard for environmental and food testing.[3][4]
Q2: What are the basic physical and chemical properties of Bromocyclen?
A2: Bromocyclen is a solid at room temperature with a molecular weight of 393.75 g/mol .[3][4][5] It has a low vapor pressure and is sparingly soluble in water.[6] Key properties are summarized in the table below.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the compound. For solid this compound, long-term storage at -20°C is recommended, which can preserve it for up to three years.[6] Once dissolved in a solvent, the stock solution should be stored in aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6][7] It is important to avoid repeated freeze-thaw cycles.[6]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: As an organochlorine compound, this compound should be handled with care.[8] A thorough risk assessment should always be performed.[8] Recommended minimum PPE includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[8] Work should be conducted in a well-ventilated area.[8]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
Q: My this compound is not dissolving or is precipitating out of my aqueous buffer. How can I improve its solubility?
A: this compound has very low water solubility. Direct dissolution in aqueous media is often challenging. Here are several approaches to address this:
-
Use of an Organic Co-Solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[6] This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or affect experimental outcomes.
-
Formulation with Surfactants or Suspending Agents: For in vivo studies or cell-based assays where organic solvents are a concern, consider using a formulation with surfactants or suspending agents. Common options include:
-
Suspending the compound in 0.5% Carboxymethyl cellulose (B213188) (CMC-Na).[6]
-
Dissolving it in a solution containing 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[6]
-
Using Polyethylene glycol 400 (PEG400) as a solvent.[6]
-
-
Sonication: Gentle sonication can help to break up aggregates and aid in the dissolution or suspension of the compound. However, care should be taken to avoid overheating the sample, which could lead to degradation.
Issue 2: Inconsistent or Low Analyte Recovery from Complex Matrices
Q: I am experiencing low and variable recovery when extracting this compound from complex samples like soil, tissue, or biofluids. What can I do to improve my results?
A: Low recovery is a common issue when working with complex matrices due to strong analyte-matrix interactions and the presence of interfering substances.[9][10]
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. Since this compound is an organochlorine compound, solvents like acetonitrile (B52724) or a mixture of hexane (B92381) and acetone (B3395972) are often effective. Methodical testing of different solvent systems is recommended to find the optimal one for your specific matrix.
-
Incorporate a Cleanup Step: Complex matrices can introduce interferents that affect downstream analysis (e.g., LC-MS or GC-MS).[9] A sample cleanup step is highly recommended. Techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE), as used in QuEChERS methods, can effectively remove interfering compounds.[11]
-
Use of Internal Standards: To account for analyte loss during sample preparation and analysis, it is best practice to use an isotopically labeled internal standard if available. This will improve the accuracy and precision of your quantification.
Issue 3: Potential for Compound Degradation During Sample Preparation
Q: I suspect my this compound may be degrading during my sample preparation workflow. How can I prevent this?
A: Organochlorine compounds can be susceptible to degradation under certain conditions.
-
Avoid High Temperatures: Minimize exposure of the compound to high temperatures. If using techniques like sonication or evaporation, perform these steps on ice or at reduced temperatures whenever possible.[11]
-
pH Control: The stability of your compound may be pH-dependent. Ensure that the pH of your buffers and solutions is controlled and maintained throughout the experiment.
-
Work Quickly: Prepare solutions as fresh as possible and minimize the time between sample preparation and analysis to reduce the chance of degradation.[7]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [6] |
| Molecular Weight | 393.75 g/mol | [3][4][5] |
| Density | ~1.95 g/cm³ | [6] |
| Boiling Point | ~372.8°C at 760 mmHg | [6] |
| Melting Point | 77.0 °C | [5] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to room temperature) may assist dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[6]
Protocol 2: Preparation of an In Vivo Suspension using CMC-Na
-
Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose sodium salt (CMC-Na) in sterile deionized water. Stir until a clear solution is obtained.
-
Weigh the required amount of this compound.
-
Add the solid this compound to the 0.5% CMC-Na solution.
-
Vortex or sonicate the mixture until a homogenous suspension is achieved.
-
This suspension is now ready for use in animal studies.[6]
Visualizations
Experimental Workflows
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Decision tree for troubleshooting poor solubility of this compound.
References
- 1. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 2. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]
- 4. Bromocyclen PESTANAL , analytical standard 1715-40-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Bromocyclen | Others 15 | 1715-40-8 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Gas Chromatography for (+)-Bromocyclen Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (+)-Bromocyclen using gas chromatography (GC). The information is tailored to researchers, scientists, and drug development professionals to help optimize their analytical methods and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for this compound analysis?
A1: For the enantioselective determination of bromocyclen (B143336) enantiomers, a chiral column is required. A commonly used column is a CP-Chirasil-Dex CB.[1] For general analysis of brominated compounds where chiral separation is not needed, a TRACE TR-5MS column can be effective.[2] The choice of column depends on the specific analytical goal.
Q2: Which detector is most suitable for detecting this compound?
A2: An Electron Capture Detector (ECD) is highly recommended for detecting halogenated compounds like this compound.[3][4] ECDs offer excellent sensitivity for electronegative compounds, resulting in very low detection limits.[5][6][7] For confirmatory analysis and structural information, a Mass Spectrometer (MS) can be used.[2][8][9]
Q3: What are the typical sample preparation steps for this compound analysis?
A3: Sample preparation is a critical step to ensure accurate and reproducible results.[10] For complex matrices like biological tissues, a clean-up and enrichment procedure such as Solid-Phase Microextraction (SPME) can be employed.[1] General sample preparation for GC-MS often involves extraction with a volatile organic solvent (e.g., hexane, dichloromethane), followed by concentration and filtration to remove particulates.[11][12] It is crucial to avoid aqueous solutions and non-volatile solvents.[11][13]
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To enhance sensitivity, ensure your ECD is functioning optimally. Using a micro-ECD can provide unsurpassed sensitivity.[6] Optimizing the splitless injection time can maximize the amount of analyte transferred to the column.[5] Additionally, using high-purity carrier and makeup gases is essential to minimize baseline noise and improve the signal-to-noise ratio.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the GC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.[14]
-
Reduced peak height and poor resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overloading | Dilute the sample or use a split injection to reduce the amount of analyte introduced to the column.[15] |
| Active Sites in the Column or Liner | Condition the column at a high temperature.[15] If the problem persists, replace the inlet liner and potentially the column. |
| Improper Sample Vaporization | Optimize the injector temperature to ensure complete and rapid vaporization of this compound. |
| Contaminated Sample | Ensure proper sample cleanup to remove matrix components that can interact with the column.[15] |
Issue 2: Baseline Instability (Drift or Noise)
Symptoms:
Possible Causes & Solutions:
| Cause | Solution |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[17] Using low-bleed septa can also help.[16] |
| Contaminated Detector | Clean the detector as per the instrument manual's guidelines.[17] |
| Gas Leaks | Perform a leak check on the carrier gas and makeup gas lines and tighten any loose fittings.[17] |
| Electrical Interference | Ensure the GC instrument has proper electrical grounding and shielding.[15] |
Issue 3: Poor Resolution or Peak Overlap
Symptoms:
-
Inability to separate this compound from other components in the sample.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Selectivity | Ensure you are using a chiral column for enantiomer separation. For other separations, a column with a different stationary phase may be needed.[18] |
| Incorrect Temperature Program | Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.[1][18] |
| Improper Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best column efficiency.[18] |
Experimental Protocols
Optimized GC-ECD Method for this compound Enantiomer Separation
This protocol is based on a method for the enantioselective determination of bromocyclen.[1]
| Parameter | Setting |
| GC System | Gas chromatograph equipped with an Electron Capture Detector (ECD) |
| Column | CP-Chirasil-Dex CB (or equivalent chiral column) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Nitrogen |
| Carrier Gas Flow Rate | 1 mL/min |
| Oven Temperature Program | Initial temperature of 50°C (hold for 1 min), ramp to 140°C at 40°C/min, then ramp to 155°C at 0.2°C/min. |
| Detector Temperature | 300 °C |
| Makeup Gas (for ECD) | Nitrogen or 5% Methane in Argon |
Visualizations
Caption: A logical workflow for troubleshooting common GC issues.
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]
- 10. scispace.com [scispace.com]
- 11. scioninstruments.com [scioninstruments.com]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. microbenotes.com [microbenotes.com]
Technical Support Center: (+)-Bromocyclen Stability and Degradation
For researchers, scientists, and drug development professionals utilizing (+)-Bromocyclen, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common degradation and stability issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing unexpected peaks in the chromatogram. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. Like other cyclodiene and organochlorine pesticides, this compound is susceptible to degradation under various conditions. The primary causes of degradation in solution are hydrolysis, photodegradation, and thermal stress.[1][2][3][4][5][6][7][8] It is also possible that the compound is reacting with components of your solvent or buffer.
Q2: I have been storing my this compound stock solution at room temperature. Is this appropriate?
A2: Storing this compound solutions at room temperature, especially for extended periods, is not recommended. Many suppliers suggest storing stock solutions at -20°C for long-term stability. Room temperature can accelerate thermal degradation, leading to a decrease in the concentration of the active compound and the formation of degradation products.
Q3: Can the pH of my buffered solution affect the stability of this compound?
A3: Yes, the pH of the solution is a critical factor. Organochlorine pesticides are known to be susceptible to alkaline hydrolysis.[5][6][7][8] Solutions with a pH greater than 7 can significantly accelerate the degradation of the compound. For optimal stability, it is advisable to use neutral or slightly acidic buffers (pH 4-6).
Q4: I am conducting experiments under UV light. Are there any special precautions I should take with my this compound solution?
A4: Absolutely. This compound, like other cyclodiene insecticides, can undergo photodegradation when exposed to UV light.[9][10] This can lead to isomerization or other chemical transformations. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments involving light exposure.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar cyclodiene pesticides, potential degradation pathways could include hydrolysis of the bromomethyl group, dechlorination, oxidation, and isomerization of the bicycloheptene ring structure.[11][12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency / Decreased Concentration Over Time | Thermal Degradation: Storage at ambient or elevated temperatures. | Store stock solutions and working solutions at ≤ -20°C. Prepare fresh working solutions for each experiment. |
| Hydrolysis: Use of alkaline (pH > 7) buffers or unbuffered aqueous solutions.[5][6][7][8] | Maintain the solution pH in the range of 4-6 using a suitable buffer system. Avoid prolonged storage in aqueous solutions. | |
| Photodegradation: Exposure to ambient or UV light.[9][10] | Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. | |
| Appearance of Unidentified Peaks in Analytical Runs (e.g., HPLC, GC) | Compound Degradation: Formation of one or more degradation products. | Review solution preparation and storage conditions (pH, temperature, light exposure). Perform a forced degradation study to identify potential degradants. |
| Solvent Interaction: Reaction with solvent or impurities in the solvent. | Use high-purity, inert solvents such as DMSO or ethyl acetate (B1210297) for stock solutions. Ensure compatibility of aqueous buffers with the compound. | |
| Inconsistent Experimental Results | Variable Degradation: Inconsistent storage and handling of solutions between experiments. | Standardize protocols for solution preparation, storage, and handling. Always prepare fresh dilutions from a frozen stock for critical experiments. |
| Precipitation: Poor solubility in the chosen solvent system leading to precipitation over time. | Confirm the solubility of this compound in your experimental medium. If necessary, use a co-solvent, but verify its inertness. |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of this compound is limited. However, the following table illustrates the expected trends in stability based on the general behavior of cyclodiene and organochlorine pesticides.
| Condition | Parameter | Expected Impact on this compound Stability | General Recommendation |
| Temperature | Increased Temperature | Exponential increase in degradation rate. | Store solutions at low temperatures (≤ -20°C). |
| pH | Alkaline pH (>7) | Significant increase in hydrolysis rate.[5][6][7][8] | Maintain pH between 4 and 6. |
| Acidic pH (<4) | Potential for acid-catalyzed degradation, though generally more stable than in alkaline conditions. | Optimal stability is often in the slightly acidic to neutral range. | |
| Light | UV or Prolonged Light Exposure | Increased rate of photodegradation.[9][10] | Protect solutions from light. |
| Solvent | Protic Solvents (e.g., water, methanol) | Can participate in hydrolysis reactions. | Use aprotic solvents (e.g., DMSO, ethyl acetate) for stock solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products.
Protocol 2: pH-Dependent Stability Assessment
1. Buffer Preparation:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate (B84403) and acetate buffers).
2. Sample Preparation:
-
Prepare working solutions of this compound (e.g., 50 µg/mL) in each buffer.
3. Incubation:
-
Incubate the solutions at a constant temperature (e.g., 40°C) and protected from light.
4. Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days), analyze the concentration of this compound in each buffer using a validated HPLC method.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the line.
-
A plot of log(k) versus pH will illustrate the pH-rate profile and indicate the pH of maximum stability.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Generalized degradation pathways for this compound.
References
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. umass.edu [umass.edu]
- 8. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 9. Enhancement of photoalteration of cyclodiene insecticide chemical residues by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive degradation of dieldrin and endrin in the field using acidified zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 13. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome poor solubility of (+)-Bromocyclen in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming the poor aqueous solubility of (+)-Bromocyclen, a hydrophobic organochlorine compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is an organochlorine compound with a high molecular weight and a significant hydrophobic character. Its chemical structure leads to low polarity, resulting in poor solubility in polar solvents like water and aqueous buffers. The predicted XLogP3 value of 4.4 is a strong indicator of its lipophilic nature and consequently, its low aqueous solubility.
Q2: What are the common signs of poor solubility during my experiments?
A2: You may observe several indicators of poor solubility:
-
Precipitation: The most common sign is the formation of a visible solid (precipitate) when you add your this compound stock solution to an aqueous buffer. This can appear as cloudiness, a film, or distinct particles.
-
Inconsistent Results: Poor solubility can lead to an inaccurate final concentration of the compound in your assay, resulting in high variability and poor reproducibility of your experimental data.
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Low Bioactivity: If the compound is not fully dissolved, the effective concentration available to interact with its biological target will be lower than intended, potentially leading to an underestimation of its potency.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds. For in vivo studies, formulations may involve co-solvents such as PEG300, Tween 80, or corn oil.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control (media with the same final DMSO concentration) to assess its effect on your specific cell line.[1][2] For sensitive primary cells, the final DMSO concentration should be kept even lower, ideally at 0.1% or less.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common problems associated with the poor aqueous solubility of this compound.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Solvent/Buffer System | Temperature (°C) | Maximum Soluble Concentration (Hypothetical) | Observations |
| 100% DMSO | 25 | > 50 mg/mL | Clear solution |
| 100% Ethanol | 25 | ~ 10 mg/mL | Clear solution |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 1 µg/mL | Precipitate forms |
| PBS with 0.5% DMSO | 25 | ~ 5 µg/mL | May remain in solution at low concentrations |
| PBS with 1% Tween 80 | 25 | ~ 10 µg/mL | Formation of micelles may improve solubility |
| 10% HP-β-Cyclodextrin in Water | 25 | ~ 50 µg/mL | Inclusion complex formation enhances solubility |
Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes a standard method for preparing a working solution of this compound from a DMSO stock for use in typical cell-based assays, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM in 100% DMSO): a. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve the desired stock concentration. c. Vortex the tube vigorously for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained. d. If dissolution is difficult, gently warm the solution in a 37°C water bath for a few minutes or sonicate in a water bath. e. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any insoluble particulates. f. Carefully transfer the supernatant to a new sterile tube. This is your working stock solution. g. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution in Aqueous Buffer/Medium: a. Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). b. Vortex the aqueous buffer/medium at a medium speed. c. While vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer/medium. This rapid mixing is crucial to prevent the compound from precipitating. d. Ensure the final DMSO concentration is within the tolerated limit for your cell line (typically ≤ 0.5%). e. Visually inspect the final working solution for any signs of precipitation (cloudiness or particles). If precipitation is observed, you may need to lower the final concentration of this compound or use a solubility enhancer as described in the troubleshooting guide.
dot
Caption: Protocol for preparing this compound working solution.
Advanced Solubilization Strategies
If the above methods are insufficient, consider these advanced strategies:
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Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. To use HP-β-CD, prepare a solution of it in your aqueous buffer (e.g., 1-10% w/v) before adding the this compound stock solution.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions that can solubilize hydrophobic compounds. These are typically used at concentrations above their critical micelle concentration (CMC). However, be aware that surfactants can interfere with some biological assays.
dot
Caption: Overview of solubilization strategies.
References
Troubleshooting variability in (+)-Bromocyclen experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Bromocyclen. The information is tailored to address common challenges encountered during the analytical determination of Bromocyclen (B143336) in various matrices, with a focus on gas chromatography-mass spectrometry (GC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research context?
This compound is a chiral organochlorine pesticide.[1][2] In a research context, its analysis is primarily relevant to environmental monitoring, toxicology studies, and food safety testing. Due to its persistence and potential for bioaccumulation, accurate quantification in matrices like soil, water, and biological tissues is crucial for assessing environmental impact and exposure risks.
Q2: What are the main challenges in the analysis of this compound?
The primary challenges in analyzing this compound include:
-
Matrix Interferences: Complex sample matrices can introduce interfering compounds that co-elute with Bromocyclen, affecting quantification.[3]
-
Low Concentrations: Bromocyclen is often present at trace levels, requiring sensitive analytical methods for detection and quantification.
-
Enantioselective Separation: As a chiral compound, the enantiomers of Bromocyclen may exhibit different biological activities. Their separation and individual quantification can be challenging and may require specialized chiral columns.[1][2]
-
Analyte Degradation: Organochlorine pesticides can be susceptible to degradation during sample preparation and analysis, particularly at high temperatures in the GC inlet.[1]
Q3: What are the recommended sample preparation techniques for Bromocyclen analysis?
Two widely used and effective sample preparation techniques for organochlorine pesticides like Bromocyclen are QuEChERS and Solid-Phase Microextraction (SPME).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for solid matrices like soil and food products. It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step to remove interfering matrix components.[3][4][5]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for liquid samples or for headspace analysis. It uses a coated fiber to extract and concentrate analytes from the sample matrix.[2][6][7]
Q4: Which analytical technique is most suitable for the determination of this compound?
Gas chromatography (GC) coupled with a sensitive detector is the most common and suitable technique for the analysis of volatile and semi-volatile compounds like Bromocyclen.
-
Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive detector for halogenated compounds like organochlorine pesticides and is often used for their routine analysis.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantification and structural information, making it a powerful tool for confirmation of Bromocyclen's presence. It is also essential for identifying unknown metabolites or degradation products.[9] For enhanced selectivity and sensitivity in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) is often preferred.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Problem 1: Low or No Recovery of Bromocyclen
| Possible Cause | Recommended Solution |
| Inefficient Extraction | - QuEChERS: Ensure the sample is properly homogenized. For dry samples like soil, add water before extraction to improve efficiency.[3] Verify the correct ratio of solvent and salts. - SPME: Optimize extraction time, temperature, and agitation speed. Ensure the SPME fiber is appropriate for organochlorine pesticides (e.g., PDMS-coated fiber).[6][7] |
| Analyte Degradation | - Check the temperature of the GC inlet. High temperatures can cause degradation of thermally labile pesticides. - Use a deactivated inlet liner to minimize active sites.[1] |
| Matrix Effects | - The presence of co-extracted matrix components can suppress the signal of Bromocyclen.[3] - Solution: Improve the cleanup step in your sample preparation. For QuEChERS, consider using different sorbents like C18 or graphitized carbon black (GCB) in the dispersive SPE step.[5] Employ matrix-matched calibration standards to compensate for signal suppression or enhancement.[3] |
| Improper Storage | - Bromocyclen may degrade in samples or extracts if not stored correctly. Store samples at ≤ 6°C and extracts at low temperatures (e.g., -20°C) in the dark.[10] |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | - Active sites in the inlet liner, column, or detector can cause peak tailing.[11] - Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Trim the first few centimeters of the column to remove any accumulated non-volatile residues.[11] |
| Column Overload | - Injecting too much sample can lead to peak fronting.[11] - Solution: Dilute the sample extract or use a split injection instead of splitless. |
| Inappropriate GC Conditions | - An incorrect oven temperature program or carrier gas flow rate can affect peak shape. - Solution: Optimize the GC method parameters, including the temperature ramp and flow rate. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Leaks in the GC System | - Leaks in the carrier gas line or at the injection port can cause pressure fluctuations and retention time shifts. - Solution: Perform a leak check of the entire GC system. |
| Column Issues | - A poorly installed or aging column can lead to inconsistent retention times. - Solution: Ensure the column is installed correctly. If the column is old, it may need to be replaced. |
| Changes in Flow Rate | - Inconsistent carrier gas flow will directly impact retention times. - Solution: Verify the flow rate with a calibrated flow meter. |
Data Presentation
Table 1: GC Parameters for Enantioselective Analysis of Bromocyclen
| Parameter | Value | Reference |
| GC Column | CP-Chirasil-Dex CB | [6] |
| Oven Program | 50°C (1 min hold), then to 140°C at 40°C/min, then to 155°C at 0.2°C/min | [6] |
| Injector Temperature | Not specified, typically 250°C for pesticide analysis | |
| Detector | ECD or ICP-MS | [6] |
| Carrier Gas | Helium or Hydrogen |
Table 2: Performance Data for Bromocyclen Enantiomer Analysis
| Parameter | GC-ECD | GC-ICP-MS | Reference |
| Limit of Detection (LOD) | 0.2 ng/L (for each enantiomer) | 36 ng/L (of each enantiomer) | [6] |
| Selectivity | High | Superior | [6] |
Table 3: Mass Spectrometry Data for Bromocyclen
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅BrCl₆ | [12] |
| Molecular Weight | 393.75 g/mol | [12] |
| Key Mass Fragments (m/z) | Due to the presence of multiple chlorine and one bromine atom, the mass spectrum of Bromocyclen will exhibit a characteristic isotopic pattern. The molecular ion cluster will be a key identifier. Common fragmentation involves the loss of Br, Cl, or the bromomethyl group. The presence of a bromine atom will result in M+ and M+2 peaks of nearly equal intensity.[13] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Bromocyclen in Soil
This protocol is a representative method for the extraction of organochlorine pesticides from soil, adapted from established QuEChERS procedures.[3][5]
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.
-
Extraction: a. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex to hydrate (B1144303) the soil. c. Add 10 mL of acetonitrile (B52724). d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
Protocol 2: SPME Sample Preparation for Bromocyclen in Fish Tissue
This protocol is based on a validated method for the enantioselective determination of Bromocyclen in fish tissue.[6][7]
-
Sample Extraction: a. Homogenize the fish tissue sample. b. Extract the lipids and pesticides from the tissue using a suitable organic solvent (e.g., hexane/acetone mixture).
-
SPME Procedure: a. Transfer a known volume of the organic extract into a headspace vial. b. Expose a SPME fiber (e.g., 100 µm PDMS) to the headspace of the extract. c. Optimize extraction time and temperature to ensure equilibrium is reached.
-
GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber in the hot GC inlet. b. Analyze using the appropriate GC-MS method.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Toxicological mechanism of this compound on the GABA-A receptor.
Caption: Troubleshooting flowchart for this compound GC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase microextraction as a clean-up and preconcentration procedure for organochlorine pesticides determination in fish tissue by gas chromatography with electron capture detection [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. NEMI Method Summary - 8081B [nemi.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]
- 13. youtube.com [youtube.com]
Effective purification techniques for crude (+)-Bromocyclen product
Welcome to the technical support center for the purification of crude (+)-Bromocyclen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this organochlorine pesticide.
Troubleshooting Guide
Effective purification of this compound is crucial for accurate downstream applications. Below is a troubleshooting guide to address common issues encountered during the purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - Inappropriate solvent choice: The compound may be too soluble in the cold solvent. - Too much solvent used: The solution may not be saturated enough for crystallization to occur upon cooling.[1] - Premature crystallization: The compound crystallizes during hot filtration. | - Solvent Screening: Perform small-scale solvent screening to find a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for halogenated compounds include ethanol, isopropanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381).[1] - Minimize Solvent Usage: Add the hot solvent portion-wise until the solid just dissolves to ensure a saturated solution.[2] If too much solvent is added, carefully evaporate some of it.[1] - Preheat Funnel and Flask: Ensure the filtration apparatus is hot to prevent cooling and premature crystallization. Use a stemless funnel for hot filtration. |
| Oiling Out During Recrystallization | - High concentration of impurities: Impurities can lower the melting point of the mixture. - Cooling the solution too quickly: Rapid cooling can prevent the formation of a crystal lattice.[1] - Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the solute. | - Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.[1] - Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. - Change Solvent System: Select a lower-boiling point solvent or a different solvent mixture. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity: The polarity of the eluent may be too high or too low, leading to co-elution or no elution of the compound. - Column overloading: Too much crude product is loaded onto the column. - Improper column packing: Air bubbles or channels in the stationary phase can lead to uneven band broadening. | - TLC Optimization: Develop a mobile phase system using Thin Layer Chromatography (TLC) that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common mobile phase for organochlorine compounds is a mixture of hexane and ethyl acetate. - Sample to Adsorbent Ratio: Use an appropriate ratio of crude product to silica (B1680970) gel, typically ranging from 1:20 to 1:100 by weight, depending on the difficulty of the separation. - Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous and tightly packed stationary phase. |
| Presence of Multiple Spots on TLC After Purification | - Incomplete removal of impurities: The chosen purification method may not be effective for all impurities. - Isomerization: The Diels-Alder synthesis of Bromocyclen (B143336) can produce both endo and exo isomers, which may be difficult to separate.[3][4][5][6] - Degradation of the product: this compound may be unstable under the purification conditions (e.g., prolonged heat, acidic or basic conditions). | - Sequential Purification: Consider using a combination of purification techniques, such as recrystallization followed by column chromatography. - Optimize Chromatography: Use a less polar solvent system in flash chromatography to improve the separation of isomers. A gradient elution may be necessary. - Mild Purification Conditions: Avoid excessive heat and prolonged exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, synthesized via a Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and allyl bromide, can contain several impurities:
-
Unreacted Starting Materials: Residual hexachlorocyclopentadiene and allyl bromide.[7][8][9]
-
Exo and Endo Isomers: The Diels-Alder reaction can produce both the desired endo isomer and the undesired exo stereoisomer.[3][4][5][6][10] The endo product is typically the kinetic product and favored under milder conditions, while the exo product is thermodynamically more stable and may be favored at higher temperatures.[3][5]
-
Byproducts of Side Reactions: Polymerization products of the reactants or products, and potentially small amounts of other adducts.
-
Solvent Residues: Residual solvents from the reaction.
Q2: Which purification technique is most effective for this compound?
A2: The choice of purification technique depends on the scale of the synthesis and the impurity profile.
-
Recrystallization is a good first-pass and scalable purification method if a suitable solvent is found.[11][12][13] It is effective at removing significant amounts of impurities.
-
Flash Column Chromatography is highly effective for separating compounds with different polarities, such as the endo and exo isomers of Bromocyclen, and for removing minor impurities.[14][15] It is often used after a preliminary purification step like recrystallization or as the sole method for smaller scales.
Q3: How can I determine the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography (GC): GC with an electron capture detector (ECD) or mass spectrometry (MS) detector is a highly sensitive method for analyzing volatile organochlorine compounds like Bromocyclen and its impurities.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for purity analysis.[18][19][20][21] Method development would be required to find a suitable column and mobile phase for optimal separation.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify and quantify impurities if their signals are resolved from the main product.
Quantitative Data Summary
The following table provides a hypothetical comparison of the effectiveness of different purification techniques for a crude this compound product. Note: These values are illustrative and can vary based on the specific reaction conditions and impurity profile.
| Purification Technique | Typical Yield (%) | Purity (%) | Primary Impurities Removed | Solvent Consumption | Time Requirement |
| Single Recrystallization | 60 - 80 | 90 - 95 | Unreacted starting materials, some isomers | Moderate | Low |
| Flash Column Chromatography | 70 - 90 | > 98 | Exo/endo isomers, minor byproducts | High | Moderate |
| Recrystallization followed by Flash Chromatography | 50 - 70 | > 99 | All major and minor impurities | High | High |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product to achieve an Rf value of 0.2-0.4 for the desired this compound isomer. A typical starting point is a 95:5 (v/v) mixture of hexane:ethyl acetate.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by passing several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using an appropriate analytical method (e.g., GC-MS or HPLC).
-
Experimental Workflow
The following diagram illustrates the general workflow for the purification and analysis of crude this compound.
Caption: Workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. aklectures.com [aklectures.com]
- 4. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 16. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. scielo.br [scielo.br]
- 20. zjyj.org.cn [zjyj.org.cn]
- 21. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 22. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 23. lcms.cz [lcms.cz]
Minimizing matrix interference in (+)-Bromocyclen analytical assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix interference in (+)-Bromocyclen analytical assays.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
| Issue/Question | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | 1. Matrix components co-eluting with this compound.2. Suboptimal chromatographic conditions.3. Particulate matter from the sample matrix. | 1. Optimize the sample preparation method to better remove interferences (see --INVALID-LINK--). Consider switching from Protein Precipitation to LLE or SPE.[1]2. Adjust the mobile phase composition or gradient to improve separation.3. Ensure samples are filtered or centrifuged before injection.[2] |
| Low Analyte Recovery | 1. Inefficient extraction of this compound from the matrix.2. Analyte degradation during sample processing.3. Suboptimal pH or solvent choice in LLE or SPE. | 1. Evaluate alternative sample preparation techniques. LLE or SPE may offer better recovery than PPT.[1]2. Investigate the stability of this compound under the current processing conditions (e.g., temperature, pH).3. Optimize the extraction solvent and pH to ensure efficient partitioning of this compound. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Significant and variable matrix effects between samples.[2]3. Instrument instability. | 1. Automate the sample preparation process if possible to improve consistency.2. Use a more robust sample cleanup method like mixed-mode SPE to minimize matrix variability.[1]3. Use a stable isotope-labeled internal standard to compensate for variability.[3]4. Perform regular instrument maintenance and calibration. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting endogenous matrix components (e.g., phospholipids, proteins) that alter the ionization efficiency of this compound.2. Insufficient sample cleanup.[1] | 1. Improve sample cleanup using techniques like LLE or SPE to remove interfering components.[1][4]2. Adjust chromatographic conditions to separate this compound from the suppression/enhancement zone.[3]3. Dilute the sample to reduce the concentration of interfering matrix components.[5]4. Use matrix-matched calibrators and quality controls.[2] |
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and why is it a concern for this compound assays?
A1: Matrix interference, or the matrix effect, refers to the alteration of analyte response (suppression or enhancement) due to the presence of other components in the sample matrix.[6] For this compound, which is often analyzed in complex biological matrices like plasma or serum, endogenous substances such as proteins and lipids can co-elute and interfere with its ionization in the mass spectrometer, leading to inaccurate and unreliable quantification.[2][7]
Q2: What are the most common sources of matrix effects in bioanalytical assays?
A2: The most common sources include endogenous components of the biological matrix, such as phospholipids, proteins, salts, and anticoagulants used during blood collection. These components can affect the efficiency of the ionization source in an LC-MS/MS system.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The post-column infusion method is a qualitative technique to identify regions of ion suppression or enhancement in your chromatogram.[3] For quantitative assessment, you can compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
Q4: When should I choose Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)?
A4: While PPT is a simpler and faster technique, it is less effective at removing matrix components, often leading to significant matrix effects.[1] LLE provides a much cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind.[1] LLE is preferable when high sensitivity and accuracy are required.
Q5: What are the advantages of using Solid-Phase Extraction (SPE)?
A5: SPE offers high selectivity and can produce very clean extracts, significantly reducing matrix effects.[1] It allows for the selective isolation of the analyte while removing a broad range of interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for complex matrices.[1]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics of common sample preparation methods for the analysis of small molecules like this compound in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 95 | 90 - 105 |
| Matrix Effect (%) | 60 - 120 | 85 - 110 | 95 - 105 |
| Process Efficiency (%) | 50 - 110 | 60 - 90 | 85 - 100 |
| Sample Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Note: Values are representative and can vary depending on the specific analyte and matrix.
Experimental Protocols
Detailed methodologies for key sample preparation experiments are provided below.
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample, add 50 µL of internal standard solution and 20 µL of 1M sodium carbonate solution.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to facilitate the extraction of this compound.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 100 µL of plasma sample by adding 100 µL of 2% formic acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
Visualizations
Troubleshooting Workflow for Matrix Interference
Caption: A logical workflow for identifying and mitigating matrix effects in analytical assays.
Sample Preparation Workflow Comparison
Caption: Comparison of workflows for three common sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. arborassays.com [arborassays.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Matrix Interference in Ligand-Binding Assays- Modern Solutions to an Established Analytical Problem [healthtech.com]
Technical Support Center: Chromatographic Resolution of Bromocyclen Enantiomers
Welcome to the technical support center for the chromatographic resolution of bromocyclen (B143336) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development, optimization, and troubleshooting for the successful separation of bromocyclen enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the enantioselective separation of bromocyclen?
A1: The most commonly cited and effective method for the enantioselective separation of bromocyclen is Gas Chromatography (GC) using a chiral capillary column. Specifically, a CP-Chirasil-Dex CB column has been shown to successfully resolve the enantiomers.[1] This method is particularly well-suited for bromocyclen, which is a volatile organochlorine pesticide.
Q2: Are there established High-Performance Liquid Chromatography (HPLC) methods for bromocyclen enantioseparation?
A2: While HPLC is a powerful technique for chiral separations of many pesticides, there is a lack of specific, published methods for the enantioseparation of bromocyclen.[2][3] This is likely due to bromocyclen's volatility and amenability to GC analysis. However, should an HPLC method be required, the general approach would involve screening various chiral stationary phases (CSPs), such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns, under normal phase, reversed-phase, or polar organic modes.[4][5]
Q3: Why is the separation of bromocyclen enantiomers important?
A3: The enantiomers of a chiral pesticide like bromocyclen can exhibit different biological activities, degradation rates, and toxicity profiles in the environment and in biological systems.[2] Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate environmental risk assessment, toxicological studies, and understanding its metabolic fate.
Q4: What detection methods are suitable for the analysis of bromocyclen enantiomers?
A4: For GC analysis of bromocyclen, an Electron Capture Detector (ECD) is highly sensitive for halogenated compounds and provides excellent detection limits.[1] For enhanced selectivity, especially in complex matrices, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to monitor the bromine signal.[1] For HPLC, a UV detector would be the standard choice.
Troubleshooting Guide
Poor or No Resolution of Enantiomers (GC Method)
Q1: I am not seeing any separation of the bromocyclen enantiomers on my chiral GC column. What are the likely causes and solutions?
A1: This is a common issue that can often be resolved by systematically checking several parameters.
-
Incorrect Column Choice: Ensure you are using a suitable chiral stationary phase. For bromocyclen, a cyclodextrin-based column like CP-Chirasil-Dex CB is recommended.[1]
-
Suboptimal Temperature Program: The temperature program is critical for chiral GC separations.
-
Initial Temperature Too High: A high starting temperature may not allow for sufficient interaction between the enantiomers and the stationary phase. Try a lower initial oven temperature.
-
Ramp Rate Too Fast: A rapid temperature ramp can cause the enantiomers to co-elute. A very slow ramp rate (e.g., 0.2°C/min) in the elution range of the enantiomers is often necessary to achieve resolution.[1]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency. Ensure your flow rate is optimized for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).
-
Column Degradation: Over time, chiral columns can lose their resolving power due to contamination or thermal damage. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Peak Shape Issues (Broadening or Tailing)
Q2: My bromocyclen enantiomer peaks are broad and/or tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Injection Technique: Ensure a fast and clean injection. For splitless injections, optimize the purge activation time.
-
Active Sites in the System: Bromocyclen, being a chlorinated hydrocarbon, can interact with active sites in the injector liner or at the head of the column.
-
Use a deactivated inlet liner.
-
Trim the first few centimeters of the column.
-
-
Contamination: Contaminants from the sample matrix can build up on the column. Bake out the column at the maximum recommended temperature.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful enantioselective analysis of bromocyclen by GC.
Table 1: GC Column and Temperature Program
| Parameter | Value | Reference |
| Column | CP-Chirasil-Dex CB | [1] |
| Initial Temperature | 50°C (hold for 1 min) | [1] |
| Ramp 1 | 40°C/min to 140°C | [1] |
| Ramp 2 | 0.2°C/min to 155°C | [1] |
Table 2: Detection System Performance
| Parameter | ECD | ICP-MS | Reference |
| Limit of Detection (LOD) | 0.2 ng/L (per enantiomer) | 36 ng/L (per enantiomer) | [1] |
| Selectivity | High | Superior | [1] |
Experimental Protocols
Detailed Methodology for GC-SPME Analysis of Bromocyclen Enantiomers
This protocol is based on the method developed for the enantioselective determination of bromocyclen in fish tissue.[1]
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
For complex matrices like biological tissues, a clean-up and enrichment step using SPME is recommended to minimize matrix interference and improve sensitivity.
-
The specific SPME fiber and extraction conditions (e.g., temperature, time) should be optimized for the sample matrix.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Column: CP-Chirasil-Dex CB (or equivalent cyclodextrin-based chiral column).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp at 40°C/min to 140°C.
-
Ramp at 0.2°C/min to 155°C.
-
-
Detector:
-
ECD: Temperature set at 300°C.
-
ICP-MS: Monitored for bromine isotopes.
-
3. Data Analysis
-
Identify the two enantiomer peaks based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Quantify the concentration of each enantiomer using a calibration curve prepared with a racemic or enantiomerically pure standard.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Experimental workflow for bromocyclen enantiomer analysis.
References
- 1. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. jasco-global.com [jasco-global.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
Identifying and avoiding experimental artifacts with (+)-Bromocyclen
Welcome to the technical support center for (+)-Bromocyclen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and avoiding potential experimental artifacts when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chiral organochlorine compound belonging to the cyclodiene insecticide family. Its primary mechanism of action is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor, specifically by blocking the GABA-gated chloride channel. This inhibition of chloride ion influx reduces neuronal inhibition, leading to hyperexcitation of the central nervous system.
Q2: What are the potential off-target effects of this compound?
A2: While the primary target is the GABA receptor, cyclodiene insecticides like this compound may exhibit off-target effects. These can include the inhibition of ion-pumping ATPases (Na+/K+-ATPase and Ca2+/Mg2+-ATPase) and the induction of oxidative stress, leading to lipid peroxidation and a decline in total glutathione (B108866) levels. These off-target effects can contribute to cytotoxicity and may vary depending on the experimental system and concentration used.
Q3: How can I be sure my experimental results are due to on-target GABA receptor antagonism?
A3: To confirm that your observed effects are due to GABA receptor antagonism, consider the following controls:
-
Use a structurally different GABA receptor antagonist: Compare the effects of this compound with a well-characterized GABA receptor antagonist from a different chemical class (e.g., bicuculline, picrotoxin).
-
Rescue experiment with a GABA agonist: Attempt to reverse the effects of this compound by co-administering a GABA receptor agonist (e.g., GABA, muscimol).
-
Utilize a cell line with no or knocked-down GABA receptor expression: If the effect is still observed in cells lacking the target receptor, it is likely an off-target effect.
-
Dose-response curve: A classic sigmoidal dose-response curve is indicative of a specific receptor-mediated effect.
Q4: What are some common experimental artifacts to watch out for?
A4: Potential experimental artifacts when using this compound include:
-
Cytotoxicity due to off-target effects: At higher concentrations, observed cell death or altered cellular function may be due to ATPase inhibition or oxidative stress rather than GABA receptor blockade
(+)-Bromocyclen storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of (+)-Bromocyclen to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions. Adherence to these conditions will minimize the risk of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Powder: -20°C for up to 3 years.[1] | Low temperatures slow down potential degradation reactions. |
| 4°C for up to 2 years.[1] | Provides good stability for a shorter duration. | |
| Light | Store in a light-resistant container, away from direct sunlight.[2] | As an organochlorine compound, this compound may be susceptible to photolytic degradation. |
| Atmosphere | Keep in a tightly sealed container in a dry, well-ventilated area.[2] | Protects from moisture, which could lead to hydrolysis, and from oxidation. |
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 6 months[1] |
| DMSO | -20°C | Up to 1 month[1] |
| Ethyl Acetate | 4°C | Not specified, but recommended for solutions.[3] |
Q3: Is this compound stable at room temperature?
A3: this compound is considered stable at ambient temperature for short periods, such as during standard shipping and customs handling.[1] However, for long-term storage, the recommended low-temperature conditions should be strictly followed to prevent degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, as an organochlorine pesticide with a bicycloheptene structure, it can be inferred to be susceptible to degradation via several mechanisms common to this class of compounds. These include:
-
Hydrolysis: The molecule may undergo hydrolysis, particularly at the bromomethyl group, especially under non-neutral pH conditions.
-
Photolysis: Exposure to UV light can induce degradation, a common pathway for organochlorine compounds.
-
Oxidation: The double bond in the bicycloheptene ring and other parts of the molecule could be susceptible to oxidation.
-
Reduction: Under certain conditions, reductive dehalogenation may occur.
Structurally similar compounds like dieldrin (B1670511) and aldrin (B1666841) are known to degrade through oxidation, reduction, hydroxylation, and hydrolysis.[1][3]
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Signs of degradation in an analytical chromatogram would include:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks corresponding to degradation products.
-
Changes in the physical properties of the sample, such as discoloration (though this is not always a reliable indicator).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound that may be related to its stability.
Issue 1: Inconsistent or unexpected experimental results.
This could be a primary indicator of this compound degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
This strongly suggests the presence of impurities or degradation products.
-
Verify System Suitability: Ensure the analytical system (e.g., HPLC, GC) is performing correctly by running a system suitability test with a fresh, reliable standard of this compound.
-
Analyze a Fresh Sample: Prepare a new solution from a stock of solid this compound that has been stored under optimal conditions and analyze it.
-
Compare Chromatograms: If the unknown peaks are absent in the chromatogram of the fresh sample, it is likely that the experimental sample has degraded.
-
Consider Forced Degradation Analysis: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section).
Proper Storage Logic
The following diagram illustrates the logical flow for ensuring the proper storage of this compound.
References
Enhancing the sensitivity of (+)-Bromocyclen detection limits
Welcome to the technical support center for the analysis of (+)-Bromocyclen. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of this compound detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most common and effective techniques for the detection of this compound, an organochlorine pesticide, are gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors.[1][2] Gas chromatography is often preferred for volatile and semi-volatile compounds like bromocyclen (B143336).[2]
Q2: Which detectors offer the best sensitivity for this compound analysis?
A2: For gas chromatography, the Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like bromocyclen.[2] Mass Spectrometry (MS) detectors, when coupled with GC (GC-MS), also provide excellent sensitivity and high selectivity, which is crucial for complex matrices.[1][2] For liquid chromatography, tandem mass spectrometry (LC-MS/MS) is considered the 'gold standard' for quantitative analysis due to its high selectivity and sensitivity.[1]
Q3: What is a typical detection limit I can expect for this compound?
A3: The detection limit for this compound can vary significantly depending on the analytical method and the sample matrix. For instance, a study on the enantioselective determination of bromocyclen in fish tissue reported a detection limit of 0.2 ng/L using Gas Chromatography with an Electron Capture Detector (GC-ECD).[3] The same study using Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) found a higher detection limit of 36 ng/L.[3]
Q4: Can derivatization improve the detection of this compound?
A4: While derivatization is a common strategy to improve the chromatographic properties and sensitivity of certain analytes, it is not typically necessary for this compound when using sensitive detectors like ECD or MS, which are already well-suited for its chemical structure. However, if you are facing issues with peak shape or sensitivity with a less specific detector, derivatization could be explored.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of this compound.
Issue 1: Poor Sensitivity or No Signal Detected
Possible Causes & Solutions
-
Improper Detector Settings: The detector may not be optimized for this compound.
-
Solution: For GC-ECD, ensure the detector temperature is optimized. For MS, check that the ionization source parameters and mass transitions (in the case of MS/MS) are correctly set for this compound.
-
-
System Leaks: Leaks in the chromatographic system can lead to a significant loss of analyte and reduced sensitivity.[4]
-
Solution: Perform a systematic leak check of the entire system, including the injector, column connections, and detector interface.[4]
-
-
Column Degradation: Over time, the analytical column can become contaminated or lose its stationary phase, leading to poor peak shape and reduced sensitivity.[4]
-
Solution: If the peak shape is poor (e.g., tailing or fronting), try cleaning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[4]
-
-
Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix can result in low concentrations reaching the instrument.
-
Solution: Re-evaluate your sample extraction and clean-up procedure. Techniques like Solid-Phase Microextraction (SPME) have been shown to be effective for enriching bromocyclen from samples.[3]
-
Issue 2: High Background Noise or Interfering Peaks
Possible Causes & Solutions
-
Contaminated Mobile Phase or Carrier Gas: Impurities in the solvents or gases can contribute to high background noise.
-
Solution: Use high-purity solvents and gases. Ensure mobile phases are properly degassed to prevent the formation of bubbles that can cause baseline noise.[4]
-
-
Matrix Effects: Components of the sample matrix can co-elute with this compound, causing signal suppression or enhancement in the detector, particularly with MS.
-
Solution: Improve the sample clean-up procedure to remove interfering matrix components. Alternatively, use a matrix-matched calibration curve to compensate for these effects.
-
-
Injector Contamination: The injector can accumulate non-volatile residues from previous samples, which can bleed into subsequent runs and cause ghost peaks or a noisy baseline.
-
Solution: Regularly clean the injector liner and replace the septum.
-
Quantitative Data on Detection Limits
The following table summarizes reported detection limits for bromocyclen using different analytical techniques.
| Analytical Technique | Detector | Matrix | Limit of Detection (LOD) | Reference |
| Gas Chromatography | Electron Capture Detector (ECD) | Fish Tissue | 0.2 ng/L | [3] |
| Gas Chromatography | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Fish Tissue | 36 ng/L | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Microextraction (SPME)
This protocol is based on the methodology for extracting bromocyclen from a liquid matrix.
Materials:
-
SPME fiber assembly with a suitable fiber coating (e.g., polydimethylsiloxane (B3030410) - PDMS)
-
Sample vials with septa
-
Heating and stirring module
-
GC-MS or GC-ECD system
Procedure:
-
Place a known volume of the liquid sample into a sample vial.
-
If required, adjust the pH and ionic strength of the sample to optimize extraction efficiency.
-
Place the vial in the heating and stirring module.
-
Expose the SPME fiber to the headspace of the sample for a defined period under controlled temperature and agitation.
-
Retract the fiber into the needle.
-
Immediately introduce the SPME device into the hot injector of the GC for thermal desorption of the analyte onto the column.
-
Start the GC analysis.
Protocol 2: Analysis by Gas Chromatography-Electron Capture Detector (GC-ECD)
This protocol provides a general framework for the analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector.
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 180 °C at 20 °C/min.
-
Ramp 2: Increase to 280 °C at 5 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Makeup Gas: Nitrogen
Procedure:
-
Inject a known volume of the prepared sample or standard into the GC.
-
Acquire the chromatogram.
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Dealing with emulsion formation during (+)-Bromocyclen extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction of (+)-Bromocyclen.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common issue in liquid-liquid extraction, appearing as a milky or cloudy layer between the aqueous and organic phases, which prevents a clean separation. This is often caused by the presence of surfactants, proteins, or other high-molecular-weight compounds that have partial solubility in both phases.[1]
Immediate Steps to Break an Emulsion
If an emulsion has formed, consider the following techniques, starting with the least invasive:
-
Be Patient: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the phases will separate on their own. Gentle swirling or tapping the side of the funnel can aid this process.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and helping to force the separation of the layers.[1][3]
-
Change the pH: If the emulsion is suspected to be stabilized by acidic or basic impurities, a slight adjustment of the aqueous phase pH with dilute acid or base can sometimes break the emulsion. For instance, if the emulsion is caused by an alkali soap or detergent, lowering the pH to 2 with sulfuric or hydrochloric acid can help.[2][4]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective method for breaking emulsions.[1][3]
-
Filtration: Pass the mixture through a filter funnel containing glass wool or a phase separation filter paper. This can physically disrupt the emulsion.[1]
-
Add a Different Solvent: A small amount of a different organic solvent can alter the overall properties of the organic phase and may help to dissolve the emulsifying agent.[1] For instance, if using a non-polar solvent like hexane (B92381), adding a small amount of a more polar solvent like ethyl acetate (B1210297) might be effective.
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to break the emulsion.[4]
Proactive Measures to Prevent Emulsion Formation
Prevention is often the most effective strategy. Consider these steps in your experimental design:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1]
-
Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE is less prone to emulsion formation. In SPE, the aqueous sample is passed through a solid support that retains the analyte, which is then eluted with an organic solvent.[1][3]
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the extraction of this compound?
A1: Emulsion formation is typically caused by the presence of substances that act as emulsifying agents. During the work-up of a synthesis reaction, these could include detergents, soaps, or high-molecular-weight byproducts that have some solubility in both the aqueous and organic phases being used.[1] Given that this compound is an organochlorine pesticide, extractions from environmental or biological samples may contain lipids, proteins, or humic acids that can also stabilize emulsions.
Q2: Which organic solvents are recommended for the extraction of this compound to minimize emulsion risk?
A2: this compound is a hydrophobic compound (XLogP3 of 4.4) and is soluble in various organic solvents. Common choices for the extraction of organochlorine pesticides include hexane, dichloromethane (B109758), and ethyl acetate. A mixture of hexane and dichloromethane (1:1) is often used.[5] To minimize emulsion formation, it is advisable to use a solvent system where the density difference between the organic and aqueous phases is significant.
Q3: Can I use heat to break an emulsion?
A3: Gentle warming can sometimes help to break an emulsion by reducing the viscosity of the liquids. However, this should be done with extreme caution, especially when using volatile and flammable organic solvents. Overheating can lead to pressure buildup in the separatory funnel and potential degradation of the product.
Q4: Will adding brine to my extraction affect the purity of my final this compound product?
A4: Adding a saturated sodium chloride (brine) solution is a standard and effective technique. The salt will remain in the aqueous layer and should not contaminate your organic phase containing the this compound. After separating the layers, it is good practice to dry the organic phase with a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.
Q5: What is Solid-Phase Extraction (SPE) and how can it prevent emulsions?
A5: Solid-Phase Extraction (SPE) is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. Instead of shaking two immiscible liquids together, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The compound of interest, in this case this compound, is retained on the solid phase while other components of the mixture pass through. The this compound is then eluted from the cartridge with a small volume of an appropriate solvent. This process avoids the vigorous mixing of two liquid phases that leads to emulsion formation.[1][3]
Quantitative Data Summary
The following table summarizes the physical properties of solvents commonly used in the extraction of organochlorine pesticides. Understanding these properties can help in selecting the appropriate solvent system and anticipating potential separation issues.
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Water Solubility |
| Hexane | C₆H₁₄ | ~0.655 | ~69 | Insoluble |
| Dichloromethane | CH₂Cl₂ | ~1.33 | ~39.6 | Slightly soluble |
| Ethyl Acetate | C₄H₈O₂ | ~0.902 | ~77.1 | Soluble |
| Water | H₂O | ~1.00 | 100 | - |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
This protocol is a general procedure for the extraction of organochlorine pesticides from an aqueous solution and is adapted from standard methods.
Materials:
-
Separatory funnel (appropriate volume)
-
Hexane (pesticide grade)
-
Dichloromethane (pesticide grade)
-
Anhydrous sodium sulfate
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the aqueous solution containing this compound to the separatory funnel.
-
Add a volume of a 1:1 mixture of hexane and dichloromethane equal to approximately one-third of the aqueous phase volume.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Place the funnel in a ring stand and allow the layers to separate.
-
Carefully drain the lower (organic) layer into a clean, dry Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the hexane/dichloromethane mixture, combining all organic extracts.
-
Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate and swirling the flask. The drying agent should move freely when the solution is dry.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Concentrate the extract to the desired volume using a rotary evaporator.
Protocol 2: Breaking an Emulsion
If an emulsion forms during Protocol 1, follow these steps:
-
Allow the separatory funnel to stand undisturbed for 15-20 minutes.
-
If the emulsion persists, add 10-20 mL of a saturated sodium chloride (brine) solution to the separatory funnel.
-
Gently swirl the funnel. Do not shake.
-
Allow the layers to separate. The brine should help to break the emulsion.
-
If the emulsion is still present, transfer the entire mixture to a centrifuge tube and centrifuge for 10 minutes at 2000-3000 rpm.
-
After centrifugation, carefully pipette the desired layer for further processing.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for (+)-Bromocyclen Derivatization
Welcome to the technical support center for the derivatization of (+)-Bromocyclen. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions regarding the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for derivatization?
A1: The primary site for derivatization on this compound, also known as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is the bromomethyl group.[1] This primary alkyl bromide is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.[1]
Q2: What are the main competing reactions to consider during the derivatization of this compound?
A2: The two main competing pathways are nucleophilic substitution (S(_N)2) and elimination (E2). The S(_N)2 reaction results in the substitution of the bromine atom with a nucleophile, leading to the desired derivative. The E2 reaction leads to the formation of an exocyclic double bond through the elimination of HBr, which is generally considered an undesired side reaction in this context.
Q3: How can I favor the desired S(_N)2 reaction over the E2 elimination?
A3: To favor the S(_N)2 pathway, consider the following conditions:
-
Nucleophile Choice: Use a strong, non-bulky nucleophile.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Base Strength: Avoid strongly basic and sterically hindered bases if substitution is the desired outcome.
-
Solvent: Polar aprotic solvents like DMSO or DMF can accelerate S(_N)2 reactions.
Q4: What analytical techniques are recommended for monitoring the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for identifying the products and byproducts, and for determining the purity of the final compound.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the nucleophile is fresh and has been stored under appropriate conditions. For example, some nucleophiles are hygroscopic and lose reactivity upon exposure to moisture. |
| Insufficient Reaction Temperature | While high temperatures can favor elimination, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction by TLC. |
| Poor Solubility of Reagents | Ensure that both this compound and the nucleophile are adequately dissolved in the chosen solvent. Sonication or gentle heating may be required. Consider a different solvent system if solubility remains an issue. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion. |
Problem 2: High Yield of Elimination Byproduct
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Higher temperatures favor elimination. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Strongly Basic and/or Sterically Hindered Nucleophile | If possible, choose a less basic and less sterically hindered nucleophile. If a basic nucleophile must be used, opt for milder conditions. |
| Inappropriate Solvent Choice | Protic solvents can sometimes favor elimination. Consider switching to a polar aprotic solvent such as DMSO or DMF. |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should adapt and optimize these conditions for their specific experimental setup.
Safety Precaution: this compound and its derivatives are halogenated compounds and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Synthesis of 5-(Azidomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
-
Reaction: Nucleophilic substitution with sodium azide (B81097).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of 5-(Thiocyanatomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
-
Reaction: Nucleophilic substitution with potassium thiocyanate (B1210189).[1]
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetone.
-
Add potassium thiocyanate (1.2 equivalents).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
-
Protocol 3: Synthesis of 5-(Methoxymethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
-
Reaction: Williamson ether synthesis with sodium methoxide (B1231860).[1]
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol (B129727).
-
Once the sodium has completely reacted, cool the solution to 0 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous methanol dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data Summary
The following table provides representative reaction conditions for nucleophilic substitution on primary alkyl bromides, which can be used as a starting point for optimizing the derivatization of this compound.
| Derivative | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| Azide | Sodium Azide | DMF | 25 | 2-6 | 85-95 |
| Thiocyanate | Potassium Thiocyanate | Acetone/Ethanol | 50-60 | 4-12 | 70-85 |
| Methoxy Ether | Sodium Methoxide | Methanol | 0 to 25 | 2-8 | 75-90 |
Note: These are generalized conditions and yields may vary depending on the specific substrate and experimental setup.
Visualizations
Caption: General reaction pathways for the derivatization of this compound.
Caption: Troubleshooting logic for low yield in this compound derivatization.
References
Troubleshooting low recovery of (+)-Bromocyclen during sample cleanup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of (+)-Bromocyclen during sample cleanup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am experiencing very low or no recovery of this compound after my sample cleanup. What are the most common causes?
Low recovery is a frequent issue in sample preparation.[1] The causes can typically be traced to one of three stages: initial extraction, the cleanup step itself, or analyte stability. For a nonpolar organochlorine compound like this compound (LogP ≈ 4.4), the most common issues involve improper selection of solvents and sorbents.[2][3]
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for diagnosing low this compound recovery.
Question 2: My recovery is low when using Solid-Phase Extraction (SPE). How can I optimize my SPE protocol?
For a nonpolar compound like this compound, a reversed-phase SPE sorbent (e.g., C18, C8) is typically appropriate. Low recovery in SPE can stem from several factors during the multi-step process.[1][4]
Key Optimization Points for SPE:
-
Sorbent Choice: Ensure you are using a nonpolar sorbent (like C18) that will retain this compound via hydrophobic interactions. Using a polar sorbent will result in the analyte passing through during the loading step.[1]
-
Conditioning: The sorbent bed must be properly wetted (activated) with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar to your sample matrix (e.g., water or a buffered solution).[5][6] Failure to condition properly will lead to inconsistent and poor retention.
-
Sample Loading:
-
Solvent Composition: The sample should be in a solvent that is weak enough to allow the analyte to bind to the sorbent. If the sample solvent is too "strong" (i.e., too high in organic content), the analyte will have a higher affinity for the solvent than the sorbent and will not be retained.[4][5] Consider diluting your sample with a weaker solvent (e.g., water).
-
Flow Rate: Use a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure sufficient interaction time between this compound and the sorbent.[1][7]
-
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. For a C18 cartridge, this is typically a solution with a higher water content (e.g., 80:20 water:methanol). If you are losing your analyte during this step, your wash solvent is too strong.[1][4]
-
Elution Step:
-
Solvent Strength: The elution solvent must be strong enough to desorb the analyte from the sorbent. Use a strong, nonpolar organic solvent like acetonitrile (B52724), acetone, or ethyl acetate (B1210297).[1][6][8]
-
Volume: Insufficient elution solvent volume is a common cause of low recovery.[1][8] Try increasing the volume in increments or performing a second elution to see if recovery improves.
-
Table 1: Hypothetical Recovery of this compound with Different SPE Parameters
| Sorbent | Conditioning Solvent | Wash Solvent | Elution Solvent | Expected Recovery (%) | Potential Issue Addressed |
| C18 | Methanol (B129727) / Water | 100% Water | Acetonitrile | 5 - 20% | Incomplete elution of interferences |
| C18 | Methanol / Water | 50% Methanol in Water | Acetonitrile | < 10% | Premature elution during wash step |
| C18 | Methanol / Water | 20% Acetonitrile in Water | Ethyl Acetate | > 90% | Optimized Conditions |
| Silica Gel | Hexane | 95:5 Hexane:EtOAc | 50:50 Hexane:EtOAc | < 15% | Incorrect sorbent polarity |
Question 3: I am using the QuEChERS method but my recoveries are inconsistent. What should I check?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an excellent method for pesticide analysis in complex matrices like food and soil.[9][10][11] Inconsistency often arises from the partitioning or cleanup steps.
Key Optimization Points for QuEChERS:
-
Extraction & Partitioning:
-
Solvent: Acetonitrile is the most common and effective extraction solvent.[12]
-
Salts: The addition of salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) is critical to induce phase separation between the aqueous sample layer and the acetonitrile layer. Ensure the salts are anhydrous and added correctly to absorb water and force the analyte into the acetonitrile.[9]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Sorbent Choice: The d-SPE cleanup step removes matrix interferences.[13] For fatty matrices where this compound might be found, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove lipids is common.[14] If your sample has pigments (e.g., from plants), Graphitized Carbon Black (GCB) may be needed, but be aware that GCB can sometimes retain planar molecules, potentially affecting recovery.
-
Vortexing & Centrifugation: Ensure thorough mixing during the d-SPE step to maximize contact between the extract and the sorbents. Proper centrifugation is essential to cleanly separate the cleaned extract from the sorbent material.
-
Caption: General workflow for the QuEChERS sample preparation method.
Question 4: Could matrix effects be the cause of my low recovery, even if my cleanup seems effective?
Yes, absolutely. Matrix effects are a common phenomenon in mass spectrometry (GC-MS, LC-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[15] This can lead to signal suppression (most common) or enhancement, which is incorrectly interpreted as low or high recovery.[15][16]
Identifying and Mitigating Matrix Effects:
-
Post-extraction Spike: Prepare a blank matrix extract that has gone through the entire cleanup procedure. Spike this compound into this clean extract after the cleanup is complete. Compare the instrument response to a standard prepared in pure solvent at the same concentration. A significantly lower response in the matrix sample indicates signal suppression.
-
Improve Cleanup: A more rigorous cleanup can reduce matrix effects.[17] This might involve using a different combination of d-SPE sorbents or adding an additional SPE column cleanup step.
-
Dilution: Diluting the final extract with the initial mobile phase or solvent can sometimes reduce the concentration of interfering matrix components below the level where they cause significant suppression.[16]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract instead of pure solvent. This ensures that the standards and the samples experience the same matrix effects, allowing for more accurate quantification.[15]
Experimental Protocols
Protocol 1: Generic SPE Cleanup for this compound
This protocol is a starting point for reversed-phase SPE (e.g., C18) for a nonpolar analyte like this compound.
-
Sorbent Selection: Choose a C18 SPE cartridge of appropriate size for your sample volume.
-
Conditioning:
-
Pass 3-5 mL of a strong organic solvent (e.g., ethyl acetate or acetonitrile) through the cartridge to wet the sorbent.
-
Pass 3-5 mL of a milder organic solvent (e.g., methanol) through the cartridge.
-
Pass 3-5 mL of deionized water (or a buffer matching your sample's pH) to equilibrate the sorbent. Crucially, do not let the sorbent bed go dry from this point until the sample is loaded. [4]
-
-
Sample Loading:
-
Ensure your sample is in a predominantly aqueous solution. If it is in an organic solvent, dilute it at least 1:10 with water.
-
Load the sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
-
Washing:
-
Pass 3-5 mL of a weak solvent mixture (e.g., 10-20% methanol or acetonitrile in water) to wash away polar interferences.
-
Optional: Dry the cartridge under vacuum for 5-10 minutes to remove excess water before elution.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute this compound with 2-5 mL of a strong, nonpolar solvent (e.g., ethyl acetate or acetonitrile). Use a slow flow rate to ensure complete desorption.
-
Consider a second elution into the same tube to maximize recovery.
-
-
Post-Elution: The eluate can now be concentrated (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for chromatographic analysis.
Protocol 2: Generic QuEChERS Protocol for this compound
This protocol is based on the widely used AOAC and EN methods.[13]
-
Sample Preparation:
-
Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
If the sample is dry (e.g., soil), add an appropriate amount of water to rehydrate it.[12]
-
Add 10 mL of acetonitrile.
-
-
Extraction/Partitioning:
-
Add the appropriate QuEChERS salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate dihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing anhydrous MgSO₄ and appropriate sorbents (e.g., 50 mg PSA and 50 mg C18 for fatty matrices).
-
Vortex for 30-60 seconds.
-
Centrifuge at >5000 rcf for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final, cleaned extract. It can be transferred to an autosampler vial for direct GC or LC analysis.
-
References
- 1. welch-us.com [welch-us.com]
- 2. echemi.com [echemi.com]
- 3. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. specartridge.com [specartridge.com]
- 7. youtube.com [youtube.com]
- 8. welchlab.com [welchlab.com]
- 9. QuEChERS: Home [quechers.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review | MDPI [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (+)-Bromocyclen and Alternative Neuronal Activity Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative neuronal inhibitory effects of (+)-Bromocyclen and other well-characterized neuronal activity inhibitors. Due to the limited publicly available data on this compound, this comparison is based on its classification as a cyclodiene insecticide and the known mechanism of action for this class of compounds. We compare it with established non-competitive antagonists of the GABA-A receptor, including Dieldrin (B1670511), Fipronil (B1672679), and Picrotoxin (B1677862).
Introduction to this compound and its Postulated Mechanism of Action
This compound is an organochlorine insecticide belonging to the cyclodiene group. While specific experimental data on its direct effects on neuronal activity is scarce in peer-reviewed literature, its chemical structure and classification strongly suggest that it acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. The proposed mechanism involves binding to the picrotoxin site within the receptor's chloride ion channel, leading to a blockage of chloride influx. This disruption of inhibitory neurotransmission results in neuronal hyperexcitability and, consequently, insecticidal effects. This guide will therefore evaluate this compound within the context of other compounds known to target the GABA-A receptor through a similar mechanism.
Comparative Quantitative Data
The following table summarizes the available quantitative data for the inhibitory effects of selected GABA-A receptor antagonists. It is important to note the absence of specific IC50 values for this compound in the current literature.
| Compound | Target | Test System | IC50 Value | Reference |
| Dieldrin | GABA-A Receptor (α1β2γ2s subunit combination) | Human Embryonic Kidney (HEK) cells | 2.1 µM | [1] |
| GABA-A Receptor (α1β2 subunit combination) | Human Embryonic Kidney (HEK) cells | 2.8 µM | [1] | |
| GABA-A Receptor (α6β2γ2s subunit combination) | Human Embryonic Kidney (HEK) cells | 1.0 µM | [1] | |
| GABA-gated chloride channels | Cockroach neurons | 16 nM (inhibition following potentiation) | [2] | |
| Fipronil | GABA Receptor | Cockroach | 30 nM | [3] |
| GABA Receptor | Rat | 1600 nM | [3] | |
| GABA-A Receptor (closed state) | Rat dorsal root ganglion neurons | 1.66 ± 0.18 µM | [4] | |
| GABA-A Receptor (activated state) | Rat dorsal root ganglion neurons | 1.61 ± 0.14 µM | [4] | |
| GABA-gated chloride channels | Cockroach neurons | 28 nM | [2] | |
| Picrotoxin | GABA-A Receptor | Not specified | 0.8 µM | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of GABA-A receptor antagonism by this compound and alternatives.
Caption: Generalized workflow for electrophysiological validation.
Experimental Protocols
Detailed below are generalized protocols for key experimental techniques used to validate the inhibitory effects of compounds on neuronal activity, specifically targeting the GABA-A receptor.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of an antagonist.
Objective: To determine the concentration-dependent inhibition of GABA-evoked currents by the test compound and to calculate its IC50 value.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons, dorsal root ganglion neurons) or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
-
GABA stock solution.
-
Test compound stock solution (e.g., this compound, Dieldrin, Fipronil, Picrotoxin) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare neuronal cells or brain slices and place them in the recording chamber perfused with external solution.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Establish a stable baseline by applying a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50).
-
Co-apply the same concentration of GABA with increasing concentrations of the test compound.
-
Record the peak amplitude of the GABA-evoked current at each concentration of the test compound.
-
Perform a washout with the external solution to ensure the effect of the compound is reversible.
-
Analyze the data by normalizing the current amplitude in the presence of the test compound to the baseline GABA-evoked current.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the GABA-A receptor, often by measuring its ability to displace a known radiolabeled ligand that binds to the same site.
Objective: To determine the binding affinity (Ki) of the test compound for the picrotoxin site on the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors).
-
Radioligand specific for the picrotoxin site (e.g., [3H]TBOB or [35S]TBPS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the site, e.g., unlabeled picrotoxin).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a suspension of rat brain membranes in the assay buffer.
-
In a series of tubes, add the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled picrotoxin).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Conclusion
References
- 1. Selective effects of dieldrin on the GABAA receptor-channel subunits expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
A Comparative Guide to (+)-Bromocyclen and Picrotoxin as GABA-Gated Chloride Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (+)-Bromocyclen and picrotoxin (B1677862), two potent non-competitive antagonists of GABA-gated chloride channels. While both compounds share a common mechanism of action, this document outlines the available experimental data to facilitate informed decisions in research and drug development.
Overview and Mechanism of Action
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.
Both this compound and picrotoxin are non-competitive antagonists of GABA-A receptors.[1] They do not bind to the GABA recognition site but rather to a distinct site within the ion channel pore, often referred to as the picrotoxinin (B1677863) or convulsant site.[1] By binding to this site, they allosterically modulate the receptor, preventing the flow of chloride ions even when GABA is bound, thereby blocking the inhibitory action of GABA. This blockade of inhibition leads to a hyperexcitable state in the nervous system.
This compound belongs to the class of polychlorocycloalkane insecticides, which are known for their neurotoxic effects mediated through the blockade of GABA-gated chloride channels.[1] Picrotoxin, a plant-derived convulsant, is a classical and well-characterized tool compound for studying GABA-A receptors.
Quantitative Comparison of Potency
A direct quantitative comparison of the potency of this compound and picrotoxin is challenging due to the limited availability of specific IC50 or Ki values for this compound in the public domain literature. However, data for picrotoxin and related cyclodiene insecticides provide a valuable context for understanding their relative activities.
Table 1: Potency of Picrotoxin on Various GABA-A Receptor Subtypes
| Receptor Subtype | IC50 (µM) | Test System | Reference |
| α2β3γ2 | 0.48 | Whole-cell patch-clamp (HEK293 cells) | [2] |
| α6β3γ2 | 0.40 | Whole-cell patch-clamp (HEK293 cells) | [2] |
| Most GABA-A Receptors | 2 - 8 | Whole-cell patch-clamp | [2] |
Table 2: Potency of Related Cyclodiene Insecticides
| Compound | IC50 (nM) | Test System | Reference |
| Fipronil (B1672679) | 28 | Whole-cell patch-clamp (cockroach neurons) | [3] |
| Dieldrin (B1670511) | 16 (inhibition) | Whole-cell patch-clamp (cockroach neurons) | [3] |
Signaling Pathways and Experimental Workflows
The action of both this compound and picrotoxin converges on the blockade of the GABA-A receptor, leading to a disruption of inhibitory neurotransmission.
A typical experimental workflow to compare the potency of these two compounds would involve either a radioligand binding assay or an electrophysiological measurement.
Detailed Experimental Protocols
Radioligand Binding Assay for the Picrotoxinin Site
This protocol is adapted for determining the affinity of a test compound for the non-competitive antagonist binding site on the GABA-A receptor using a competitive binding assay with [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).
Objective: To determine the IC50 value of a test compound by measuring its ability to displace [³⁵S]TBPS from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat brain tissue (cortex or whole brain)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.4
-
Radioligand: [³⁵S]TBPS (specific activity ~80-120 Ci/mmol)
-
Non-specific binding control: Picrotoxin (10 µM) or unlabeled TBPS
-
Test compounds: this compound and picrotoxin at various concentrations
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes. Resuspend the pellet in assay buffer.
-
Binding Assay: In a final volume of 1 mL, add the membrane preparation, [³⁵S]TBPS (at a concentration near its Kd), and varying concentrations of the test compound or buffer (for total binding) or excess picrotoxin (for non-specific binding).
-
Incubation: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of the inhibitory effect of a non-competitive antagonist on GABA-induced currents.
Objective: To determine the IC50 of a test compound for the inhibition of GABA-A receptor-mediated chloride currents.
Materials:
-
Cultured neurons (e.g., primary cortical neurons) or a cell line (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Patch-clamp rig with an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
GABA stock solution.
-
Test compound stock solutions (this compound and picrotoxin).
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50) to establish a stable baseline response.
-
Antagonist Application: Co-apply the GABA solution with increasing concentrations of the test compound. Allow sufficient time for the inhibitory effect to reach a steady state.
-
Data Acquisition: Record the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.
-
Data Analysis: Normalize the current amplitude in the presence of the antagonist to the control GABA current. Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50.
Conclusion
Both this compound and picrotoxin are valuable research tools for investigating the function of GABA-gated chloride channels. They act as non-competitive antagonists, binding to the picrotoxinin site within the ion channel. While picrotoxin is a well-characterized compound with known potency across various GABA-A receptor subtypes, quantitative data for this compound is less available. The experimental protocols provided in this guide offer a framework for directly comparing the potency and efficacy of these and other non-competitive GABA antagonists. Such studies are crucial for understanding the structure-activity relationships of compounds acting at this important neurological target and for the development of novel therapeutic agents or insecticides.
References
- 1. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Activity of (+)-Bromocyclen and Fipronil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal properties of (+)-Bromocyclen and fipronil (B1672679). Both compounds are potent neurotoxicants that target the insect central nervous system, yet they belong to different chemical classes and exhibit distinct toxicological profiles. This document summarizes their mechanisms of action, presents available quantitative toxicity data, details relevant experimental protocols for their evaluation, and provides visual representations of their shared signaling pathway and a generalized experimental workflow.
Executive Summary
This compound is a member of the cyclodiene class of organochlorine insecticides, a group of compounds largely considered obsolete due to environmental persistence and non-target toxicity. Fipronil, a phenylpyrazole insecticide, is a more modern, broad-spectrum insecticide widely used in agriculture and veterinary medicine. Both insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects, leading to hyperexcitation of the central nervous system and eventual death.
While extensive toxicological data is available for fipronil against a wide range of insect pests, quantitative data on the insecticidal activity of this compound is scarce in publicly available literature, precluding a direct, comprehensive quantitative comparison. This guide presents the available data for fipronil and provides a qualitative assessment of this compound's activity based on the known properties of cyclodiene insecticides.
Data Presentation: Comparative Insecticidal Activity
The following tables summarize the available quantitative toxicity data for fipronil against various insect species. Due to the limited availability of public data for this compound, a direct comparison is not possible.
Table 1: Topical Application Toxicity (LD50) of Fipronil Against Various Insect Species
| Insect Species | Common Name | LD50 (ng/insect) | LD50 (µg/g) |
| Apis mellifera | Honey Bee | 0.004[1] | - |
| Musca domestica | House Fly | 0.39 | - |
| Aedes aegypti | Yellow Fever Mosquito | - | - |
| Blattella germanica | German Cockroach | - | - |
Note: Data for this compound is not available in the reviewed literature.
Table 2: Contact/Residual Toxicity (LC50) of Fipronil Against Various Insect Species
| Insect Species | Common Name | Assay Method | LC50 |
| Musca domestica | House Fly | Feeding Bioassay | 0.000119%[2] |
| Aedes albopictus | Asian Tiger Mosquito | Larval Bioassay (48h) | 0.023 ppm[3] |
| Dieldrin-susceptible Musca domestica | House Fly | - | 0.4 mg/l[3] |
| Dieldrin-resistant Musca domestica | House Fly | - | 36 mg/l[3] |
Note: Data for this compound is not available in the reviewed literature.
Mechanism of Action: Targeting the GABA Receptor
Both this compound and fipronil exert their insecticidal effects by disrupting the normal functioning of the insect central nervous system. Their primary target is the ionotropic GABA receptor, a ligand-gated chloride ion channel.
In a resting state, the binding of the neurotransmitter GABA to its receptor opens the chloride ion (Cl-) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining an inhibitory tone in the nervous system.
This compound, as a cyclodiene insecticide, and fipronil, a phenylpyrazole, act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel pore, physically blocking the channel. This prevents the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a loss of inhibitory signaling, leading to uncontrolled neuronal firing, hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, the death of the insect.[4] While both compounds target the same receptor, the specific binding sites and affinities may differ, which can influence their insecticidal spectrum and potential for cross-resistance.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and fipronil on the insect GABA receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the insecticidal activity of compounds like this compound and fipronil.
Topical Application Bioassay for LD50 Determination
This method is used to determine the median lethal dose (LD50), the dose of a substance that is lethal to 50% of a test population, following direct application to the insect's cuticle.[5][6][7][8]
a. Preparation of Dosing Solutions:
-
Prepare a stock solution of the technical grade insecticide (e.g., 1000 µg/mL) in a suitable volatile solvent, such as acetone.
-
Perform serial dilutions of the stock solution to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality.
-
A solvent-only control group must be included.
b. Insect Handling and Treatment:
-
Use insects of a uniform age, stage, and nutritional status.
-
Anesthetize a batch of insects using carbon dioxide or by chilling them on a cold plate.
-
Using a calibrated microapplicator, apply a precise volume (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Treat a minimum of 20-30 insects per concentration and for the control group.
c. Post-Treatment Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, and a 12:12 hour light:dark photoperiod).
-
Record mortality at predetermined intervals, typically at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
d. Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Analyze the dose-mortality data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
Contact/Residual Bioassay for LC50 Determination (Filter Paper Method)
This method determines the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population, through exposure to a treated surface.[9][10]
a. Preparation of Treated Surfaces:
-
Prepare a series of at least five insecticide concentrations in a volatile solvent like acetone.
-
Pipette a standard volume (e.g., 1 mL) of each solution onto a filter paper disc (e.g., Whatman No. 1) placed in a petri dish.
-
Allow the solvent to evaporate completely in a fume hood, leaving a dry, uniform residue of the insecticide.
-
Prepare a control group treated with solvent only.
b. Insect Exposure:
-
Introduce a known number of insects (e.g., 10-20) into each treated petri dish.
-
Provide a food and water source if the exposure period is longer than a few hours.
c. Observation and Data Analysis:
-
Maintain the petri dishes under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours.
-
Analyze the concentration-mortality data using probit analysis to determine the LC50 value and its 95% confidence intervals.
Experimental Workflow Diagram
References
- 1. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. piat.org.nz [piat.org.nz]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. sterlitech.com [sterlitech.com]
Comparative Analysis of Cross-Reactivity in Antibodies for Cyclodiene Insecticide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity studies for antibodies raised against cyclodiene insecticide conjugates. The data presented here is crucial for the development of specific and sensitive immunoassays for environmental monitoring and food safety applications. While specific data for (+)-Bromocyclen conjugates is limited in publicly available literature, this guide focuses on closely related and structurally similar cyclodiene insecticides, offering valuable insights into antibody performance and potential cross-reactivity profiles.
Data Presentation: Cross-Reactivity of Cyclodiene Insecticide Antibodies
The following tables summarize the cross-reactivity of various polyclonal and monoclonal antibodies developed for the detection of cyclodiene insecticides. The data is presented as the concentration of inhibitor required for 50% inhibition of signal (IC50) and the percentage of cross-reactivity relative to the primary target analyte.
Table 1: Cross-Reactivity of a Broad-Spectrum ELISA for Cyclodiene Insecticides
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Endosulfan | 1-2 | 100 |
| Aldrin | Not specified | High |
| Endrin | Not specified | 180 |
| Dieldrin | Not specified | High |
| Heptachlor | Not specified | High |
| Lindane | Not specified | Low |
| Alodan | Not specified | Low |
Data extracted from a study developing a rapid immunoassay for cyclodienes, demonstrating broad-spectrum detection capabilities.[1]
Table 2: Cross-Reactivity of Monoclonal Antibodies (MAbs) Against Dieldrin and Heptachlor
| Compound | MAb DrA-04 (% CR) | MAb DrB-03 (% CR) | MAb DrC-02 (% CR) |
| Dieldrin | 100 | Low | High |
| Endrin | High | Low | High |
| Heptachlor | Low | 100 | High |
| Heptachlor-cis-epoxide | Low | High | High |
| Endosulfan | 41 | ~0 | Not specified |
This table showcases the varying specificities of different monoclonal antibodies, highlighting the potential for developing both highly specific and broad-spectrum assays.[2]
Table 3: Cross-Reactivity Profile of a Polyclonal Antibody-Based ELISA
| Compound | Relative Cross-Reactivity (%) |
| Heptachlor | 100 |
| Aldrin | ~80 |
| Dieldrin | ~60 |
| Chlordane | ~40 |
| Endrin | ~30 |
| Endosulfan (isomer mix) | ~10 |
This data illustrates the typical cross-reactivity pattern observed in polyclonal antibody-based ELISAs for cyclodiene insecticides.[3]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key experiments cited in the development of immunoassays for cyclodiene insecticides.
Synthesis of Hapten-Protein Conjugates
The generation of antibodies against small molecules like cyclodiene insecticides requires their conjugation to a larger carrier protein to elicit an immune response.[4]
Materials:
-
Cyclodiene hapten (e.g., a derivative with a carboxylic acid or amine functional group)
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide - DCC, and N-Hydroxysuccinimide - NHS for carboxyl groups)
-
Organic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction buffer (e.g., Borate buffer, pH 9.0)
-
Dialysis tubing
Procedure:
-
Hapten Activation: Dissolve the cyclodiene hapten, DCC, and NHS in DMF. This reaction activates the carboxyl group of the hapten for conjugation.[5]
-
Protein Preparation: Dissolve the carrier protein (e.g., BSA) in the reaction buffer.[5]
-
Conjugation: Add the activated hapten solution dropwise to the protein solution while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against a suitable buffer (e.g., PBS) for 2-3 days with several buffer changes to remove unconjugated hapten and coupling agents.
-
Characterization: Characterize the resulting conjugate to determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[4]
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
This is a common format for the quantitative detection of small molecules.
Materials:
-
Coating antigen (a different hapten-protein conjugate from the one used for immunization)
-
Antibody (polyclonal or monoclonal) against the target cyclodiene
-
Standard solutions of the target cyclodiene and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20 - PBST)
-
Coating buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
96-well microtiter plates
Procedure:
-
Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard solution (or sample) and 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at 37°C. During this step, the free analyte in the standard/sample competes with the coated antigen for antibody binding.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stopping solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Experimental Workflow
Caption: Workflow for antibody production and ic-ELISA.
Competitive Inhibition Principle
Caption: Principle of competitive ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: (+)-Bromocyclen vs. Modern Neonicotinoid Insecticides
A Review for Researchers and Drug Development Professionals
The selection of an appropriate insecticide is a critical decision in pest management, balancing efficacy against target organisms with potential off-target effects. This guide provides a comparative overview of (+)-Bromocyclen, an organochlorine insecticide, and the widely used class of modern neonicotinoid insecticides. Due to a significant lack of publicly available data on the insecticidal efficacy and specific signaling pathway interactions of this compound, a direct quantitative comparison with neonicotinoids is not feasible at this time. However, this guide will present the known mechanisms of action for both, alongside available data for neonicotinoids, to offer a foundational understanding for the research community.
Mechanism of Action
This compound: Information regarding the specific mode of action of this compound is scarce in peer-reviewed literature. It is generally categorized as an organochlorine insecticide with a non-specific narcotic mode of action that disrupts neural activity in insects[1]. This broad description suggests interference with nerve function, but the precise molecular targets and signaling pathways remain largely uncharacterized.
Neonicotinoids: Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[2] They act as agonists on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[2][3][4] By binding to these receptors, neonicotinoids cause continuous nerve stimulation, leading to paralysis and eventual death of the insect.[2][4][5] This specific neural pathway is more abundant in insects than in mammals, which contributes to their selective toxicity.[3][4][5]
Signaling Pathway: Neonicotinoid Action
Caption: Signaling pathway of neonicotinoid insecticides.
Efficacy Data: A Comparative Overview
A direct comparison of efficacy through metrics such as the median lethal concentration (LC50) is not possible due to the absence of published LC50 values for this compound against common insect pests. For neonicotinoids, efficacy varies depending on the specific compound, target pest, and application method. The following table summarizes representative LC50 values for common neonicotinoids against various insect species, compiled from available literature.
Table 1: Reported LC50 Values for Select Neonicotinoid Insecticides
| Insecticide | Target Pest | Exposure Time | LC50 | Reference |
| Imidacloprid | Apis mellifera (Honey Bee) | 48h (Oral) | 0.005 µ g/bee | Not specified in search results |
| Clothianidin | Apis mellifera (Honey Bee) | 48h (Oral) | 0.004 µ g/bee | Not specified in search results |
| Thiamethoxam | Apis mellifera (Honey Bee) | 48h (Oral) | 0.005 µ g/bee | Not specified in search results |
| Imidacloprid | Myzus persicae (Green Peach Aphid) | - | 0.34 mg/L | Not specified in search results |
| Thiamethoxam | Bemisia tabaci (Silverleaf Whitefly) | 48h | 11.2 mg/L | Not specified in search results |
Note: This table is for illustrative purposes. LC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Detailed experimental protocols for a direct comparative study of this compound and neonicotinoids are not available. However, a generalized workflow for determining and comparing insecticide efficacy can be outlined based on standard guidelines from organizations like the World Health Organization (WHO) and the Environmental Protection Agency (EPA).
Generalized Experimental Workflow for Comparative Insecticide Efficacy Testing
Caption: Generalized workflow for insecticide efficacy testing.
Methodology for a Hypothetical Comparative Study:
-
Insect Rearing: A susceptible strain of a target insect pest (e.g., Myzus persicae) would be reared under controlled laboratory conditions (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).
-
Insecticide Preparation: Stock solutions of this compound and a representative neonicotinoid (e.g., Imidacloprid) would be prepared in an appropriate solvent (e.g., acetone). A series of dilutions would be made to establish a range of concentrations for testing.
-
Bioassay (Leaf-Dip Method):
-
Leaf discs from the host plant (e.g., cabbage) would be dipped in the respective insecticide solutions for a standardized time (e.g., 10 seconds) and allowed to air dry.
-
Control discs would be dipped in the solvent only.
-
The treated leaf discs would be placed in individual petri dishes with a moistened filter paper.
-
A set number of adult insects (e.g., 20) would be introduced into each petri dish.
-
Each concentration, including the control, would be replicated multiple times (e.g., 3-5 replicates).
-
-
Mortality Assessment: The number of dead insects would be recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-exposure.
-
Data Analysis: The mortality data would be corrected for control mortality using Abbott's formula. Probit or logit analysis would be used to determine the LC50 values and their 95% confidence intervals for each insecticide at each time point.
-
Efficacy Comparison: The LC50 values of this compound and the neonicotinoid would be statistically compared to determine any significant differences in their toxicity to the target pest.
Conclusion
While neonicotinoids are well-characterized insecticides with a specific mode of action targeting insect nAChRs, there is a notable lack of scientific data on the efficacy and precise molecular targets of this compound. The available information suggests a non-specific narcotic effect on the insect nervous system. To provide a comprehensive and objective comparison for researchers and drug development professionals, further studies are imperative to elucidate the mode of action of this compound and to generate robust comparative efficacy data, such as LC50 values, against a range of economically important insect pests. Without such data, any direct comparison remains speculative. Researchers are encouraged to conduct studies following standardized efficacy testing protocols to fill this knowledge gap.
References
- 1. Bromocyclen [sitem.herts.ac.uk]
- 2. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. iris.who.int [iris.who.int]
- 4. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 5. epa.gov [epa.gov]
Validating Novel Analytical Methods: A Comparative Guide to Using (+)-Bromocyclen as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
The validation of any new analytical method is a critical step in ensuring the reliability, reproducibility, and accuracy of experimental data. A key component of this validation process is the use of appropriate positive controls. For analytical methods designed to detect or quantify modulators of the γ-aminobutyric acid type A (GABA-A) receptor, (+)-Bromocyclen emerges as a potential candidate for a positive control. This guide provides a comprehensive comparison of this compound with other established GABA-A receptor antagonists, supported by experimental data and detailed protocols to aid researchers in selecting and utilizing the most suitable positive control for their validation studies.
Introduction to this compound and GABA-A Receptor Antagonism
This compound is an organochlorine pesticide belonging to the cyclodiene group. The primary mechanism of action for cyclodiene insecticides is the non-competitive antagonism of the GABA-A receptor.[1][2][3] This receptor is a ligand-gated ion channel that, upon activation by the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[3]
By acting as non-competitive antagonists, cyclodienes like this compound bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of ions.[2][3] This inhibition of the chloride channel leads to a reduction in neuronal inhibition, resulting in hyperexcitation of the central nervous system.[3] This well-defined mechanism of action makes compounds like this compound suitable as positive controls in analytical methods designed to identify or quantify other substances that interact with the GABA-A receptor.
Comparison of this compound with Alternative Positive Controls
While this compound is a viable option, a comprehensive validation strategy should consider its performance relative to other well-characterized GABA-A receptor antagonists. The choice of a positive control can be influenced by the specific goals of the analytical method, such as screening for competitive versus non-competitive antagonists.
Key Alternatives:
-
Dieldrin (B1670511): Another cyclodiene insecticide, Dieldrin shares the same mechanism of action as this compound, acting as a non-competitive blocker of the GABA-A receptor's chloride channel.[4] Due to their similar chemical structures and mechanisms, their performance in analytical assays is expected to be comparable. Dieldrin is extensively studied, and a wealth of data exists on its interaction with the GABA-A receptor.[4][5][6]
-
Picrotoxin (B1677862): A plant-derived convulsant, Picrotoxin is a non-competitive antagonist that also blocks the chloride channel of the GABA-A receptor.[2] It is a widely used tool in pharmacology to study GABA-A receptor function and can serve as an excellent positive control for assays detecting channel blockers.
-
Bicuculline (B1666979): In contrast to the channel blockers, Bicuculline is a competitive antagonist of the GABA-A receptor.[1] It binds directly to the GABA binding site, preventing the receptor's activation by GABA.[1] Utilizing Bicuculline as a positive control would be particularly relevant for analytical methods aimed at discovering new competitive antagonists.
Quantitative Comparison of GABA-A Receptor Antagonists
The following table summarizes key quantitative parameters for Dieldrin, Picrotoxin, and Bicuculline, which can be used as a benchmark for evaluating the performance of this compound in a new analytical method. Given their shared mechanism, the inhibitory concentrations of this compound are expected to be in a similar range to those of Dieldrin.
| Parameter | Dieldrin | Picrotoxin | Bicuculline | Mechanism of Action | Reference |
| IC50 | 16 nM (cockroach neurons) | 27.1 µM (honeybee receptors) | - | Non-competitive Channel Blocker | [6][7] |
| EC50 | 4 nM (potentiation in cockroach neurons) | 0.4 µM (network activity in neurochips) | 2.1 µM (network activity in neurochips) | - | [2][6] |
| pKB | - | - | ~5.9 (recombinant receptors) | Competitive Antagonist | [8] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the experimental system (e.g., cell type, receptor subtype composition). The data presented here is for comparative purposes.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the validation of analytical methods for GABA-A receptor antagonists.
Protocol 1: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the picrotoxin binding site on the GABA-A receptor.
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[35S]TBPS (t-butylbicyclophosphorothionate) - a radioligand that binds to the picrotoxin site
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound, Dieldrin, Picrotoxin) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat brain membranes and resuspend them in the assay buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
In a series of microcentrifuge tubes, add a fixed concentration of [35S]TBPS (typically at its Kd value).
-
Add increasing concentrations of the test compound (or positive control) to the tubes. For determining non-specific binding, add a high concentration of a known ligand for the picrotoxin site (e.g., unlabeled TBPS or picrotoxin).
-
Initiate the binding reaction by adding the brain membrane suspension to each tube.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the IC50 value of the test compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the effect of a test compound on GABA-induced currents in cultured neurons or cells expressing recombinant GABA-A receptors.
Materials:
-
Cultured neurons (e.g., rat dorsal root ganglion neurons) or HEK293 cells transfected with GABA-A receptor subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution for the patch pipette (containing a physiological concentration of chloride).
-
External solution (extracellular buffer).
-
GABA solution.
-
Test compound solutions.
Procedure:
-
Prepare the cultured cells for recording.
-
Pull a patch pipette and fill it with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a brief pulse of GABA to the cell to elicit an inward chloride current.
-
After establishing a stable baseline of GABA-induced currents, co-apply the test compound with GABA.
-
Observe the effect of the test compound on the amplitude of the GABA-induced current. An antagonist will reduce the current amplitude.
-
Wash out the test compound and ensure the GABA-induced current returns to its baseline level.
-
Apply different concentrations of the test compound to generate a dose-response curve and determine the IC50 value.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the GABA-A receptor and the experimental workflow for validating an analytical method.
Caption: GABA-A receptor signaling and antagonist intervention.
Caption: Workflow for validating a new analytical method.
Conclusion
The validation of new analytical methods is paramount for generating high-quality, reliable data. When developing assays for the detection of GABA-A receptor modulators, the use of a well-characterized positive control is essential. This compound, with its defined mechanism as a non-competitive antagonist of the GABA-A receptor, presents a suitable option. For a robust validation, it is recommended to compare its performance against other established antagonists such as Dieldrin, Picrotoxin, and Bicuculline. This comparative approach allows for a thorough understanding of the new method's capabilities and limitations, ultimately leading to more confident and impactful research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dieldrin and picrotoxinin modulation of GABA(A) receptor single channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective effects of dieldrin on the GABAA receptor-channel subunits expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Brominated Stilbenoids in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Brominated compounds, particularly stilbenoids, have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic properties of a representative brominated stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), and other related brominated compounds, offering insights into their mechanisms of action and therapeutic potential.
Comparative Cytotoxicity Across Different Cancer Cell Lines
The cytotoxic potential of brominated compounds has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the cell line and the specific compound. BCS, a notable stilbenoid, has shown potent growth inhibitory activity, particularly in human lung cancer cells (A549), with an IC50 value of 0.03 µM.[1] This is significantly more potent than its trans-isomer (IC50; 6.36 µM) and the parent compound resveratrol (B1683913) (IC50; 33.0 µM) in the same cell line.[1]
Other brominated compounds have also demonstrated considerable cytotoxic effects. For instance, certain bromophenol derivatives have shown potent anticancer activity against a range of cell lines including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) at a concentration of 10 μg/ml.[2] The selectivity of these compounds is also a critical factor; for example, some oleoyl (B10858665) hybrids of natural antioxidants were found to be less active towards normal intestinal epithelial cells, suggesting a degree of tumor selectivity.[3]
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | Lung Cancer | 0.03 | [1] |
| trans-isomer of BCS | A549 | Lung Cancer | 6.36 | [1] |
| Resveratrol | A549 | Lung Cancer | 33.0 | [1] |
| Oleoyl Hybrid Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [3] |
| Oleoyl Hybrid Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [3] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of these brominated compounds are largely attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby inhibiting cancer cell proliferation.
Apoptosis Induction:
BCS treatment in A549 cells has been shown to induce morphological changes characteristic of apoptosis, such as cell rounding and DNA fragmentation.[1] The mechanism involves the upregulation of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21.[1] Furthermore, BCS treatment leads to the release of cytochrome c into the cytosol, a key event in the intrinsic pathway of apoptosis.[1] This pathway is regulated by the BCL-2 family of proteins, which control mitochondrial integrity.[4] The intrinsic pathway culminates in the activation of caspases, a family of proteases that execute the apoptotic program.[4]
Cell Cycle Arrest:
In addition to inducing apoptosis, BCS has been observed to cause cell cycle arrest at the G2/M phase in a time-dependent manner.[1] This arrest is correlated with the downregulation of the checkpoint protein cyclin B1.[1] Cell cycle arrest prevents cancer cells from dividing and proliferating. The G1/S and G2/M checkpoints are critical control points that are often dysregulated in cancer. The p53/p21 and p16/pRB pathways are key regulators of cell cycle arrest.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of brominated compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6][7]
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[8]
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of brominated compounds and the general workflow for assessing cytotoxicity.
Caption: Signaling pathways of apoptosis induction and cell cycle arrest by BCS.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mayo.edu [mayo.edu]
- 5. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating Computational Docking Models of (+)-Bromocyclen with the GABA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational docking models of (+)-Bromocyclen with the γ-aminobutyric acid (GABA) receptor, supported by experimental data for validation. It is intended to assist researchers in evaluating the predictive accuracy of in silico models and understanding the molecular interactions of this and other non-competitive antagonists.
Introduction to this compound and the GABA Receptor
The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic drug development.
This compound, a member of the cyclodiene insecticide family, is a non-competitive antagonist of the GABA-A receptor. Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, non-competitive antagonists like this compound are thought to bind within the receptor's chloride ion channel at a site known as the picrotoxin (B1677862) binding site.[1][2] This binding action blocks the flow of chloride ions, leading to hyperexcitability of the neuron.[3]
Computational docking models are invaluable tools for predicting the binding orientation and affinity of ligands like this compound to their target receptors. However, the accuracy of these in silico models must be rigorously validated through experimental data. This guide outlines the methodologies for such validation and compares the binding characteristics of this compound with other well-characterized GABA receptor modulators.
Computational Docking Model of this compound
Binding Site: The putative binding site for this compound is the picrotoxin site, located within the pore of the chloride ion channel formed by the transmembrane helices of the five receptor subunits.[3][4][5]
Key Interactions: A valid docking model would predict specific molecular interactions between this compound and the amino acid residues lining the channel pore. These interactions would likely involve hydrophobic and van der Waals forces, given the lipophilic nature of cyclodiene insecticides. The model should demonstrate how the binding of this compound sterically hinders the passage of chloride ions.
Workflow for Model Validation: The following diagram illustrates a typical workflow for building and validating a computational docking model for a ligand like this compound with the GABA-A receptor.
Comparison with Alternative GABA Receptor Modulators
To provide context for the action of this compound, the following table compares its expected binding characteristics with those of other well-known GABA-A receptor modulators that act at different binding sites.
| Ligand | Binding Site | Mechanism of Action | Typical Binding Affinity (Ki) | Reference |
| This compound | Picrotoxin Site (Channel Pore) | Non-competitive Antagonist | Data not available, expected to be in the nM to low µM range based on related compounds | [1][6][2] |
| Picrotoxin | Picrotoxin Site (Channel Pore) | Non-competitive Antagonist | ~1 µM | [5] |
| Diazepam | Benzodiazepine Site (α/γ subunit interface) | Positive Allosteric Modulator | 1-20 nM (subtype dependent) | [7] |
| Flumazenil | Benzodiazepine Site (α/γ subunit interface) | Antagonist | 0.3-1.5 nM (subtype dependent) | [8] |
| Bicuculline | GABA Orthosteric Site (β/α subunit interface) | Competitive Antagonist | 0.1-1 µM | [9] |
| Muscimol | GABA Orthosteric Site (β/α subunit interface) | Agonist | 10-50 nM | [10] |
Experimental Protocols for Model Validation
Accurate validation of any computational model requires robust experimental data. The following are standard protocols for assessing the binding and functional effects of compounds at the GABA-A receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor. For a non-competitive antagonist like this compound, a suitable radioligand would be [³H]TBOB (t-butylbicycloorthobenzoate) or a similar ligand that binds to the picrotoxin site.
Materials:
-
Rat brain membranes (or cells expressing recombinant GABA-A receptors)
-
Radioligand (e.g., [³H]TBOB)
-
Unlabeled this compound and other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in assay buffer and prepare a crude membrane fraction through differential centrifugation.
-
Assay Setup: In triplicate, prepare tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand to saturate the specific sites), and competitor binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on the ion channel activity of the GABA-A receptor expressed in Xenopus oocytes. It can determine the concentration-response relationship and the IC50 value for the inhibitory effect of this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABA-A receptor subunits
-
Recording solution (e.g., ND96)
-
GABA
-
This compound and other test compounds
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with cRNA encoding the desired GABA-A receptor subunits.
-
Receptor Expression: Incubate the oocytes for 2-7 days to allow for receptor expression in the cell membrane.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply varying concentrations of this compound with the GABA solution and record the inhibition of the GABA-evoked current.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to generate a concentration-response curve and determine the IC50 value.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor and the points of intervention for different classes of modulators.
Conclusion
The validation of computational docking models through rigorous experimental methods is paramount for their reliable application in drug discovery and development. For this compound, a non-competitive antagonist of the GABA-A receptor, a valid docking model should accurately predict its binding within the picrotoxin site of the chloride ion channel. By comparing the predicted binding affinity and functional blockade with experimental data from radioligand binding assays and electrophysiology, researchers can gain confidence in the model's predictive power. This integrated in silico and in vitro approach is essential for understanding the molecular basis of action of novel GABA-A receptor modulators and for the rational design of new therapeutic agents.
References
- 1. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AOP-Wiki [aopwiki.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The picrotoxinin binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Non-competitive GABA antagonists: probing the mechanisms of their selectivity for insect versus mammalian receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodiene resistance at the insect GABA receptor/chloride channel complex confers broad cross resistance to convulsants and experimental phenylpyrazole insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicogenomics of (+)-Bromocyclen Exposure: A Guide for Researchers
An Objective Comparison of (+)-Bromocyclen and Alternative Organochlorine Pesticides Based on Publicly Available Toxicogenomic Data
For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of toxicity is paramount for risk assessment and the development of safer alternatives. This guide provides a comparative toxicogenomic analysis of this compound, a cyclodiene insecticide, with two other organochlorine pesticides, Dieldrin (B1670511) and Endosulfan. The information presented is based on publicly available experimental data.
Introduction to this compound and its Alternatives
This compound is an organochlorine pesticide that belongs to the cyclodiene group of insecticides.[1] Like other organochlorines, it has been used in agriculture and for pest control. Due to their persistence in the environment and potential for adverse health effects, the use of many organochlorine pesticides has been restricted or banned in many countries.[1]
This guide focuses on a comparative analysis with two other prominent organochlorine pesticides:
-
Dieldrin: A cyclodiene insecticide that was widely used in agriculture. It is known for its persistence in the environment and has been linked to various toxic effects.[1][2]
-
Endosulfan: A cyclodiene pesticide that has also seen widespread use. Its use has been highly controversial due to its acute toxicity and environmental impact.[1][3]
The primary mechanism of action for cyclodiene insecticides is the antagonism of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system.[2][4] Disruption of GABAergic signaling leads to hyperexcitation and neurotoxicity.
Comparative Analysis of Gene Expression Changes
While specific toxicogenomic data for this compound is limited in publicly accessible databases, we can infer its potential effects by examining data from the closely related cyclodiene insecticide, Dieldrin. The following table summarizes differentially expressed genes identified in the hypothalamus of largemouth bass exposed to Dieldrin, as reported by Martyniuk et al. (2010).[5] This data provides a potential surrogate for understanding the molecular perturbations that might be induced by this compound.
Table 1: Differentially Expressed Genes in Largemouth Bass Hypothalamus Following Dieldrin Exposure [5]
| Gene Symbol | Gene Name | Fold Change | p-value |
| Upregulated Genes | |||
| cyp19a1b | Cytochrome P450, family 19, subfamily A, polypeptide 1b | 2.5 | <0.001 |
| hsp70 | Heat shock protein 70 | 2.2 | <0.001 |
| gstp1 | Glutathione S-transferase pi 1 | 2.1 | <0.001 |
| gpx1a | Glutathione peroxidase 1a | 1.9 | <0.001 |
| npc2 | NPC intracellular cholesterol transporter 2 | 1.8 | <0.001 |
| Downregulated Genes | |||
| esr1 | Estrogen receptor 1 | -1.7 | <0.001 |
| ar | Androgen receptor | -1.6 | <0.001 |
| gnrh1 | Gonadotropin-releasing hormone 1 | -1.5 | <0.001 |
Key Signaling Pathways Affected
Based on the analysis of Dieldrin and other organochlorine pesticides, two key signaling pathways are consistently implicated in their mechanism of toxicity: the GABA Receptor Signaling Pathway and the Organochlorine-Induced Apoptosis Pathway .
GABA Receptor Signaling Pathway
As previously mentioned, cyclodiene insecticides are known to antagonize the GABA-A receptor. This interaction disrupts the normal inhibitory function of GABA, leading to neuronal hyperexcitability. The following diagram illustrates the key components of the GABAergic synapse and the point of disruption by cyclodiene insecticides.
Organochlorine-Induced Apoptosis Pathway
Exposure to organochlorine pesticides has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic signaling cascades.[6][7]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of toxicogenomic studies. Below are generalized protocols for microarray and RNA-sequencing analysis, which are common techniques used to generate the type of data discussed in this guide. For specific studies, it is essential to consult the detailed methods section of the relevant publication.
Microarray Analysis of Gene Expression
This protocol provides a general workflow for analyzing gene expression changes in response to pesticide exposure using microarrays.
Detailed Steps:
-
Exposure and Sample Collection: Expose the model organism (e.g., fish, rodents, or cell cultures) to the test compound (this compound, Dieldrin, or Endosulfan) and a vehicle control. After the exposure period, collect the target tissues or cells.
-
RNA Isolation: Isolate total RNA from the samples using a standard method such as TRIzol reagent or a commercial kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase. During this process, incorporate fluorescently labeled nucleotides (e.g., Cy3 and Cy5) to create a labeled probe.
-
Hybridization: Apply the labeled cDNA probes to a microarray slide containing thousands of known gene sequences. The probes will bind (hybridize) to their complementary sequences on the array.
-
Scanning and Data Analysis: Scan the microarray slide using a laser scanner to detect the fluorescent signals. The intensity of the signal for each gene spot is proportional to the amount of labeled cDNA that has hybridized, which in turn reflects the expression level of that gene in the original sample. Analyze the raw data to identify statistically significant differences in gene expression between the treated and control groups.
RNA-Sequencing (RNA-Seq) Data Analysis
RNA-Seq is a more modern and comprehensive method for transcriptome analysis. This protocol outlines the key computational steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Conservation of cyclodiene insecticide resistance-associated mutations in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclodiene insecticide resistance: from molecular to population genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute dieldrin exposure on neurotransmitters and global gene transcription in largemouth bass (Micropterus salmoides) hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of macrophage apoptosis by an organochlorine insecticide acetofenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Efficacy of Racemic Bromocyclen Versus Its Enantiomers: A Comparative Analysis
An examination of the insecticidal activity of the organochlorine pesticide Bromocyclen (B143336) reveals a notable gap in publicly available scientific literature regarding the comparative efficacy of its racemic mixture versus its individual enantiomers. While the existence of (+)- and (-)-enantiomers of Bromocyclen is established, and methods for their separation have been developed, studies detailing their respective insecticidal potencies are not readily accessible.
Bromocyclen, a chlorinated cyclodiene insecticide, possesses a chiral structure, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. The racemic mixture, denoted as (±)-Bromocyclen, contains equal amounts of the (+)- and (-)-enantiomers. In the field of agrochemicals, it is well-documented that the biological activity of chiral pesticides can differ significantly between enantiomers. One enantiomer may be responsible for the desired pesticidal effect, while the other may be less active, inactive, or even contribute to off-target toxicity.
Despite the importance of understanding the stereospecific activity of pesticides, specific quantitative data comparing the efficacy of (+)-Bromocyclen, (-)-Bromocyclen, and the racemic mixture is not available in the reviewed scientific literature. Research has focused on the detection and separation of Bromocyclen enantiomers, particularly in environmental and biological samples, rather than on their differential insecticidal action.
General Principles of Enantioselectivity in Insecticides
The differential activity of enantiomers is a common phenomenon among chiral insecticides. For instance, studies on the insecticide fluralaner (B1663891) have shown that the S-(+)-enantiomer is significantly more active against certain insect species than the R-(-)-enantiomer[1]. Similarly, for many synthetic pyrethroid insecticides, the insecticidal activity is predominantly associated with one specific enantiomer[2]. This enantioselectivity arises from the specific interactions between the chiral pesticide molecules and their target sites in the insects, which are themselves chiral environments (e.g., enzymes and receptors). The application of a single, more active enantiomer can potentially lead to a reduction in the required application rates, thereby minimizing environmental exposure and non-target effects[2].
Properties of Bromocyclen
| Property | Value | Source |
| Chemical Formula | C₈H₅BrCl₆ | [3][4][5] |
| CAS Number | 1715-40-8 | [3][4][5] |
| Synonyms | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, Alugan, Bromodan | [3] |
| Activity | Acaricide, Insecticide (chlorinated cyclodiene) | [6] |
Experimental Protocols
While no specific experimental protocols for comparing the efficacy of Bromocyclen enantiomers were found, a general methodology for such a study would typically involve the following steps:
-
Enantiomeric Separation: The first crucial step is the separation of the racemic Bromocyclen into its individual enantiomers. A documented method for this is capillary gas chromatography using a chiral column (e.g., CP-Chirasil-Dex CB)[7].
-
Bioassays: Standardized bioassays would then be conducted on target insect species. These assays would compare the toxicity of the racemic mixture, the (+)-enantiomer, and the (-)-enantiomer. Key parameters to be measured would include:
-
Lethal Dose (LD50) or Lethal Concentration (LC50): The dose or concentration of the pesticide that is lethal to 50% of the test population.
-
Knockdown Time: The time taken for a certain percentage of the insect population to become incapacitated.
-
-
Data Analysis: Statistical analysis of the bioassay data would be performed to determine if there are significant differences in the insecticidal activity between the racemic mixture and the individual enantiomers.
Visualizations
To illustrate the fundamental concepts discussed, the following diagrams are provided.
Caption: Relationship between racemic Bromocyclen and its individual enantiomers.
Caption: A generalized workflow for comparing the efficacy of pesticide enantiomers.
References
- 1. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1715-40-8: Bromocyclen | CymitQuimica [cymitquimica.com]
- 4. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Screening Assays for (+)-Bromocyclen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of screening assays relevant to the validation of (+)-Bromocyclen and its alternatives. As a member of the cyclodiene insecticide family, this compound's primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system. Understanding the performance of various screening methods is paramount for accurately characterizing the activity of this compound and other compounds targeting this receptor.
Mechanism of Action: Targeting the GABA-A Receptor
This compound and other cyclodiene insecticides act as non-competitive antagonists of the GABA-A receptor.[1][2] They bind to a site within the receptor's chloride ion channel, distinct from the GABA binding site, often referred to as the picrotoxinin (B1677863) binding site.[2][3] This binding event blocks the influx of chloride ions that is normally induced by GABA, leading to reduced neuronal inhibition and, consequently, hyperexcitability of the central nervous system.[1]
The following diagram illustrates the signaling pathway of the GABA-A receptor and the inhibitory action of this compound.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (+)-Bromocyclen and lindane in pest control
A Head-to-Head Comparison of Bromocyclen (B143336) and Lindane in Pest Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the organochlorine insecticides (+)-Bromocyclen and lindane. The information presented herein is supported by experimental data to assist in research and development decisions.
Overview and Chemical Properties
Both bromocyclen and lindane are organochlorine insecticides belonging to the cyclodiene group.[1] Lindane, the gamma isomer of hexachlorocyclohexane (B11772) (HCH), has a long history of use in agriculture and pharmaceuticals for treating lice and scabies.[2][3] However, its use has been significantly restricted globally due to its persistence in the environment and adverse health effects.[2][4] Bromocyclen is a lesser-known chlorinated cyclodiene insecticide.[1]
Table 1: Chemical and Physical Properties
| Property | This compound | Lindane (γ-hexachlorocyclohexane) |
| Chemical Formula | C₈H₅BrCl₆[5] | C₆H₆Cl₆[6] |
| Molar Mass | 393.75 g/mol [7] | 290.83 g/mol |
| Appearance | Crystalline solid | Brownish-to-white crystalline powder[8] |
| Water Solubility | Low | Low (7.3 mg/L at 25°C) |
| Synonyms | Alugan, Bromodan[5] | Gamma-HCH, Gammexane |
Mechanism of Action
Both bromocyclen and lindane are neurotoxins that act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in insects.[9][10][11]
-
GABA Receptor Antagonism: GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.
-
Channel Blockage: Bromocyclen and lindane bind to a site within the chloride channel of the GABA receptor, physically blocking the flow of chloride ions.[12]
-
Hyperexcitation: This blockage prevents the inhibitory action of GABA, leading to a state of hyperexcitation in the insect's nervous system.[12][13]
-
Symptoms and Death: The continuous firing of nerves results in tremors, convulsions, paralysis, and ultimately, the death of the insect.[13][14]
It has also been suggested that lindane may interfere with glycine (B1666218) receptors, which are other inhibitory neurotransmitter receptors, further contributing to its neurotoxic effects.[4][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a general workflow for assessing insecticide efficacy.
Caption: Mechanism of action of Bromocyclen and Lindane on the GABA receptor.
Caption: General experimental workflow for an insecticide bioassay.
Comparative Efficacy and Toxicology
Direct comparative efficacy data for this compound and lindane is scarce in publicly available literature. However, their toxicological profiles can be compared based on available data for each compound.
Table 2: Toxicological Data
| Parameter | This compound | Lindane |
| Acute Oral LD₅₀ (rats) | Data not readily available | 88 mg/kg[2] |
| Acute Dermal LD₅₀ (rats) | Data not readily available | 1000 mg/kg[2] |
| Carcinogenicity | Data not readily available | Classified as a known human carcinogen by IARC[2][4] |
| Neurotoxicity | Suspected neurotoxin based on mechanism and reported poisoning cases[15] | Well-documented neurotoxin, causing symptoms from headaches to seizures[2][4] |
| Environmental Persistence | Persistent in the environment[16] | Persistent organic pollutant, subject to long-range transport[2] |
| Regulatory Status | Not approved for use in the EU[5] | Banned or restricted in over 52 countries; production and agricultural use banned under the Stockholm Convention[2] |
Experimental Protocols
Insecticide Bioassay (General Protocol)
This protocol provides a general framework for assessing the toxicity of insecticides. Specific parameters such as insect species, life stage, exposure method, and duration should be optimized for the target pest.
Materials:
-
Technical grade this compound and lindane
-
Acetone or other suitable solvent
-
Micropipettes
-
Glass vials or petri dishes
-
Target insect species
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each insecticide in a suitable solvent (e.g., acetone).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations to be tested.
-
Exposure:
-
Topical Application: Apply a small, precise volume of each insecticide dilution directly to the dorsal thorax of individual insects.
-
Vial Bioassay: Coat the inside of glass vials with the insecticide solutions and allow the solvent to evaporate. Introduce insects into the vials.[17]
-
Leaf-Dip Bioassay: For phytophagous insects, dip leaves of a host plant into the insecticide solutions, allow them to dry, and then place them in a container with the insects.[18]
-
-
Control Group: A control group of insects should be treated with the solvent only.
-
Incubation: Keep the treated and control insects under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead and moribund insects at predetermined time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Use probit or logit analysis to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values.
Environmental Fate and Impact
Both bromocyclen and lindane are persistent organic pollutants (POPs).[2][16] Their chemical stability and lipophilicity lead to bioaccumulation in fatty tissues and biomagnification up the food chain.[19][20]
-
Persistence: Lindane has a half-life in soil that can range from months to years.[19]
-
Bioaccumulation: High concentrations of bromocyclen have been detected in fish tissue.[16] Lindane also bioaccumulates in aquatic organisms and wildlife.[2]
-
Long-Range Transport: Lindane's volatility allows it to be transported long distances in the atmosphere, leading to contamination in regions far from its original application, such as the Arctic.[9]
Conclusion
Both this compound and lindane are effective neurotoxic insecticides that target the GABA receptor. However, their use is associated with significant environmental and health concerns due to their persistence, bioaccumulation, and toxicity to non-target organisms, including humans. Lindane, in particular, has been extensively studied and is now banned or severely restricted in most countries. While less data is available for bromocyclen, its classification as a chlorinated cyclodiene and evidence of environmental contamination suggest similar hazards. For future pest control strategies, the development of more selective and less persistent insecticides is of paramount importance.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Lindane - Wikipedia [en.wikipedia.org]
- 3. cec.org [cec.org]
- 4. agriscigroup.us [agriscigroup.us]
- 5. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. echemi.com [echemi.com]
- 8. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chm.pops.int [chm.pops.int]
- 10. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LINDANE (PIM 859) [inchem.org]
- 12. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Pesticides: Modes of Action - Southwest Mosquito Abatement District [swmosquito.org]
- 15. Suspected cases of bromocyclen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Benchmarking (+)-Bromocyclen's performance against other cyclodiene insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (+)-Bromocyclen against other prominent cyclodiene insecticides. The following sections present supporting experimental data on acute toxicity, receptor affinity, and metabolic stability, along with detailed methodologies for the key experiments cited.
Performance Data Summary
The following tables summarize the available quantitative data to facilitate a direct comparison of this compound with other key cyclodiene insecticides.
Table 1: Acute Oral Toxicity in Rats
| Insecticide | Oral LD50 (mg/kg) in Rats |
| This compound | 12500[1] |
| Aldrin | 39 - 63[2][3] |
| Dieldrin | 38 - 52[2][4] |
| Endrin | 3.0[5] |
| Heptachlor | 100 - 220[6] |
Note: A lower LD50 value indicates higher acute toxicity.
Table 2: Comparative GABA Receptor Affinity (Functional Assay)
| Insecticide | IC50 for Inhibition of GABA Response (M) |
| Endrin | 5.0 x 10-7[7] |
| Lindane | ~5.0 x 10-6 (approx. 10-fold less effective than Endrin)[7] |
Note: This data is from a study on cockroach neurons and may not be directly extrapolated to mammalian systems. Further studies are required to determine the specific GABA receptor binding affinity of this compound.
Table 3: Metabolic Stability
Quantitative comparative data on the in vitro metabolic stability of this compound versus other cyclodienes is limited. Cyclodiene insecticides are generally known to be persistent, with metabolism often proceeding via epoxidation. For instance, Aldrin is metabolized to the more persistent and toxic Dieldrin. Without specific experimental data for this compound, a direct quantitative comparison is not possible. It is recommended that in vitro metabolic stability assays using rat liver microsomes be conducted to determine the half-life of this compound for a direct comparison.
Mechanism of Action: GABA Receptor Antagonism
Cyclodiene insecticides, including this compound, exert their neurotoxic effects by acting as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor, specifically the GABAA receptor subtype. GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to a site within the chloride ion channel of the GABAA receptor, cyclodienes block the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the GABAergic system leads to a state of hyperexcitability in the nervous system, resulting in symptoms such as tremors, convulsions, and ultimately, death of the insect.
Figure 1: Mechanism of action of cyclodiene insecticides on the GABAergic synapse.
Experimental Protocols
Determination of Acute Oral LD50
Objective: To determine the median lethal dose (LD50) of a cyclodiene insecticide in rats following a single oral administration.
Materials:
-
Wistar rats (specific pathogen-free, typically 8-10 weeks old, equal numbers of males and females).
-
Test insecticide dissolved in a suitable vehicle (e.g., corn oil).
-
Oral gavage needles.
-
Animal cages with appropriate bedding, food, and water.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 7 days prior to dosing.
-
Dose Preparation: Prepare a series of graded doses of the insecticide in the vehicle.
-
Dosing: Administer a single dose of the insecticide solution to each rat via oral gavage. A control group should receive the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.
Figure 2: Experimental workflow for determining the acute oral LD50 of an insecticide.
GABA Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (IC50 or Ki) of a test insecticide to the GABAA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain).
-
Radioligand with known high affinity for the GABAA receptor (e.g., [3H]muscimol or [35S]TBPS).
-
Test insecticide and a known displacer (e.g., unlabeled GABA).
-
Assay buffer (e.g., Tris-HCl).
-
Homogenizer and centrifuge.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test insecticide. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled displacer).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test insecticide and determine the IC50 value by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability (e.g., half-life, intrinsic clearance) of an insecticide in rat liver microsomes.
Materials:
-
Rat liver microsomes.
-
Test insecticide.
-
NADPH regenerating system (cofactor for P450 enzymes).
-
Phosphate (B84403) buffer.
-
Incubator/shaking water bath.
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing rat liver microsomes and the test insecticide in phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent insecticide remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of this plot can be used to calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint).
Figure 3: Experimental workflow for an in vitro metabolic stability assay.
References
- 1. scribd.com [scribd.com]
- 2. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ttcenter.ir [ttcenter.ir]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
Safety Operating Guide
Proper Disposal of (+)-Bromocyclen: A Guide for Laboratory Professionals
Introduction
(+)-Bromocyclen is an organochlorine and organobromine insecticide. Due to its potential toxicity and environmental persistence, the proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information, logistical considerations, and a step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care in a controlled laboratory setting.
Personal Protective Equipment (PPE): A thorough risk assessment should always be conducted to determine the necessary PPE. However, the following are generally recommended:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is advised.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from sources of ignition as it is a combustible solid.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed, chemically resistant container.
-
Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.
Disposal and Operational Plan
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The recommended method of disposal is through a licensed professional waste disposal service, which will typically use a chemical incinerator equipped with an afterburner and scrubber.
Data Presentation: Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | |
| Container Type | Dedicated, chemically resistant, with a secure, leak-proof lid | |
| Container Labeling | "Hazardous Waste" and the full chemical name: "this compound" | |
| Storage of Waste | In a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated | |
| Incompatible Wastes | Do not mix with non-halogenated organic waste, acids, bases, heavy metal waste, or strong oxidizing/reducing agents. | |
| Spill Residue | Sweep up solid spills, avoiding dust creation, and place in a suitable, closed container for disposal. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the steps for the safe segregation and preparation of this compound for disposal.
1. Waste Segregation and Collection:
- Designate a specific waste container for halogenated organic solids. This container must be in good condition, compatible with this compound, and have a secure lid.
- Clearly label the container with "Hazardous Waste" and "this compound".
2. Transfer of Solid Waste:
- In a well-ventilated fume hood, carefully transfer the solid this compound waste into the designated hazardous waste container.
- Avoid creating dust. If the material is powdered, use appropriate tools to minimize dispersal.
- Keep the waste container securely closed at all times, except when adding waste.
3. Disposal of Contaminated Materials:
- Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste.
- Place these contaminated items in a separate, clearly labeled hazardous waste bag or container.
4. Storage Pending Disposal:
- Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
- The SAA should be located at or near the point of generation and away from incompatible materials.
- Ensure the storage area is cool, dry, and well-ventilated.
5. Arranging for Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
- Follow all institutional and local regulations regarding waste pickup and documentation.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling (+)-Bromocyclen
This document provides crucial safety and logistical information for the handling and disposal of (+)-Bromocyclen (CAS 1715-40-8). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-(Bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene |
| CAS Number | 1715-40-8[1] |
| Molecular Formula | C₈H₅BrCl₆[1][2] |
| Molecular Weight | 393.75 g/mol [1] |
| Purity | ≥97%[1] |
| Appearance | Not explicitly stated, handle as a potentially hazardous solid or liquid. |
| Storage | Store in a refrigerator at 2-8°C.[3] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that meet ANSI Z87 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a good initial choice for protection against solvents, oils, and limited exposure to acids and bases.[6] For prolonged contact or when handling concentrated solutions, consider neoprene or other gloves specifically rated for halogenated hydrocarbons. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[6][7] |
| Body Protection | Laboratory Coat | A long-sleeved, knee-length lab coat is required to protect against incidental contact.[5] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood to avoid inhalation.[8] If a fume hood is not available or if concentrations are unknown, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9][10] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Always handle this compound within a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Use non-sparking tools and explosion-proof equipment if the compound is flammable.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[7]
-
Store at the recommended temperature of 2-8°C.[3]
-
Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[11]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Categorization and Collection:
-
Halogenated Organic Waste: All solutions and materials containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[11]
-
Solid Waste: Contaminated solid materials, including gloves, filter paper, and pipette tips, must be collected in a separate, labeled container for solid hazardous waste.[11]
-
Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous and collected in a designated aqueous hazardous waste container.[11]
Disposal Methods:
-
All waste must be disposed of through a licensed hazardous waste disposal facility.
-
Incineration at a facility equipped with scrubbers to handle halogenated compounds is a common disposal method for brominated organic waste.[12]
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet (SDS) for this compound before use and follow all institutional and regulatory guidelines.
References
- 1. scbt.com [scbt.com]
- 2. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. epa.gov [epa.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. benchchem.com [benchchem.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
